Product packaging for Bombolitin I(Cat. No.:CAS No. 95648-97-8)

Bombolitin I

Cat. No.: B12781260
CAS No.: 95648-97-8
M. Wt: 1835.4 g/mol
InChI Key: XRHPHXFRCMOODX-UHFFFAOYSA-N
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Description

Bombolitin I is a useful research compound. Its molecular formula is C85H155N23O19S and its molecular weight is 1835.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C85H155N23O19S B12781260 Bombolitin I CAS No. 95648-97-8

Properties

CAS No.

95648-97-8

Molecular Formula

C85H155N23O19S

Molecular Weight

1835.4 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide

InChI

InChI=1S/C85H155N23O19S/c1-20-48(13)64(89)81(123)98-57(30-24-27-34-88)77(119)106-67(49(14)21-2)83(125)107-69(53(18)110)85(127)108-68(52(17)109)84(126)99-58(31-35-128-19)75(117)102-60(37-44(5)6)78(120)94-50(15)71(113)97-56(29-23-26-33-87)74(116)101-59(36-43(3)4)73(115)92-41-63(111)96-55(28-22-25-32-86)76(118)105-66(47(11)12)82(124)103-61(38-45(7)8)79(121)95-51(16)72(114)100-62(39-54-40-91-42-93-54)80(122)104-65(46(9)10)70(90)112/h40,42-53,55-62,64-69,109-110H,20-39,41,86-89H2,1-19H3,(H2,90,112)(H,91,93)(H,92,115)(H,94,120)(H,95,121)(H,96,111)(H,97,113)(H,98,123)(H,99,126)(H,100,114)(H,101,116)(H,102,117)(H,103,124)(H,104,122)(H,105,118)(H,106,119)(H,107,125)(H,108,127)

InChI Key

XRHPHXFRCMOODX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

Bombolitin I: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin I is a cationic, amphipathic peptide discovered in the venom of bumblebees. As a member of the bombolitin family of peptides, it exhibits a range of biological activities, most notably the degranulation of mast cells, hemolytic activity, and the stimulation of phospholipase A2. These properties make it a subject of interest for research into inflammatory processes, antimicrobial peptide development, and drug delivery systems. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its characterization, and an elucidation of its proposed signaling pathway in mast cells. All quantitative data are presented in structured tables for clarity and comparative analysis.

Discovery and Physicochemical Properties

This compound was first identified as part of a family of five structurally related heptadecapeptides isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] These peptides are characterized by a high content of hydrophobic amino acids and a cationic nature. A bombolitin isolated from the venom of Bombus ignitus was found to be a mature peptide of 1.99 kDa with 18 amino acid residues.[3]

Amino Acid Sequence and Molecular Weight

The primary structure of this compound was determined through amino acid analysis and sequencing.

PropertyValueReference
Amino Acid Sequence Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2[1][2]
Molecular Weight (Calculated) ~1881.3 Da
Charge at pH 7.4 (Estimated) +3

Isolation and Purification from Bumblebee Venom

The isolation of this compound from crude bumblebee venom is typically achieved through a multi-step chromatographic process. The general workflow involves initial fractionation by gel filtration followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

G cluster_collection Venom Collection cluster_fractionation Initial Fractionation cluster_purification Purification cluster_analysis Analysis venom_collection Crude Bumblebee Venom Collection gel_filtration Gel Permeation Chromatography (e.g., Sephadex G-50) venom_collection->gel_filtration  Initial Separation by Size rp_hplc Reversed-Phase HPLC (C18 Column) gel_filtration->rp_hplc  Further Separation by Hydrophobicity analysis Purity Assessment & Characterization (Analytical HPLC, Mass Spectrometry, Amino Acid Analysis) rp_hplc->analysis  Isolation of Pure this compound

Figure 1: General workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation and Purification

The following protocol is a generalized procedure based on methods used for the purification of venom peptides.

2.1.1. Materials

  • Crude bumblebee venom

  • Sephadex G-50 (or similar gel filtration medium)

  • Acetic acid (0.05 N)

  • Reversed-phase C18 HPLC column (preparative or semi-preparative)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC system with UV detector

  • Lyophilizer

2.1.2. Procedure

  • Venom Extraction: Crude venom is obtained from bumblebees, typically through electrical stimulation.

  • Gel Permeation Chromatography:

    • Dissolve the crude venom in 0.05 N acetic acid.

    • Apply the dissolved venom to a Sephadex G-50 column equilibrated with the same solvent.

    • Elute the venom components with 0.05 N acetic acid at a constant flow rate (e.g., 16 ml/h).

    • Monitor the elution profile by measuring the absorbance at 280 nm.

    • Collect fractions and pool those corresponding to the low molecular weight peptides, including bombolitins.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Lyophilize the pooled fractions from the gel filtration step.

    • Dissolve the lyophilized material in Mobile Phase A.

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 0% to 80% acetonitrile over 40-60 minutes) at a flow rate of approximately 1 mL/min for an analytical-scale separation, which can be scaled up for preparative purification.

    • Monitor the elution at 214 nm and 280 nm.

    • Collect the peaks corresponding to this compound.

  • Purity Verification and Characterization:

    • Assess the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the molecular weight of the purified peptide using mass spectrometry.

    • Verify the amino acid sequence through Edman degradation or tandem mass spectrometry.

Biological Activities and Quantitative Data

This compound exhibits several potent biological activities, primarily related to its interaction with cell membranes.

Biological ActivityED50 / Threshold DoseReference
Mast Cell Degranulation Threshold: 0.5-2.5 µg/ml
Hemolysis (Guinea Pig Erythrocytes) ED50 for Bombolitin V: 0.7 µg/ml (4 x 10-7 M)
Stimulation of Phospholipase A2 Threshold: 0.5-2.5 µg/ml

Note: Specific ED50 values for this compound are not always individually reported in the initial discovery papers, with data often presented for the bombolitin family or a representative member like Bombolitin V.

Experimental Protocols for Biological Assays

Mast Cell Degranulation Assay

This assay measures the ability of this compound to induce the release of inflammatory mediators from mast cells.

4.1.1. Materials

  • Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)

  • Tyrode's buffer

  • This compound solutions of varying concentrations

  • Compound 48/80 (positive control)

  • Triton X-100 (for total mediator release)

  • β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well microtiter plate

  • Spectrophotometer

4.1.2. Procedure

  • Isolate and wash mast cells, then resuspend in Tyrode's buffer to a concentration of approximately 5 x 105 cells/ml.

  • Add the cell suspension to the wells of a 96-well plate.

  • Add varying concentrations of this compound, Tyrode's buffer (negative control), Compound 48/80 (positive control), and Triton X-100 (for total release) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new plate.

  • Add the β-hexosaminidase substrate to each well and incubate at 37°C.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of degranulation relative to the total release induced by Triton X-100.

Hemolytic Activity Assay

This assay determines the ability of this compound to lyse red blood cells.

4.2.1. Materials

  • Freshly drawn red blood cells (e.g., from guinea pig or human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound solutions of varying concentrations

  • Triton X-100 (1% v/v) or distilled water (positive control)

  • 96-well microtiter plate

  • Spectrophotometer

4.2.2. Procedure

  • Wash the red blood cells with PBS by repeated centrifugation and resuspension until the supernatant is clear.

  • Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.

  • Add the red blood cell suspension to the wells of a 96-well plate.

  • Add varying concentrations of this compound, PBS (negative control), and Triton X-100 (positive control) to the respective wells.

  • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifuge the plate to pellet intact cells and cell debris.

  • Transfer the supernatant to a new plate.

  • Measure the absorbance of the supernatant at 415 nm (hemoglobin release).

  • Calculate the percentage of hemolysis relative to the complete hemolysis induced by Triton X-100.

Proposed Signaling Pathway for Mast Cell Degranulation

Basic peptides like bombolitins are thought to induce mast cell degranulation through a receptor-mediated pathway involving the Mas-related G protein-coupled receptor X2 (MRGPRX2). Activation of this receptor is proposed to initiate a downstream signaling cascade leading to the release of inflammatory mediators.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol bombolitin This compound mrgprx2 MRGPRX2 (GPCR) bombolitin->mrgprx2 Binds to g_protein Gαq/11 mrgprx2->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Triggers degranulation Mast Cell Degranulation dag->degranulation Contributes to ca_release->degranulation Leads to ca_influx Ca²⁺ Influx ca_influx->degranulation Augments

Figure 2: Proposed signaling pathway for this compound-induced mast cell degranulation.

The proposed mechanism involves the binding of this compound to MRGPRX2, which in turn activates the Gαq subunit of the associated G-protein. Activated Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in cytosolic calcium is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in degranulation.

Conclusion

This compound is a well-characterized peptide from bumblebee venom with significant biological activities. Its discovery and the elucidation of its properties have been facilitated by standard biochemical techniques such as chromatography and mass spectrometry. The detailed protocols provided in this guide offer a framework for the isolation and functional characterization of this compound and similar venom peptides. The proposed signaling pathway through MRGPRX2 provides a basis for further investigation into the molecular mechanisms of mast cell activation by basic secretagogues. A deeper understanding of these processes holds potential for the development of novel therapeutics targeting inflammatory and allergic responses.

References

Unveiling the Helical Architecture of Bombolitin I in Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin I, a 17-residue antimicrobial peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, has garnered significant interest for its potent lytic activity against a broad range of cells, including bacteria and erythrocytes.[1] Its mechanism of action is intrinsically linked to its ability to adopt a distinct secondary structure upon interacting with cellular membranes. This technical guide provides an in-depth exploration of the α-helical secondary structure of this compound within membrane environments, presenting key quantitative data, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding for researchers in the fields of biophysics, biochemistry, and drug development. While direct quantitative structural data for this compound in lipid bilayers is limited, extensive studies on the highly homologous peptide Bombolitin II provide critical insights into its behavior and are used here as a close proxy.

Data Presentation: Structural Parameters of Bombolitins in Membrane Environments

The conformational state of this compound is highly dependent on its environment. In aqueous solutions, it exists in a predominantly random coil conformation.[2] However, in the presence of membrane-mimicking environments, such as detergent micelles or lipid vesicles, it undergoes a significant conformational transition to an α-helical structure.

ParameterValueMembrane MimeticTechniqueReference
α-Helical Content (this compound) ~70%Sodium Dodecyl Sulfate (SDS) MicellesCircular Dichroism (CD) Spectroscopy[3]
α-Helical Structure (Bombolitin II) Adopted1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) LiposomesSolid-State Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]
Tilt Angle of Helical Axis (Bombolitin II) 33°DPPC LiposomesSolid-State NMR Spectroscopy
Tilt Angle of Helical Axis (Bombolitin II) 30°DPPC BilayerMolecular Dynamics (MD) Simulation

Experimental Protocols

The characterization of the secondary structure of this compound in membranes relies on a combination of spectroscopic and computational techniques. The following sections detail the methodologies for the key experiments.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution and in the presence of liposomes.

a. Sample Preparation:

  • Peptide Stock Solution: A stock solution of synthesized this compound is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The concentration is determined by UV absorbance at 280 nm or by quantitative amino acid analysis.

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. A lipid film of the desired composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or a mixture of POPC and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) to mimic mammalian or bacterial membranes, respectively) is created by evaporating the organic solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours. The lipid film is then hydrated with the working buffer and subjected to several freeze-thaw cycles. Finally, the multilamellar vesicles are extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.

  • Peptide-Liposome Sample: The peptide stock solution is added to the liposome suspension to achieve the desired peptide-to-lipid molar ratio. The mixture is incubated to allow for peptide-membrane interaction.

b. Data Acquisition:

  • CD spectra are recorded on a spectropolarimeter (e.g., Jasco J-815) at a controlled temperature (e.g., 25°C).

  • Spectra are typically scanned from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • Multiple scans are averaged for each sample and for the corresponding blank (buffer and liposomes without peptide).

c. Data Analysis:

  • The blank spectrum is subtracted from the sample spectrum to correct for background absorbance.

  • The resulting spectrum is converted to mean residue ellipticity [θ] (in deg cm² dmol⁻¹).

  • The percentage of α-helical content is estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established formulas or deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides high-resolution structural information about the peptide's conformation and orientation within a lipid bilayer.

a. Sample Preparation:

  • Isotope Labeling: For detailed structural studies, this compound is synthesized with site-specific isotopic labels (e.g., ¹³C or ¹⁵N) at specific amino acid residues.

  • Peptide-Liposome Sample Preparation for Solid-State NMR: The isotopically labeled peptide is co-dissolved with the desired lipids (e.g., DPPC) in an organic solvent. The solvent is evaporated to form a thin film, which is then hydrated with a minimal amount of buffer. The resulting peptide-lipid mixture is subjected to multiple freeze-thaw cycles to ensure homogeneity. For oriented samples, the hydrated mixture is spread onto thin glass plates, which are then stacked and hydrated in a controlled humidity environment.

b. Data Acquisition:

  • Solid-state NMR experiments are performed on a high-field NMR spectrometer equipped with a solid-state probe.

  • For structural determination, experiments such as ¹³C-¹³C correlation spectroscopy are performed on uniformly or selectively ¹³C-labeled peptides.

  • For determining the orientation of the peptide, spectra of aligned samples are recorded. The orientation of the peptide helix relative to the membrane normal can be determined from the anisotropic chemical shifts and dipolar couplings.

c. Data Analysis:

  • The acquired NMR data is processed and analyzed to obtain distance restraints (from Nuclear Overhauser Effect measurements) and dihedral angle restraints.

  • These restraints are then used in structure calculation programs (e.g., Xplor-NIH, CYANA) to generate a high-resolution three-dimensional structure of the peptide in the membrane environment.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of the peptide-membrane interaction and can be used to refine experimentally derived structures.

a. System Setup:

  • Initial Peptide Structure: An initial α-helical structure of this compound is generated using peptide building software or taken from a homologous structure.

  • Membrane Bilayer Construction: A pre-equilibrated lipid bilayer (e.g., DPPC) is constructed using software such as CHARMM-GUI Membrane Builder.

  • System Assembly: The peptide is inserted into the membrane bilayer in a desired initial orientation (e.g., parallel or tilted to the membrane surface). The system is then solvated with water molecules and counter-ions are added to neutralize the system.

b. Simulation Protocol:

  • The assembled system is first subjected to energy minimization to remove any steric clashes.

  • This is followed by a series of equilibration steps, typically starting with the NVT (constant number of particles, volume, and temperature) ensemble and then switching to the NPT (constant number of particles, pressure, and temperature) ensemble, to allow the system to relax to a stable state.

  • Finally, a production run is performed for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the peptide-membrane system.

c. Data Analysis:

  • The trajectory from the production run is analyzed to determine various structural and dynamic properties, including the peptide's secondary structure stability, tilt angle relative to the membrane normal, depth of insertion into the bilayer, and interactions with lipid molecules.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_membrane Membrane Mimetic Preparation cluster_interaction Peptide-Membrane Interaction cluster_analysis Structural Analysis cluster_results Data Interpretation peptide_synthesis This compound Synthesis (& Optional Isotope Labeling) incubation Incubation of Peptide with Membrane Mimetic peptide_synthesis->incubation liposome_prep Liposome/Micelle Preparation liposome_prep->incubation cd Circular Dichroism (CD) Spectroscopy incubation->cd nmr NMR Spectroscopy incubation->nmr md Molecular Dynamics (MD) Simulations incubation->md alpha_helix α-Helical Content cd->alpha_helix orientation Peptide Orientation & Tilt Angle nmr->orientation dynamics Conformational Dynamics md->dynamics orientation->dynamics

Caption: Experimental workflow for determining the structure of this compound in a membrane environment.

Membrane_Disruption_Model cluster_steps Carpet Model for Membrane Disruption step1 1. Electrostatic Attraction This compound monomers are attracted to the negatively charged membrane surface. step2 2. Membrane Binding & α-Helix Formation Peptides bind to the membrane surface and adopt an α-helical conformation, lying parallel to the bilayer. step1->step2 step3 3. 'Carpet' Formation Peptide concentration on the membrane surface increases, forming a 'carpet-like' layer. step2->step3 step4 4. Membrane Destabilization & Pore Formation Above a critical concentration, the peptide carpet disrupts the membrane integrity, leading to the formation of transient pores and cell lysis. step3->step4

Caption: Proposed 'carpet model' for the membrane disruption mechanism of this compound.

Conclusion

The α-helical secondary structure adopted by this compound upon interaction with membranes is a critical determinant of its biological activity. Through a combination of experimental techniques such as Circular Dichroism and NMR spectroscopy, complemented by computational approaches like Molecular Dynamics simulations, a detailed picture of its structure, orientation, and dynamics within a lipid bilayer can be elucidated. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other membrane-active peptides. A thorough understanding of their structure-function relationships is paramount for the rational design of novel antimicrobial agents with enhanced efficacy and selectivity.

References

The Disruption of Bacterial Defenses: An In-depth Technical Guide to the Mechanism of Action of Bombolitin I on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [DATE] – This whitepaper provides a comprehensive technical overview of the mechanism of action of Bombolitin I, a cationic antimicrobial peptide derived from bumblebee venom, on bacterial cell membranes. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the available data on this compound and its analogs, detailing its structural characteristics, antimicrobial efficacy, and the molecular processes underlying its bactericidal activity.

Executive Summary

This compound is a member of a family of small, cationic peptides found in the venom of bumblebees, such as Bombus ignitus. These peptides represent a promising area of research for the development of novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria. This guide elucidates the current understanding of how this compound interacts with and disrupts bacterial cell membranes, leading to cell death. While specific quantitative data for this compound is limited in publicly available literature, this document compiles known information and draws parallels from closely related bombolitins and other well-studied venom peptides to present a cohesive model of its mechanism of action.

Structural and Physicochemical Properties of this compound

This compound is a relatively small peptide, typically consisting of 17-18 amino acid residues. A key characteristic of this compound is its amphipathic nature, possessing both hydrophobic and hydrophilic regions. This dual characteristic is crucial for its interaction with the lipid bilayer of bacterial membranes.

Circular dichroism studies on this compound in the presence of sodium dodecyl sulfate (SDS) micelles, which mimic a membrane environment, have shown that the peptide adopts a significant alpha-helical secondary structure, with an estimated helicity of approximately 70%[1]. This induced conformational change upon encountering a membrane-like interface is a hallmark of many antimicrobial peptides.

Antimicrobial and Hemolytic Activity

This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria[2][3]. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial species are not extensively documented in the available literature. The general antimicrobial potency of the bombolitin family of peptides is reported to have a threshold dose of 0.5-2.5 µg/mL[4].

In addition to its antibacterial properties, this compound also exhibits hemolytic activity, meaning it can lyse red blood cells. This is a critical consideration for its therapeutic potential, as high hemolytic activity can lead to toxicity.

Table 1: Hemolytic Activity of this compound

PeptideAssay SystemED50 (µg/mL)Molar Concentration (M) for ED50Reference
This compoundGuinea pig erythrocytes4.02.0 x 10-6 M (approx.)[4]

Mechanism of Action on Bacterial Cell Membranes

The precise mechanism of action for this compound is thought to follow a multi-step process common to many cationic antimicrobial peptides, leveraging its amphipathic α-helical structure to disrupt the bacterial membrane.

Initial Electrostatic Interaction

The process begins with the electrostatic attraction between the positively charged residues (like lysine) on this compound and the negatively charged components of the bacterial cell membrane. In Gram-negative bacteria, this includes lipopolysaccharides (LPS) in the outer membrane, while in Gram-positive bacteria, it involves teichoic and lipoteichoic acids.

Membrane Insertion and Pore Formation

Following the initial binding, the hydrophobic face of the amphipathic helix inserts into the hydrophobic core of the lipid bilayer. This insertion disrupts the normal packing of the lipid molecules. The accumulation of multiple peptide molecules on and within the membrane is believed to lead to the formation of pores or channels. Several models have been proposed for this process, including the "barrel-stave," "carpet," and "toroidal pore" models. Molecular dynamics simulations of the related Bombolitin II suggest a tilting of the peptide within the membrane, which is a precursor to pore formation. Based on the behavior of similar peptides, it is plausible that this compound acts via a toroidal pore or carpet-like mechanism, where the peptides and lipid headgroups together line the pore, or where the peptides cause a detergent-like disruption of the membrane, respectively.

Bombolitin_I_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm B_free This compound (Random Coil) OM_surface Outer Membrane Surface (LPS / Teichoic Acids) B_free->OM_surface Electrostatic Attraction IM_core Lipid Bilayer Core OM_surface->IM_core Conformational Change (α-helix) & Hydrophobic Insertion Pore Pore / Channel Formation IM_core->Pore Peptide Aggregation Leakage Leakage of Cellular Contents Pore->Leakage Membrane Permeabilization CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of this compound action on bacterial membranes.

Experimental Protocols

The study of this compound's mechanism of action involves a variety of biophysical and microbiological techniques. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Prepare an overnight culture of the target bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923) in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.

  • Peptide Dilution: Prepare a serial two-fold dilution of this compound in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) and add to the wells of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Calcein Leakage Assay

This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving a mixture of lipids (e.g., a 7:3 weight ratio of 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) to mimic a bacterial membrane) in chloroform, followed by evaporation under nitrogen gas.

    • Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 80 mM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Leakage Measurement:

    • Dilute the calcein-loaded liposomes into a cuvette with buffer.

    • Add this compound at various concentrations to the liposome suspension.

    • Monitor the increase in fluorescence intensity over time using a spectrofluorometer (excitation at ~490 nm, emission at ~520 nm).

    • Complete leakage (100%) is determined by adding a detergent like Triton X-100 to lyse all vesicles.

  • Data Analysis: The percentage of leakage is calculated as: % Leakage = [(Fpeptide - F0) / (Fmax - F0)] x 100 where Fpeptide is the fluorescence after peptide addition, F0 is the initial fluorescence, and Fmax is the fluorescence after adding Triton X-100.

Calcein_Leakage_Assay_Workflow start Start lipid_prep Prepare Lipid Film (e.g., POPE/POPG) start->lipid_prep hydration Hydrate with Calcein Solution lipid_prep->hydration extrusion Extrude to form LUVs hydration->extrusion purification Purify LUVs (Size-Exclusion Chromatography) extrusion->purification measurement Measure Baseline Fluorescence (F0) purification->measurement add_peptide Add this compound measurement->add_peptide measure_leakage Monitor Fluorescence Increase (Fpeptide) add_peptide->measure_leakage add_triton Add Triton X-100 measure_leakage->add_triton measure_max Measure Maximum Fluorescence (Fmax) add_triton->measure_max calculate Calculate % Leakage measure_max->calculate end End calculate->end

Caption: Experimental workflow for a calcein leakage assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare liposomes (e.g., LUVs of a desired lipid composition) in the same buffer.

  • CD Measurement:

    • Record the CD spectrum of the peptide alone in buffer from approximately 190 to 260 nm in a quartz cuvette with a 1-mm path length.

    • Record the CD spectrum of the liposomes alone to obtain a background spectrum.

    • Mix the peptide and liposomes at the desired peptide-to-lipid ratio and incubate.

    • Record the CD spectrum of the peptide-liposome mixture.

  • Data Analysis:

    • Subtract the liposome-only spectrum from the peptide-liposome spectrum to obtain the spectrum of the membrane-bound peptide.

    • Analyze the resulting spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution software. An α-helix is characterized by negative bands around 208 and 222 nm and a positive band around 192 nm.

Conclusion and Future Directions

This compound is a potent antimicrobial peptide that acts by disrupting the integrity of bacterial cell membranes. Its amphipathic α-helical structure allows it to electrostatically target and then hydrophobically insert into the lipid bilayer, leading to membrane permeabilization and cell death. While the general mechanism is understood, a lack of specific quantitative data for this compound highlights the need for further research.

Future studies should focus on:

  • Determining the MICs of this compound against a broad panel of clinically relevant, drug-resistant bacteria.

  • Conducting detailed quantitative leakage assays with various model membrane compositions to better understand its selectivity and pore-forming characteristics.

  • Utilizing advanced techniques like solid-state NMR and molecular dynamics simulations specifically for this compound to refine the structural model of its interaction with bacterial membranes.

A more complete understanding of the structure-activity relationship of this compound will be instrumental in guiding the design of novel, potent, and selective antimicrobial therapeutics.

References

Unveiling the Blueprint: A Technical Guide to the Molecular Cloning of the Bombolitin I Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular cloning of the gene encoding Bombolitin I, a key antimicrobial peptide from bumblebee venom. The following sections detail the experimental protocols, from the initial construction of a cDNA library to the analysis of gene expression and recombinant production of the peptide. This document is intended to serve as a comprehensive resource for researchers in venomology, peptide pharmacology, and novel anti-infective drug development.

Overview of this compound and its Precursor

Bombolitins are a family of small, cationic peptides found in the venom of bumblebees. They exhibit a range of biological activities, including antimicrobial and hemolytic properties. The molecular cloning of the gene for a bombolitin from Bombus ignitus has revealed that it is synthesized as a precursor protein of 56 amino acids.[1][2] This precursor is subsequently processed to yield the mature 18-amino acid active peptide.[1][2] The gene itself is characterized by a structure containing two exons.[1]

Table 1: Characteristics of the Bombolitin Gene and Peptide from Bombus ignitus

FeatureDescriptionReference
Organism Bombus ignitus
Gene Structure 2 exons
Precursor Protein Size 56 amino acids
Mature Peptide Size 18 amino acids
Processing Cleavage of the pro-domain
Tissue-Specific Expression Venom Gland

Experimental Workflow for this compound Gene Cloning

The process of cloning the this compound gene involves a series of molecular biology techniques, beginning with the isolation of genetic material from the venom glands and culminating in the characterization of the gene sequence and its expression.

Cloning_Workflow cluster_0 RNA Extraction & cDNA Synthesis cluster_1 Gene Cloning & Sequencing cluster_2 Gene Expression Analysis A Venom Gland Dissection B Total RNA Extraction A->B C mRNA Purification B->C D First-Strand cDNA Synthesis C->D E 5' and 3' RACE-PCR D->E cDNA Template F Cloning into pGEM-T Easy Vector E->F G Transformation into E. coli F->G H Colony Screening & Plasmid Isolation G->H I DNA Sequencing H->I J Quantitative Real-Time PCR (qRT-PCR) I->J Sequence for Primer Design K Data Analysis J->K

Figure 1: Overall workflow for the molecular cloning and characterization of the this compound gene.

Detailed Experimental Protocols

Venom Gland Dissection and RNA Extraction
  • Animal Source : Worker bees of Bombus ignitus are used.

  • Dissection : Venom glands are carefully dissected from the bees under a stereomicroscope.

  • RNA Extraction : Total RNA is extracted from the dissected venom glands using a suitable reagent such as TRIzol, following the manufacturer's protocol. The integrity and concentration of the extracted RNA should be verified by gel electrophoresis and spectrophotometry.

cDNA Library Construction

A cDNA library is constructed from the purified mRNA of the venom glands. This library serves as the template for amplifying the gene of interest.

  • mRNA Purification : Messenger RNA (mRNA) is isolated from the total RNA using oligo(dT)-cellulose chromatography to capture the poly(A) tails of the mRNA.

  • First-Strand cDNA Synthesis : The purified mRNA is reverse transcribed into first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme and an oligo(dT) primer.

  • Rapid Amplification of cDNA Ends (RACE) : To obtain the full-length sequence of the bombolitin gene, 5' and 3' RACE-PCR is performed. This technique allows for the amplification of the unknown ends of the transcript.

    • 3' RACE : First-strand cDNA synthesis is initiated using an oligo(dT)-adapter primer. The resulting cDNA is then used as a template for PCR with a gene-specific forward primer (designed based on a known conserved region of bombolitin) and an adapter-specific reverse primer.

    • 5' RACE : For the 5' end, a gene-specific reverse primer is used for the initial reverse transcription. The 3' end of the resulting cDNA is then tailed with a known sequence (e.g., a poly(C) tail). PCR is subsequently performed using a nested gene-specific reverse primer and a primer complementary to the added tail.

Cloning and Sequencing of the Bombolitin Gene
  • Ligation into a Cloning Vector : The amplified RACE-PCR products are ligated into a suitable cloning vector, such as the pGEM-T Easy Vector. This vector is linearized with 3'-T overhangs, which facilitates the cloning of PCR products that have 3'-A overhangs added by Taq polymerase.

  • Transformation : The ligation mixture is used to transform competent E. coli cells (e.g., DH5α strain).

  • Screening of Recombinant Clones : Transformed cells are plated on selective media (e.g., LB agar with ampicillin) containing a substrate for blue-white screening (IPTG and X-Gal). White colonies, which presumptively contain the inserted DNA fragment, are selected.

  • Plasmid Isolation and Sequencing : Plasmids are isolated from the selected colonies, and the presence of the insert is confirmed by restriction digestion or PCR. The nucleotide sequence of the insert is then determined by DNA sequencing.

Analysis of Bombolitin Gene Expression

Quantitative real-time PCR (qRT-PCR) is employed to determine the tissue-specific expression pattern of the bombolitin gene.

qRT_PCR_Workflow A RNA Extraction from Tissues (Venom Gland, Fat Body, etc.) B cDNA Synthesis A->B C qRT-PCR with Gene-Specific Primers B->C D Data Collection (Ct Values) C->D E Relative Quantification (e.g., ΔΔCt method) D->E F Gene Expression Profile E->F

Figure 2: Workflow for the quantitative analysis of this compound gene expression.
qRT-PCR Protocol

  • RNA Extraction and cDNA Synthesis : Total RNA is extracted from various tissues of B. ignitus (e.g., venom gland, fat body, midgut, and Malpighian tubules). First-strand cDNA is synthesized from the total RNA of each tissue.

  • Primer Design : Gene-specific primers for the bombolitin gene and a reference gene (e.g., actin) are designed based on the obtained sequence.

  • Real-Time PCR : The qRT-PCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target and reference genes.

  • Data Analysis : The relative expression levels of the bombolitin gene in different tissues are calculated using the comparative Ct (ΔΔCt) method, with the expression in a reference tissue or the tissue with the lowest expression set as the baseline.

Table 2: Illustrative qRT-PCR Data for Bombolitin Gene Expression

TissueAverage Ct (Bombolitin)Average Ct (Actin)ΔCt (Ct_Bombolitin - Ct_Actin)ΔΔCtRelative Expression (2^-ΔΔCt)
Venom Gland 18.525.2-6.701.00
Fat Body 28.224.93.310.00.00098
Midgut 30.125.54.611.30.00040
Malpighian Tubules 31.525.16.413.10.00011

Note: The data presented in this table is illustrative and serves to demonstrate the expected outcome of a qRT-PCR experiment showing venom gland-specific expression.

Recombinant Production of this compound

For further functional studies and potential therapeutic applications, this compound can be produced recombinantly.

Recombinant_Production A Construction of Expression Vector (e.g., pET vector with His-tag) B Transformation into E. coli BL21(DE3) A->B C Induction of Protein Expression (e.g., with IPTG) B->C D Cell Lysis C->D E Purification of Fusion Protein (e.g., Ni-NTA Affinity Chromatography) D->E F Cleavage of Fusion Tag E->F G Final Purification of this compound F->G

Figure 3: Workflow for the recombinant expression and purification of this compound.
Expression and Purification Protocol

  • Construction of an Expression Vector : The coding sequence for the mature this compound peptide is cloned into an expression vector, such as a pET vector, which allows for the expression of the peptide as a fusion protein with a purification tag (e.g., a polyhistidine-tag).

  • Transformation and Expression : The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3). Protein expression is induced by the addition of IPTG.

  • Purification :

    • The bacterial cells are harvested and lysed.

    • The fusion protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • The purification tag is removed by enzymatic cleavage.

    • A final purification step, such as reverse-phase high-performance liquid chromatography (RP-HPLC), is performed to obtain highly pure this compound.

Table 3: Illustrative Purification Table for Recombinant this compound

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Cell Lysate 150050~3.3100
Ni-NTA Affinity Chromatography 8045~5690
After Tag Cleavage 6042~7084
RP-HPLC 1512>9524

Note: This table provides an example of the expected protein yields and purity at different stages of purification.

Conclusion

The molecular cloning of the this compound gene is a critical step in understanding the biosynthesis of this important venom peptide and in enabling its production for research and development. The protocols outlined in this guide provide a comprehensive framework for the successful cloning, expression analysis, and recombinant production of this compound. These methods will facilitate further investigations into the structure-activity relationships of bombolitins and their potential as novel therapeutic agents.

References

The Sting of Potential: A Technical Guide to the Structure-Function Relationship of Bombolitin Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin peptides, the primary constituents of bumblebee venom, represent a fascinating class of bioactive molecules with a potent and diverse range of activities.[1][2] These cationic, amphipathic peptides are renowned for their antimicrobial, hemolytic, and mast cell degranulating properties, making them a subject of intense interest for the development of novel therapeutics. This technical guide provides an in-depth exploration of the intricate relationship between the structure and function of Bombolitin peptides, offering a comprehensive resource for researchers and drug development professionals. We will delve into their mechanism of action, present available quantitative data, detail key experimental protocols, and visualize the complex biological pathways they influence.

Structural Hallmarks and Functional Diversity

The Bombolitin family comprises several structurally related peptides, designated Bombolitin I through V, each a heptadecapeptide (17 amino acids) rich in hydrophobic residues.[1][2] Their defining characteristic is an amphipathic α-helical secondary structure, which is crucial for their biological activity. This structure features a distinct segregation of hydrophobic and hydrophilic amino acid residues along the helical axis, allowing for potent interactions with cellular membranes.

The primary functions attributed to Bombolitins include:

  • Antimicrobial Activity: Bombolitins exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Their membrane-disrupting capabilities make them effective agents against a variety of pathogens.

  • Hemolytic Activity: The interaction of Bombolitins with erythrocyte membranes can lead to cell lysis, a property that requires careful consideration in therapeutic applications.

  • Mast Cell Degranulation: Bombolitins are potent inducers of histamine release from mast cells, a key event in allergic and inflammatory responses.

  • Stimulation of Phospholipase A2 (PLA2): These peptides can enhance the activity of PLA2, an enzyme involved in inflammatory processes and the production of lipid mediators.

Quantitative Bioactivity of Bombolitin Peptides

Precise quantitative data is essential for the comparative analysis and therapeutic development of Bombolitin peptides. While comprehensive data for all Bombolitin variants is not extensively available in the literature, the following tables summarize the known quantitative activities, with a primary focus on the well-characterized Bombolitin V.

Table 1: Amino Acid Sequences of Bombolitin Peptides I-V
PeptideAmino Acid Sequence
This compound Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂
Bombolitin II Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂
Bombolitin III Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂
Bombolitin IV Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH₂
Bombolitin V Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂

Source: Argiolas & Pisano, 1985

Table 2: Hemolytic and Mast Cell Degranulating Activity of Bombolitin V
PeptideBiological ActivityED₅₀ (μg/mL)ED₅₀ (M)
Bombolitin V Hemolysis (Guinea Pig Erythrocytes)0.74 x 10⁻⁷
Bombolitin V Mast Cell Degranulation (Rat Peritoneal)2.01.2 x 10⁻⁶

ED₅₀ (Median Effective Dose) is the concentration of the peptide that induces 50% of the maximum effect. Source: Argiolas & Pisano, 1985

Table 3: Antimicrobial Activity of Bombolitins (Illustrative)
PeptideTarget OrganismMIC Range (µg/mL)
Bombolitin (general)Gram-positive bacteria (e.g., Staphylococcus aureus)1 - 32
Bombolitin (general)Gram-negative bacteria (e.g., Escherichia coli)4 - 64
Bombolitin (general)Fungi (e.g., Candida albicans)8 - 128
Table 4: Cytotoxicity of Bombolitins Against Cancer Cell Lines (Illustrative)

While Bombolitins are known to have cytotoxic effects, specific IC₅₀ values against a comprehensive panel of cancer cell lines are not widely published. The following table is illustrative of the potential cytotoxic activity, drawing parallels from similar membrane-active peptides.

PeptideCancer Cell LineIC₅₀ Range (µM)
Bombolitin (analogous peptides)Breast Cancer (e.g., MCF-7)1 - 20
Bombolitin (analogous peptides)Lung Cancer (e.g., A549)5 - 50
Bombolitin (analogous peptides)Leukemia (e.g., Jurkat)2 - 30

Mechanism of Action: A Tale of Membrane Disruption and Cellular Signaling

The primary mechanism of action for Bombolitin peptides is the perturbation and disruption of cellular membranes. This process is driven by their amphipathic α-helical structure.

General Mechanism of Action of Bombolitin Peptides cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bombolitin Bombolitin Peptide (Random Coil) Membrane Phospholipid Bilayer Hydrophobic Core Bombolitin->Membrane:head Electrostatic Interaction Membrane:head->Membrane:tail Pore Pore Formation Membrane:tail->Pore Aggregation Disruption Membrane Disruption (Carpet Model) Membrane:tail->Disruption Leakage Ion & Metabolite Leakage Pore->Leakage Disruption->Leakage Death Cell Death Leakage->Death Proposed Signaling Pathway for Bombolitin-Induced Mast Cell Degranulation Bombolitin Bombolitin MRGPRX2 MRGPRX2 (GPCR) Bombolitin->MRGPRX2 Activation G_protein Gαq/11 & Gβγ MRGPRX2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation Phosphorylation of substrates Workflow for Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 3. Washing (DMF, DCM, IPA) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM, IPA) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid in the sequence Wash2->Repeat Deprotection2 7. Final Fmoc Deprotection Repeat->Deprotection2 Cleavage 8. Cleavage & Side-Chain Deprotection (TFA cocktail) Deprotection2->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Characterization (Mass Spectrometry, HPLC) Purification->Analysis Workflow for Broth Microdilution MIC Assay Culture 1. Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculation 3. Inoculate wells with bacterial suspension Culture->Inoculation Dilution 2. Serial Dilution of Peptide in 96-well plate with broth Dilution->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading 5. Read Results (Visually or with plate reader) Incubation->Reading MIC 6. Determine MIC (Lowest concentration with no visible growth) Reading->MIC

References

A Comparative Analysis of Bombolitin I and Melittin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venom-derived peptides represent a rich source of biologically active molecules with significant therapeutic potential. Among these, bombolitins from bumblebee venom and melittin from honeybee venom have garnered considerable interest due to their potent membrane-disrupting properties. This technical guide provides an in-depth comparison of the biological properties of Bombolitin I and melittin, focusing on their hemolytic, antimicrobial, and cytotoxic activities, as well as their underlying mechanisms of action and impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Structural and Physicochemical Properties

This compound and melittin are both cationic, amphipathic peptides, a characteristic that is central to their biological activity. However, they differ in their primary structure and length.

Table 1: Physicochemical Properties of this compound and Melittin

PropertyThis compoundMelittin
Amino Acid Sequence IKLITTMALKLGKVLKHV-NH2GIGAVLKVLTTGLPALISWIKRKRQQ-NH2
Number of Residues 1826
Molecular Weight ~2066 Da~2846 Da[1]
Net Charge (pH 7) +4+6
Structure Primarily α-helical in membrane-mimicking environments.α-helical, with a bent rod-like structure.[2]

This compound is a shorter peptide with a lower net positive charge compared to melittin. Both peptides adopt an α-helical conformation upon interaction with biological membranes, a crucial step for their membrane-disrupting activities.[3]

Biological Activities: A Quantitative Comparison

The biological activities of this compound and melittin are primarily attributed to their ability to interact with and disrupt cell membranes. This section provides a comparative summary of their hemolytic, antimicrobial, and cytotoxic effects.

Hemolytic Activity

Hemolytic activity, the ability to lyse red blood cells, is a key indicator of a peptide's general cytotoxicity and a critical parameter for its therapeutic potential.

Table 2: Hemolytic Activity of Bombolitin Peptides and Melittin

PeptideHemolytic Activity (HC50/ED50)Organism/Cell TypeReference
Bombolitin V*~0.7 µg/mLGuinea Pig Erythrocytes[4]
Melittin~0.7 µg/mLGuinea Pig Erythrocytes[4]

*Note: Direct quantitative hemolytic activity data for this compound is limited. Data for Bombolitin V, a closely related peptide from the same family, is presented as a proxy. Bombolitins are described as being potent hemolytic agents.

Antimicrobial Activity

Both this compound and melittin exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their membrane-targeting mechanism makes them effective against antibiotic-resistant strains.

Table 3: Minimum Inhibitory Concentrations (MIC) of Bombolitin and Melittin

PeptideTarget OrganismMIC (µg/mL)Reference
Bombolitin (from B. ignitus)Gram-positive & Gram-negative bacteriaNot specified
MelittinStaphylococcus aureus4 - 64
MelittinEscherichia coli4 - 64
MelittinPseudomonas aeruginosa4 - 64
MelittinCandida albicans>400
Cytotoxic Activity

The cytotoxicity of these peptides against mammalian cells is a crucial factor in determining their therapeutic index.

Table 4: Cytotoxicity (IC50) of Bombolitin Peptides and Melittin on Cancer Cell Lines

PeptideCell LineIncubation TimeIC50 (µg/mL)Reference
Bombolitin III*--Not available
MelittinLN18 (Glioblastoma)24h~2.5
MelittinLN229 (Glioblastoma)24h~2.5
MelittinHTB-26 (Breast Cancer)Not specified10 - 50 µM
MelittinPC-3 (Pancreatic Cancer)Not specified10 - 50 µM
MelittinHepG2 (Hepatocellular Carcinoma)Not specified10 - 50 µM

*Note: Extensive cytotoxic data for this compound is not currently available. The bombolitin family is known to be cytotoxic.

Mechanism of Action

The primary mechanism of action for both this compound and melittin is the disruption of the cell membrane integrity. Their amphipathic nature allows them to insert into the lipid bilayer, leading to the formation of pores and subsequent cell lysis.

cluster_0 Peptide-Membrane Interaction Peptide Peptide Binding Binding Peptide->Binding Electrostatic Interaction Membrane Membrane Membrane->Binding Insertion Insertion Binding->Insertion Hydrophobic Interaction Pore_Formation Pore_Formation Insertion->Pore_Formation Toroidal or Barrel-Stave Model Cell_Lysis Cell_Lysis Pore_Formation->Cell_Lysis Loss of Integrity cluster_melittin Melittin cluster_pathways Signaling Pathways cluster_effects Cellular Effects Melittin Melittin PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Melittin->PI3K_AKT_mTOR Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Melittin->MAPK_Pathway Modulates NF_kB_Pathway NF-κB Pathway Melittin->NF_kB_Pathway Inhibits PLA2_Activation Phospholipase A2 Activation Melittin->PLA2_Activation Activates Inhibition_of_Proliferation Inhibition_of_Proliferation PI3K_AKT_mTOR->Inhibition_of_Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Anti_inflammatory_Effects Anti_inflammatory_Effects NF_kB_Pathway->Anti_inflammatory_Effects PLA2_Activation->Anti_inflammatory_Effects cluster_bombolitin Bombolitin cluster_pla2 PLA2 Activation Cascade Bombolitin Bombolitin PLA2 PLA2 Bombolitin->PLA2 Activates Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Releases PLA2->Membrane_Phospholipids Hydrolyzes Pro_inflammatory_Mediators Pro_inflammatory_Mediators Arachidonic_Acid->Pro_inflammatory_Mediators Leads to cluster_hemolysis Hemolytic Assay Workflow Prepare_RBCs 1. Prepare Red Blood Cell Suspension Peptide_Incubation 2. Incubate RBCs with Peptide Dilutions Prepare_RBCs->Peptide_Incubation Centrifugation 3. Centrifuge to Pellet Intact Cells Peptide_Incubation->Centrifugation Measure_Hemoglobin 4. Measure Hemoglobin Release in Supernatant (Absorbance at 540 nm) Centrifugation->Measure_Hemoglobin Calculate_Hemolysis 5. Calculate % Hemolysis and HC50 Measure_Hemoglobin->Calculate_Hemolysis cluster_mic MIC Assay Workflow Prepare_Inoculum 1. Prepare Standardized Microbial Inoculum Inoculation 3. Inoculate Peptide Dilutions with Microbial Suspension Prepare_Inoculum->Inoculation Peptide_Dilution 2. Prepare Serial Dilutions of Peptide in Growth Medium Peptide_Dilution->Inoculation Incubation 4. Incubate at Optimal Growth Temperature Inoculation->Incubation Determine_MIC 5. Determine MIC as Lowest Concentration with No Visible Growth Incubation->Determine_MIC cluster_mtt MTT Assay Workflow Cell_Seeding 1. Seed Mammalian Cells in a 96-well Plate Peptide_Treatment 2. Treat Cells with Serial Dilutions of Peptide Cell_Seeding->Peptide_Treatment MTT_Addition 3. Add MTT Reagent and Incubate Peptide_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Measure_Absorbance 5. Measure Absorbance at 570 nm and Calculate IC50 Formazan_Solubilization->Measure_Absorbance

References

In-Depth Technical Guide: Antimicrobial Spectrum of Bombolitin I Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Bombolitin I, a venom-derived peptide, against a range of pathogenic bacteria. This document includes quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and a discussion of its mechanism of action.

Executive Summary

This compound, a cationic antimicrobial peptide isolated from bumblebee venom, has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, a characteristic common to many antimicrobial peptides (AMPs). This guide consolidates available data on its minimum inhibitory concentrations (MICs), outlines the methodologies for determining its antimicrobial spectrum, and explores its molecular interactions with bacterial cells.

Quantitative Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound against various pathogenic bacteria.

Bacterial Species Gram Stain Strain MIC (µg/mL) Reference
Staphylococcus aureusGram-positiveATCC 2592323[1]
Escherichia coliGram-negativeATCC 25922>100[1]
Pseudomonas aeruginosaGram-negativeATCC 278531448[1]
Bacillus subtilisGram-positiveATCC 6633High Activity[2][3]
Candida albicansFungusATCC 1023123

Note: Data for some specific strains and a wider range of pathogens are limited in publicly available literature. The provided values are based on available research and may vary depending on the specific experimental conditions.

Mechanism of Action

The primary and most well-documented mechanism of action for this compound is the disruption of the bacterial cell membrane. As a cationic and amphipathic peptide, this compound preferentially interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, pore formation, and ultimately, cell lysis and death.

Currently, there is limited specific evidence in the scientific literature detailing the direct interaction of this compound with or the alteration of intracellular signaling pathways in bacteria. The rapid lytic nature of its membrane disruption activity may preclude significant direct engagement with intracellular signaling cascades. Most research has focused on its potent membrane-disruptive effects.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • 96-well polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains

  • This compound peptide stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Membrane Permeabilization Assay

This assay determines the ability of this compound to disrupt the bacterial membrane using a fluorescent dye that only enters cells with compromised membranes.

Materials:

  • Bacterial suspension (prepared as for MIC assay)

  • This compound

  • Fluorescent dye (e.g., SYTOX Green or propidium iodide)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Wash and resuspend the bacterial cells in a suitable buffer (e.g., PBS).

  • Add the fluorescent dye to the bacterial suspension and incubate in the dark for a specified period.

  • Add varying concentrations of this compound to the bacterial suspension.

  • Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Agar Plate) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of 96-well Plate Inoculum_Prep->Inoculation Peptide_Stock This compound Stock Solution Serial_Dilution Serial Dilutions in 96-well Plate Peptide_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection OD_Measurement OD Measurement (600nm) Incubation->OD_Measurement MIC_Determination MIC Determination Visual_Inspection->MIC_Determination OD_Measurement->MIC_Determination Mechanism_of_Action cluster_peptide This compound cluster_bacteria Bacterial Cell Bombolitin Cationic, Amphipathic Peptide Bacterial_Membrane Negatively Charged Bacterial Membrane (LPS/Teichoic Acids) Bombolitin->Bacterial_Membrane Electrostatic Interaction Pore_Formation Pore Formation & Membrane Disruption Bacterial_Membrane->Pore_Formation Peptide Insertion Cell_Lysis Cell Lysis & Death Pore_Formation->Cell_Lysis

References

An In-depth Technical Guide on the Hemolytic Activity and Cytotoxicity of Bombolitin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitins are a family of five structurally related heptadecapeptides rich in hydrophobic amino acids, originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] Bombolitin I, with the amino acid sequence Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, is a member of this family known for its diverse biological activities.[1] Like other venom peptides, bombolitins exhibit lytic activity against erythrocytes and liposomes, stimulate histamine release from mast cells, and activate phospholipase A2.[1][2] These properties are largely attributed to their amphiphilic nature, which allows them to interact with and disrupt cell membranes.[2] This guide provides a comprehensive overview of the hemolytic activity and cytotoxicity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. While specific cytotoxicity data for this compound is limited in the available literature, data from the broader bombolitin family and analogous peptides like melittin are presented to infer its potential cytotoxic profile.

Hemolytic Activity of this compound

Hemolytic activity is a critical parameter for evaluating the therapeutic potential of peptides, as it indicates their toxicity towards red blood cells (RBCs). The bombolitin family of peptides is known to lyse erythrocytes. The hemolytic potential is typically quantified by the HC50 value, which is the peptide concentration required to cause 50% hemolysis of RBCs.

Quantitative Data: Hemolytic Activity

Specific HC50 values for this compound are not extensively documented in the reviewed literature. However, data for other bombolitins indicate the family's potent hemolytic nature. For instance, Bombolitin V is as potent as melittin in lysing guinea pig erythrocytes, with an ED50 (effective dose for 50% effect) of 0.7 µg/mL.

PeptideTarget CellsHC50/ED50 ValueReference
Bombolitin VGuinea Pig Erythrocytes0.7 µg/mL (ED50)
Experimental Protocol: Hemolytic Activity Assay

The following protocol outlines a standard method for determining the hemolytic activity of a peptide.

1. Preparation of Red Blood Cells (RBCs):

  • Collect fresh blood (e.g., human, rat, or sheep) in a tube containing an anticoagulant like EDTA.
  • Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.
  • Carefully remove and discard the supernatant plasma and buffy coat.
  • Wash the RBC pellet three times with a 10-fold volume of sterile, cold phosphate-buffered saline (PBS, pH 7.4). Each wash should be followed by centrifugation as described above.
  • After the final wash, resuspend the RBCs in PBS to a final concentration of 2-8% (v/v).

2. Assay Procedure:

  • Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.
  • Add 100 µL of the RBC suspension to each well containing 100 µL of the peptide solution.
  • Include negative and positive controls:
  • Negative Control (0% Hemolysis): 100 µL of RBC suspension mixed with 100 µL of PBS.
  • Positive Control (100% Hemolysis): 100 µL of RBC suspension mixed with 100 µL of 1% Triton X-100.
  • Incubate the plate at 37°C for 1 hour.

3. Measurement and Data Analysis:

  • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
  • Carefully transfer the supernatant to a new 96-well plate.
  • Measure the absorbance of the supernatant at 414 nm or 570 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
  • Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value from the resulting dose-response curve.

Visualization: Hemolytic Assay Workflow

Hemolytic_Assay_Workflow cluster_prep RBC Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Collect Blood (with anticoagulant) Centrifuge1 Centrifuge (1000g, 10 min) Blood->Centrifuge1 Wash Wash RBCs 3x with PBS Centrifuge1->Wash Resuspend Resuspend RBCs in PBS (2-8%) Wash->Resuspend Mix Mix Peptide and RBC Suspension Resuspend->Mix Peptide Prepare Peptide Serial Dilutions Peptide->Mix Incubate Incubate (37°C, 1 hour) Mix->Incubate Controls Prepare Controls (PBS and Triton X-100) Controls->Mix Centrifuge2 Centrifuge Plate (1000g, 10 min) Incubate->Centrifuge2 Supernatant Transfer Supernatant Centrifuge2->Supernatant Read Read Absorbance (414 or 570 nm) Supernatant->Read Calculate Calculate % Hemolysis Read->Calculate HC50 Determine HC50 Calculate->HC50

Caption: Workflow of the hemolytic activity assay.

Cytotoxicity of this compound

The cytotoxicity of a peptide describes its ability to kill cells and is a key indicator of its potential as an anti-cancer or antimicrobial agent. The cytotoxicity of bombolitins is thought to be mediated primarily through membrane disruption, similar to the well-studied peptide melittin.

Quantitative Data: Cytotoxicity
PeptideCell LineIncubation TimeIC50 (µg/mL)Reference
MelittinLN18 (Glioblastoma)24h~2.5
MelittinLN229 (Glioblastoma)24h~2.5
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Peptide Treatment:

  • Prepare various concentrations of this compound in a serum-free culture medium.
  • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different peptide concentrations.
  • Include an untreated control group (cells in medium only).
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Assay Procedure:

  • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate to ensure complete dissolution of the formazan.

4. Measurement and Data Analysis:

  • Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
  • Calculate the percentage of cell viability using the formula: % Cell Viability = (Abstreated / Abscontrol) x 100
  • Plot the percentage of cell viability against the peptide concentration to determine the IC50 value.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Peptide Treatment cluster_assay MTT Reagent & Formazan Solubilization cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) for Adherence Seed->Incubate1 Treat Treat Cells with Peptide Concentrations Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Cell Viability Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of the MTT cytotoxicity assay.

Mechanism of Action

The biological activities of this compound are primarily attributed to its interaction with and disruption of cell membranes, which can lead to cell death through necrosis or apoptosis.

Membrane Disruption

Bombolitins, like melittin, are amphipathic peptides that can insert themselves into the lipid bilayer of cell membranes. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. The influx of ions and water through these pores disrupts the cellular osmotic balance, ultimately causing the cell to swell and lyse. This mechanism is responsible for the hemolytic activity of the peptide and contributes to its cytotoxic effects.

Membrane_Disruption Peptide This compound (Cationic, Amphipathic) Binding Electrostatic Binding Peptide->Binding Membrane Cell Membrane (Anionic Surface) Membrane->Binding Insertion Hydrophobic Insertion into Lipid Bilayer Binding->Insertion Pore Pore Formation (e.g., Toroidal Pore) Insertion->Pore Disruption Membrane Integrity Disruption Pore->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Mechanism of membrane disruption by this compound.

Induction of Apoptosis

In addition to direct membrane lysis, peptides like bombolitins can induce programmed cell death, or apoptosis, particularly at lower concentrations. This process is often mediated through the intrinsic (mitochondrial) pathway. Disruption of the mitochondrial membrane by the peptide can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to controlled cell death.

Apoptosis_Pathway Bombolitin This compound Mito Mitochondrial Membrane Disruption Bombolitin->Mito CytC Release of Cytochrome c Mito->CytC Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

References

An In-Depth Technical Guide to the Mast Cell Degranulation Activity of Bombolitin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin I is a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus. It belongs to a family of five structurally related peptides, the Bombolitins, which are potent inducers of mast cell degranulation and histamine release.[1][2] This technical guide provides a comprehensive overview of the mast cell degranulation activity of this compound, including its structure, mechanism of action, quantitative activity, and relevant experimental protocols. Understanding the interaction of this compound with mast cells provides valuable insights into the mechanisms of venom-induced inflammation and offers a potential tool for studying mast cell biology and developing novel therapeutics.

Structure of this compound

This compound is a 17-amino acid peptide with the following sequence:

Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 [1][2]

Like other members of the Bombolitin family, it is rich in hydrophobic amino acids and possesses an amphipathic nature, which is believed to be crucial for its biological activity.[1]

Quantitative Data on Mast Cell Degranulation

While specific quantitative data for this compound is limited in the currently available literature, the Bombolitin family of peptides is known to be potent histamine-releasing agents from rat peritoneal mast cells. The activity of Bombolitins is dose-dependent, with a threshold dose for bioactivity ranging from 0.5 to 2.5 µg/mL.

For comparative purposes, the activity of the most potent member of the family, Bombolitin V, is presented below. It is important to note that while structurally similar, the potencies of the individual Bombolitins may vary.

PeptideTarget CellAssayED50 / ActivityReference
Bombolitin VRat Peritoneal Mast CellsHistamine ReleaseED50 = 2 µg/mL (1.2 x 10-6 M)
Bombolitins (general)Rat Peritoneal Mast CellsHistamine ReleaseThreshold Dose = 0.5-2.5 µg/mL

ED50: Half maximal effective concentration.

Mechanism of Action: A Proposed Signaling Pathway

The precise mechanism of action for this compound-induced mast cell degranulation has not been fully elucidated. However, based on the activity of other venom peptides with similar biological effects, such as mastoparan, a direct activation of heterotrimeric G proteins is the proposed mechanism. This receptor-independent mechanism involves the peptide partitioning into the plasma membrane and directly interacting with the α-subunit of G proteins of the Gi/o family.

This interaction catalyzes the exchange of GDP for GTP, leading to the dissociation of the G protein into its active Gα-GTP and Gβγ subunits. These subunits then activate downstream effector enzymes, primarily Phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation and the release of histamine and other inflammatory mediators.

Signaling Pathway Diagram

Bombolitin_I_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_er Endoplasmic Reticulum This compound This compound G-protein (inactive) G-protein (inactive) This compound->G-protein (inactive) Direct Activation Plasma Membrane Plasma Membrane G-protein (active) G-protein (active) G-protein (inactive)->G-protein (active) GTP/GDP Exchange PLC PLC G-protein (active)->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca2+ Store IP3->ER_Ca Binds Receptor ER ER Ca2+ release Ca2+ release Degranulation Degranulation Ca2+ release->Degranulation Triggers ER_Ca->Ca2+ release Release

Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.

Experimental Protocols

While a specific, detailed protocol for this compound is not available, the following is a generalized protocol for a histamine release assay from rat peritoneal mast cells, based on the methods used for the Bombolitin peptide family.

Materials
  • This compound (synthetic or purified)

  • Male Wistar rats (200-250 g)

  • Hanks' balanced salt solution (HBSS)

  • Bovine serum albumin (BSA)

  • Collagenase (Type I)

  • Percoll

  • o-Phthaldialdehyde (OPT)

  • Histamine standard

  • Triton X-100 (for total histamine release)

  • Microcentrifuge tubes

  • 96-well plates (black, clear bottom for fluorescence)

  • Fluorometer

Mast Cell Isolation
  • Euthanize rats according to institutional guidelines.

  • Inject 10 mL of warm (37°C) HBSS containing 0.1% BSA into the peritoneal cavity.

  • Gently massage the abdomen for 2 minutes.

  • Aspirate the peritoneal fluid and place it into a centrifuge tube on ice.

  • Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in fresh HBSS with 0.1% BSA.

  • Purify mast cells using a Percoll density gradient.

  • Wash the purified mast cells twice with HBSS containing 0.1% BSA.

  • Resuspend the final cell pellet in HBSS with 0.1% BSA to a concentration of 1 x 10^5 cells/mL.

Histamine Release Assay
  • In microcentrifuge tubes, add 100 µL of the mast cell suspension.

  • Add 100 µL of varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) to the respective tubes.

  • For spontaneous release control, add 100 µL of HBSS with 0.1% BSA.

  • For total histamine release, add 100 µL of 0.5% Triton X-100.

  • Incubate all tubes at 37°C for 15 minutes.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge at 1000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant for histamine measurement.

Histamine Measurement (OPT Fluorometric Method)
  • To 50 µL of each supernatant in a 96-well plate, add 200 µL of 1 M NaOH.

  • Add 10 µL of 1% OPT in methanol.

  • Incubate for 4 minutes at room temperature.

  • Stop the reaction by adding 25 µL of 3 M HCl.

  • Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Calculate the percentage of histamine release using the following formula:

    % Histamine Release = [(Sample Fluorescence - Spontaneous Release Fluorescence) / (Total Release Fluorescence - Spontaneous Release Fluorescence)] x 100

Experimental Workflow Diagram

Mast_Cell_Degranulation_Workflow cluster_isolation Mast Cell Isolation cluster_assay Histamine Release Assay cluster_measurement Histamine Measurement A Peritoneal Lavage from Rat B Centrifugation & Cell Wash A->B C Percoll Gradient Purification B->C D Cell Counting & Resuspension C->D E Incubate Mast Cells with This compound / Controls D->E F Stop Reaction & Centrifuge E->F G Collect Supernatant F->G H OPT Fluorometric Assay G->H I Measure Fluorescence H->I J Calculate % Histamine Release I->J

Caption: Experimental workflow for measuring this compound-induced mast cell degranulation.

Conclusion

This compound is a potent mast cell degranulating peptide from bumblebee venom. While specific quantitative data for this compound remains to be fully elucidated, its activity is believed to be mediated through a receptor-independent, direct G-protein activation pathway, leading to phospholipase C stimulation and subsequent calcium-dependent exocytosis of histamine-containing granules. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other venom peptides, which will contribute to a deeper understanding of mast cell biology and the development of novel immunomodulatory agents.

References

Methodological & Application

Solid-Phase Peptide Synthesis of Bombolitin I: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Bombolitin I, a 17-amino acid antimicrobial and mast cell degranulating peptide. The protocol detailed herein utilizes the well-established fluorenylmethyloxycarbonyl (Fmoc) chemistry on a Rink Amide resin to yield the C-terminally amidated peptide. This guide covers all stages of the synthesis, from resin preparation and amino acid coupling to cleavage, purification, and characterization, and is intended to provide researchers with a robust methodology for obtaining high-purity this compound for research and development purposes.

Introduction

This compound is a cationic, amphipathic peptide with the sequence Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, originally isolated from the venom of the bumblebee Megabombus pennsylvanicus[1]. Like other venom-derived peptides, it exhibits a range of biological activities, including antimicrobial and hemolytic properties, and the ability to degranulate mast cells[1]. These characteristics make this compound and its analogues promising candidates for the development of new therapeutic agents. Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides like this compound, allowing for the efficient and controlled assembly of the amino acid chain[2]. This protocol focuses on the widely used Fmoc/tBu (tert-butyl) strategy, which offers milder deprotection conditions compared to the Boc/Bzl strategy[3][4].

Materials and Reagents

The successful synthesis of this compound requires high-quality reagents and materials. The following table summarizes the necessary components.

Category Item Suggested Supplier Notes
Resin Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g loading)Major peptide synthesis suppliersFor synthesis of C-terminally amidated peptides.
Amino Acids Fmoc-Val-OH, Fmoc-His(Trt)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OHMajor peptide synthesis suppliersHigh-purity, SPPS-grade amino acid derivatives are essential.
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)Major peptide synthesis suppliersStandard and efficient coupling agents.
Base DIPEA (N,N-Diisopropylethylamine)Major peptide synthesis suppliersReagent grade or higher.
Deprotection Reagent PiperidineMajor peptide synthesis suppliersFor removal of the Fmoc protecting group.
Solvents DMF (N,N-Dimethylformamide, SPPS grade), DCM (Dichloromethane, reagent grade), Diethyl ether (anhydrous)Major chemical suppliersHigh-purity, anhydrous solvents are critical.
Cleavage Cocktail TFA (Trifluoroacetic acid), Phenol, Thioanisole, 1,2-Ethanedithiol (EDT), Water (deionized), Dimethylsulfide (DMS), Ammonium iodideMajor chemical suppliers"Reagent H" is recommended for Met-containing peptides.
Purification Acetonitrile (HPLC grade), Water (HPLC grade), TFA (HPLC grade)Major chemical suppliersFor RP-HPLC.

Experimental Protocols

Resin Preparation and First Amino Acid Coupling

The synthesis begins with the swelling of the Rink Amide resin and the coupling of the C-terminal amino acid, Valine.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF (10 mL/g of resin) for 1-2 hours in a reaction vessel with gentle agitation.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF (5 x 10 mL).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Val-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.

Chain Elongation: The SPPS Cycle

The peptide chain is assembled by repeating a cycle of deprotection and coupling for each amino acid in the sequence of this compound (from C-terminus to N-terminus: Val-His-Ala-Leu-Val-Lys-Gly-Leu-Lys-Ala-Leu-Met-Thr-Thr-Ile-Lys-Ile).

SPPS_Cycle start Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Elongated Peptide-Resin wash2->end_cycle repeat Repeat for next amino acid end_cycle->repeat repeat->deprotection

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Deprotection Step:

  • Add 20% piperidine in DMF to the resin-bound peptide.

  • Agitate for 20 minutes.

  • Drain and wash thoroughly with DMF (5 x 10 mL).

Coupling Step:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

  • Add DIPEA (8 eq.) and pre-activate for 2-3 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 2 hours. A Kaiser test can be performed to ensure complete coupling.

  • Drain and wash with DMF (3 x 10 mL).

Repeat this cycle for all amino acids in the this compound sequence.

Cleavage and Deprotection

This step removes the peptide from the resin and cleaves the side-chain protecting groups. Due to the presence of Methionine, which is susceptible to oxidation, a specialized cleavage cocktail is recommended.

Reagent H Cleavage Cocktail:

ComponentPercentage (w/w or v/v)
Trifluoroacetic acid (TFA)81%
Phenol5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%
Water3%
Dimethylsulfide (DMS)2%
Ammonium Iodide1.5% (w/w)
  • After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by DCM.

  • Dry the peptide-resin thoroughly under vacuum.

  • Add the freshly prepared Reagent H cleavage cocktail (10 mL per 0.1 mmol of resin) to the dry resin.

  • Agitate gently at room temperature for 3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

RP-HPLC Purification:

  • Column: C18 semi-preparative column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 40 minutes is a good starting point for a 17-residue amphipathic peptide. The gradient can be optimized based on the initial analytical run.

  • Detection: 220 nm.

Collect fractions corresponding to the major peak, analyze for purity by analytical RP-HPLC, and pool the pure fractions. Lyophilize the pooled fractions to obtain the final purified this compound as a white powder.

Characterization:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the molecular weight of the purified peptide. The theoretical average molecular weight of this compound is 1835.3 Da.

  • Analytical RP-HPLC: Assess the final purity of the peptide, which should ideally be >95%.

Expected Results

The overall yield and purity of the synthesized peptide can be influenced by the efficiency of each coupling and deprotection step.

Parameter Expected Value Notes
Crude Peptide Yield 40-60% of theoretical maximumBased on the initial resin loading.
Final Yield (after purification) 15-30%Highly dependent on the purity of the crude product and the efficiency of the HPLC purification.
Final Purity >95%As determined by analytical RP-HPLC.

Workflow Diagram

Bombolitin_Synthesis_Workflow cluster_SPPS Solid-Phase Synthesis cluster_Post_SPPS Post-Synthesis Processing cluster_Purification Purification & Analysis Resin_Prep Resin Swelling & Fmoc Deprotection First_AA Couple Fmoc-Val-OH Resin_Prep->First_AA Chain_Elongation Iterative SPPS Cycles (16 Amino Acids) First_AA->Chain_Elongation Cleavage Cleavage from Resin (Reagent H) Chain_Elongation->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Characterization MS & HPLC Analysis Purification->Characterization Final_Product Pure this compound (>95%) Characterization->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Conclusion

This protocol provides a detailed and reliable method for the solid-phase synthesis of this compound using Fmoc chemistry. By following these procedures, researchers can obtain high-purity peptide suitable for a variety of biological and pharmacological studies. The use of a specialized cleavage cocktail for methionine-containing peptides is a critical step to minimize side reactions and improve the quality of the crude product. Careful purification and characterization are essential to ensure the final product meets the required standards for subsequent applications.

References

Application Notes and Protocols for the Fmoc-Based Chemical Synthesis of Bombolitin I and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitins are a family of antimicrobial peptides (AMPs) originally isolated from the venom of bumblebees, such as Megabombus pennsylvanicus.[1] These peptides, rich in hydrophobic amino acids, exhibit a broad spectrum of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties.[1] Their potential as therapeutic agents has driven interest in their chemical synthesis, enabling the production of Bombolitin I and its analogs for research and drug development. This document provides detailed protocols for the Fmoc-based solid-phase peptide synthesis (SPPS) of this compound and its analogs, along with methods for purification and characterization.

Peptide Profiles

The Bombolitin family consists of several structurally related peptides. The sequences of this compound-V are presented below. These peptides typically adopt an amphipathic α-helical structure, which is crucial for their interaction with and disruption of microbial cell membranes.[2]

Table 1: Amino Acid Sequences of this compound and its Analogs [1]

PeptideSequence
This compoundIle-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂
Bombolitin IISer-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂
Bombolitin IIIIle-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂
Bombolitin IVIle-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH₂
Bombolitin VIle-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the method of choice for the synthesis of this compound and its analogs due to its mild reaction conditions. The synthesis involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin).

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of this compound is depicted below.

Fmoc_SPPS_Workflow Resin_Prep Resin Swelling First_AA_Coupling First Amino Acid Coupling Resin_Prep->First_AA_Coupling Synthesis_Cycle Iterative Synthesis Cycles (Deprotection & Coupling) First_AA_Coupling->Synthesis_Cycle Cleavage Cleavage from Resin & Deprotection Synthesis_Cycle->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Characterization Purity & Identity Analysis (LC-MS) Purification->Characterization Final_Product Lyophilized Pure This compound Characterization->Final_Product

Caption: General workflow for the Fmoc-based solid-phase synthesis of this compound.

Protocols

1. Resin Preparation and Swelling

For the synthesis of C-terminally amidated peptides like this compound, a Rink Amide resin is a suitable choice.

  • Materials: Rink Amide resin, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

    • After swelling, drain the DMF.

2. Fmoc Deprotection

The removal of the Fmoc protecting group is achieved using a mild base, typically piperidine.

  • Materials: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add the 20% piperidine solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Amino Acid Coupling

The coupling of the next Fmoc-protected amino acid is mediated by a coupling agent.

  • Materials: Fmoc-protected amino acid, coupling agent (e.g., HATU), base (e.g., DIPEA), DMF.

  • Procedure:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF.

4. Iterative Synthesis

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the this compound sequence, starting from the C-terminus.

5. Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Materials: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail to the dry peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

6. Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (MS).

  • Purification:

    • Column: C18 semi-preparative column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of mobile phase B is used to elute the peptide.

    • Fractions corresponding to the major peak are collected and lyophilized.

  • Characterization:

    • Analytical RP-HPLC: To determine the purity of the lyophilized peptide.

    • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized peptide.

Quantitative Data

The yield and purity of synthetic peptides are critical parameters. The following table presents representative data for the synthesis of this compound and a generic analog.

Table 2: Representative Synthesis and Purity Data for Bombolitin Peptides

PeptideMolecular Weight (Da)Crude Yield (%)*Purity (RP-HPLC) (%)
This compound1835.3[3]15 - 35>97
Generic AnalogVaries13 - 3291 - 97

*Crude yield is calculated based on the initial loading of the first amino acid on the resin.

Mechanism of Action: Membrane Disruption

Bombolitins exert their antimicrobial activity primarily through the disruption of microbial cell membranes. This process is generally understood to occur in a series of steps, as illustrated below.

Membrane_Disruption cluster_0 Cell Membrane Lipid_Bilayer Lipid Bilayer Insertion Hydrophobic Insertion Lipid_Bilayer->Insertion Bombolitin This compound Electrostatic_Interaction Electrostatic Interaction Bombolitin->Electrostatic_Interaction Electrostatic_Interaction->Lipid_Bilayer Pore_Formation Pore Formation (e.g., Toroidal Pore) Insertion->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Caption: Proposed mechanism of membrane disruption by this compound.

The positively charged residues of this compound initially interact electrostatically with the negatively charged components of the microbial membrane. Following this initial binding, the hydrophobic face of the amphipathic peptide inserts into the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores, such as through a toroidal pore or carpet-like mechanism, ultimately causing leakage of cellular contents and cell death.

References

Purification of Synthetic Bombolitin I using RP-HPLC: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin I is a 17-amino acid peptide amide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. Its sequence is Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2. As a member of the bombolitin family of peptides, it exhibits a range of biological activities, including antimicrobial and mast cell degranulating properties, making it a molecule of interest for therapeutic development.

Following solid-phase peptide synthesis (SPPS), the crude synthetic product contains the target this compound peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage and deprotection steps. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of such synthetic peptides due to its high resolving power and the volatility of the mobile phases, which simplifies peptide recovery.

This application note provides a detailed protocol for the purification of synthetic this compound using RP-HPLC, from initial analytical method development to preparative purification and final purity assessment.

Principle of RP-HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (hydrophobic), typically composed of silica particles chemically modified with alkyl chains (e.g., C18). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN). An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by masking the interactions of residual silanol groups on the stationary phase with the peptide's charged residues.

Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity. More hydrophobic peptides, like this compound, will have a stronger interaction with the stationary phase and require a higher concentration of organic solvent to elute.

Experimental Protocols

Materials and Equipment
  • Crude, lyophilized synthetic this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Analytical RP-HPLC system with UV detector

  • Preparative RP-HPLC system with UV detector and fraction collector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size)

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size, 100-300 Å pore size)

  • Syringe filters (0.22 µm or 0.45 µm)

  • Lyophilizer

  • Mass spectrometer (for identity confirmation)

Detailed Methodology

Step 1: Analytical RP-HPLC Method Development

Before proceeding to preparative purification, it is crucial to develop an analytical method to determine the retention time of this compound and to assess the impurity profile of the crude product.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Analytical HPLC Conditions:

    • Column: Analytical C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm

    • Injection Volume: 10-20 µL

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for a hydrophobic peptide like this compound.

Step 2: Method Optimization and Loading Study

Based on the initial analytical chromatogram, the gradient can be optimized to improve the resolution between this compound and closely eluting impurities. A shallower gradient around the elution point of the target peptide will generally enhance separation.

Once an optimized analytical method is established, a loading study can be performed on the analytical column to determine the maximum amount of crude peptide that can be injected without significant loss of resolution. This information is valuable for scaling up to the preparative column.

Step 3: Preparative RP-HPLC Purification

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete dissolution. The concentration will depend on the loading capacity of the preparative column.

    • Filter the solution through a 0.45 µm filter.

  • Preparative HPLC Conditions:

    • Column: Preparative C18 (e.g., 21.2 x 250 mm, 10 µm)

    • Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: UV at 214 nm and 280 nm

    • Optimized Gradient: Apply the optimized gradient from the analytical scale, adjusting the timeline for the different column volume and flow rate.

    • Injection: Inject the prepared sample onto the column.

  • Fraction Collection:

    • Collect fractions across the peak corresponding to the target this compound. Collecting smaller, time-based fractions across the peak allows for more precise pooling of the purest fractions.

Step 4: Purity Analysis of Collected Fractions

  • Analyze each collected fraction using the optimized analytical RP-HPLC method (from Step 1 & 2) to determine the purity of each fraction.

  • Mass spectrometry should be used to confirm the identity of the peptide in the fractions corresponding to the main peak, ensuring it matches the molecular weight of this compound (1835.3 Da).

Step 5: Pooling and Lyophilization

  • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder. The final product will be a TFA salt of the peptide.

Data Presentation: Key Performance Parameters

The following table summarizes typical quantitative data for the RP-HPLC purification of a synthetic peptide like this compound. Actual values may vary depending on the synthesis quality and the specific HPLC conditions used.

ParameterCrude ProductAnalytical HPLCPreparative HPLCPurified Product
Purity (by UV @ 214 nm) ~60-75%N/AN/A>98%
Retention Time (min) N/A~15-25 min (example)~18-28 min (example)Matches analytical
Yield N/AN/AN/A~20-40% (of crude)
Molecular Weight (Da) 1835.3 (Target)1835.3 (Confirmed)N/A1835.3 (Confirmed)

Visualizations

RP_HPLC_Purification_Workflow Crude Crude Synthetic This compound Dissolve Dissolve & Filter Crude->Dissolve Analytical_HPLC Analytical RP-HPLC (Method Development) Dissolve->Analytical_HPLC Preparative_HPLC Preparative RP-HPLC Dissolve->Preparative_HPLC Scale-up Optimize Optimize Gradient & Perform Loading Study Analytical_HPLC->Optimize Optimize->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Check Analyze Fractions (Analytical HPLC & MS) Fraction_Collection->Purity_Check Pooling Pool Pure Fractions (>98%) Purity_Check->Pooling Lyophilize Lyophilization Pooling->Lyophilize Final_Product Purified this compound (>98% Purity) Lyophilize->Final_Product

Caption: Experimental workflow for the purification of synthetic this compound using RP-HPLC.

Troubleshooting and Optimization

  • Poor Peak Shape: This can be due to secondary interactions with the stationary phase. Ensure the TFA concentration is sufficient (0.1%). For very basic peptides, alternative ion-pairing agents or different pH conditions might be necessary.

  • Low Resolution: A shallower gradient around the elution time of the target peptide can improve separation from closely eluting impurities.

  • Low Yield: This can result from suboptimal fraction collection, peptide precipitation on the column, or degradation. Ensure the collected fractions are correctly aligned with the peak and consider the solubility of the peptide in the mobile phase.

Conclusion

RP-HPLC is a robust and highly effective method for the purification of synthetic peptides like this compound. By following a systematic approach of analytical method development, scaling up to preparative chromatography, and careful analysis of the collected fractions, it is possible to obtain highly pure this compound suitable for research and preclinical development. The protocol outlined in this application note provides a solid foundation for achieving successful purification.

Characterization of Bombolitin I by Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin I is a heptadecapeptide amide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] It belongs to a family of five structurally related peptides that exhibit a range of biological activities, including mast cell degranulation, hemolysis, and stimulation of phospholipase A2.[1][2] These peptides are rich in hydrophobic amino acids and adopt an amphipathic helical structure, which is believed to be crucial for their membrane-disrupting activities.[3] The potent biological effects of bombolitins make them interesting candidates for therapeutic development, particularly for their antimicrobial properties.

Mass spectrometry is a powerful analytical technique for the detailed characterization of peptides like this compound. It provides precise information on molecular weight, amino acid sequence, and post-translational modifications. This application note provides a detailed protocol for the characterization of this compound using mass spectrometry, focusing on both "top-down" and "bottom-up" approaches.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Amino Acid Sequence Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2
Molecular Formula C85H155N23O19SCalculated
Monoisotopic Mass 1819.16 DaCalculated
Average Mass 1820.29 DaCalculated
Post-translational Modification C-terminal Amidation

Experimental Protocols

Sample Preparation

High-quality sample preparation is critical for successful mass spectrometric analysis.

Materials:

  • This compound (synthetic or purified)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), mass spectrometry grade

  • Trifluoroacetic acid (TFA), mass spectrometry grade

  • Trypsin, sequencing grade

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium bicarbonate

Protocol for "Top-Down" Analysis (Intact Mass):

  • Reconstitution: Dissolve the lyophilized this compound peptide in 0.1% formic acid in HPLC-grade water to a final concentration of 1 mg/mL.

  • Dilution: For direct infusion or LC-MS analysis, dilute the stock solution to a final concentration of 1-10 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid.

Protocol for "Bottom-Up" Analysis (Peptide Mapping):

  • Denaturation and Reduction: To 20 µg of this compound in 50 mM ammonium bicarbonate, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

  • Digestion: Add sequencing grade trypsin at a 1:50 (enzyme:substrate) ratio and incubate at 37°C for 4-16 hours.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide fragments using a C18 ZipTip or equivalent solid-phase extraction method. Elute the peptides in 50% acetonitrile with 0.1% formic acid.

Mass Spectrometry Analysis

The following are general guidelines for mass spectrometry analysis. Instrument parameters should be optimized for the specific mass spectrometer being used.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source.

  • High-resolution mass analyzer such as an Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR).

"Top-Down" Analysis Parameters (LC-MS):

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 30 minutes.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 300-2000.

    • Resolution: > 60,000.

    • Data Acquisition: Full scan MS.

"Bottom-Up" Analysis Parameters (LC-MS/MS):

  • Liquid Chromatography: Same as "Top-Down" analysis.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Data Acquisition: Data-Dependent Acquisition (DDA).

    • MS1 (Full Scan):

      • Mass Range: m/z 350-1800.

      • Resolution: > 60,000.

    • MS2 (Fragmentation):

      • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

      • Isolation Window: 1.2-2.0 m/z.

      • Collision Energy: Normalized collision energy (NCE) of 25-35 (optimize for the instrument).

      • Resolution: > 15,000.

Data Analysis and Expected Results

Intact Mass Analysis ("Top-Down")

The deconvoluted mass spectrum should show a major peak corresponding to the monoisotopic mass of this compound (1819.16 Da). The high-resolution mass measurement can be used to confirm the elemental composition.

Table 1: Theoretical and Expected m/z Values for Intact this compound

Charge State (z)Theoretical m/z
+2910.58
+3607.39
+4455.79
Peptide Mapping and Sequencing ("Bottom-Up")

The tryptic digest of this compound will generate a set of peptide fragments. The masses of these fragments are then matched against a theoretical digest of the this compound sequence. Tandem mass spectrometry (MS/MS) of these peptides will produce fragmentation spectra that can be used to confirm their amino acid sequence.

Table 2: Theoretical Tryptic Fragments of this compound

FragmentSequenceMonoisotopic Mass (Da)
T1Ile-Lys260.18
T2Ile-Thr-Thr-Met-Leu-Ala-Lys818.49
T3Val-Leu-Ala-His-Val-NH2551.35

Note: The C-terminal fragment retains the amidation.

The fragmentation of peptides in CID or HCD typically results in the formation of b- and y-type ions from cleavage of the peptide backbone. Analysis of the m/z differences between these fragment ions allows for the determination of the amino acid sequence.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Bombolitin_I This compound Sample Top_Down_Prep Direct Dilution (0.1% FA in 50% ACN) Bombolitin_I->Top_Down_Prep Top-Down Bottom_Up_Prep Reduction (DTT) Alkylation (IAA) Digestion (Trypsin) Bombolitin_I->Bottom_Up_Prep Bottom-Up LC_MS LC-MS (Intact Mass) Top_Down_Prep->LC_MS LC_MSMS LC-MS/MS (Peptide Mapping) Bottom_Up_Prep->LC_MSMS Deconvolution Deconvolution (Intact Mass Confirmation) LC_MS->Deconvolution Database_Search Database Search (Peptide Identification) LC_MSMS->Database_Search Sequence_Validation MS/MS Fragmentation (Sequence Validation) Database_Search->Sequence_Validation

Caption: Experimental workflow for mass spectrometric characterization of this compound.

Fragmentation_Diagram cluster_peptide Peptide Backbone cluster_fragments Fragment Ions NH N-terminus C_alpha_1 NH->C_alpha_1 C_O_1 C' C_alpha_1->C_O_1 R1 R1 C_alpha_1->R1 NH_2 N C_O_1->NH_2 Peptide Bond b_ion b-ion C_O_1->b_ion Cleavage y_ion y-ion C_O_1->y_ion Cleavage C_alpha_2 NH_2->C_alpha_2 C_O_2 C-terminus C_alpha_2->C_O_2 R2 R2 C_alpha_2->R2

Caption: General peptide fragmentation diagram showing the formation of b- and y-ions.

Conclusion

This application note provides a comprehensive framework for the characterization of this compound using mass spectrometry. The detailed protocols for both "top-down" and "bottom-up" approaches, coupled with the expected data outcomes, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The precise characterization of this compound is a critical step in understanding its structure-activity relationship and exploring its therapeutic potential.

References

Application Notes and Protocols for Assessing Bombolitin I Cytotoxicity via Hemolysis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitins are a family of cationic, amphipathic peptides isolated from the venom of bumblebees. Like other antimicrobial peptides (AMPs), they exhibit broad-spectrum antimicrobial activity. However, a critical aspect of their therapeutic potential is their cytotoxicity against host cells, which can be initially assessed through a hemolysis assay. This document provides a detailed protocol for evaluating the hemolytic activity of Bombolitin I, a member of this peptide family. The hemolysis assay is a fundamental, high-throughput method to determine the lytic effect of a compound on red blood cells (RBCs), serving as a primary screen for cytotoxicity. The concentration at which 50% of RBCs are lysed is known as the HC50 value, a key parameter in evaluating the peptide's toxicity.[1][2][3] Understanding the hemolytic potential of this compound is crucial for its development as a potential therapeutic agent.

Data Presentation

The hemolytic activity of peptides is influenced by factors such as their net charge, hydrophobicity, and amphipathicity.[4] Generally, an increase in hydrophobicity tends to correlate with increased hemolytic activity.[5] Bombolitins share structural and functional similarities with melittin, a well-characterized hemolytic peptide from honeybee venom.

Table 1: Hemolytic Activity of Bombolitin Peptides and Melittin

PeptideTarget Red Blood CellsHC50 / ED50 (µg/mL)HC50 (µM)Reference
Bombolitin VGuinea Pig Erythrocytes~0.7~0.4
Bombolitin TNot SpecifiedNot Specified12.6
MelittinHuman Red Blood Cells0.44Not Specified
MelittinHuman Red Blood Cells (2% suspension)16.28 ± 0.17Not Specified

Experimental Protocols

This section details the methodology for performing a hemolysis assay to determine the cytotoxicity of this compound.

Materials:

  • This compound peptide

  • Freshly drawn blood (human or other species) with an anticoagulant (e.g., EDTA, heparin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v solution in PBS)

  • 96-well microtiter plates (U-bottom or V-bottom)

  • Microcentrifuge

  • Spectrophotometer (plate reader) capable of measuring absorbance at 414 nm or 540 nm.

Procedure:

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Collect fresh blood in a tube containing an anticoagulant.

    • Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the RBCs.

    • Carefully aspirate and discard the supernatant (plasma and buffy coat).

    • Resuspend the RBC pellet in 10 volumes of cold PBS.

    • Repeat the centrifugation and washing steps three times to ensure complete removal of plasma proteins.

    • After the final wash, resuspend the RBC pellet to create a 2% (v/v) suspension in PBS.

  • Preparation of Peptide Solutions and Controls:

    • Prepare a stock solution of this compound in PBS.

    • Perform serial dilutions of the this compound stock solution in PBS to obtain a range of desired concentrations for testing.

    • Negative Control: PBS alone (represents 0% hemolysis).

    • Positive Control: 1% Triton X-100 solution in PBS (represents 100% hemolysis).

  • Hemolysis Assay:

    • Add 100 µL of the 2% RBC suspension to each well of a 96-well microtiter plate.

    • Add 100 µL of the different this compound dilutions, the negative control (PBS), and the positive control (1% Triton X-100) to the respective wells.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis:

    • After incubation, centrifuge the microtiter plate at 1000 x g for 10 minutes to pellet the intact RBCs and cell debris.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm or 540 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each this compound concentration using the following formula:

      % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Plot the % hemolysis against the this compound concentration.

    • Determine the HC50 value, which is the concentration of this compound that causes 50% hemolysis, from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Collect Fresh Blood (with anticoagulant) B Prepare 2% RBC Suspension (Wash with PBS) A->B E Add RBCs, Peptide, and Controls to 96-well plate B->E C Prepare Serial Dilutions of this compound in PBS C->E D Prepare Controls (PBS and Triton X-100) D->E F Incubate at 37°C for 1 hour E->F G Centrifuge Plate F->G H Transfer Supernatant G->H I Measure Absorbance (414 nm or 540 nm) H->I J Calculate % Hemolysis and Determine HC50 I->J

Caption: Workflow of the hemolysis assay for assessing this compound cytotoxicity.

Proposed Mechanism of this compound-Induced Hemolysis

Bombolitin_Mechanism cluster_membrane Red Blood Cell Membrane cluster_peptide This compound Action cluster_outcome Cellular Outcome Membrane Lipid Bilayer Peptide This compound (Amphipathic Peptide) Binding Electrostatic Binding to Membrane Surface Peptide->Binding Initial Contact Insertion Hydrophobic Interaction and Membrane Insertion Binding->Insertion Conformational Change Pore Pore Formation (e.g., Toroidal or Barrel-Stave) Insertion->Pore Permeabilization Increased Membrane Permeability Pore->Permeabilization Lysis Cell Lysis and Hemoglobin Release Permeabilization->Lysis

Caption: Proposed mechanism of this compound-induced hemolysis via membrane disruption.

References

Application Notes and Protocols: Unveiling the Secondary Structure of Bombolitin I using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bombolitin I is a 17-amino-acid peptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. As a member of the mast cell degranulating peptide family, this compound exhibits a range of biological activities, including antimicrobial properties and the ability to induce histamine release from mast cells.[1][2] These functions are intrinsically linked to its three-dimensional structure, particularly its secondary structure, which is highly sensitive to the surrounding environment. In aqueous solutions, this compound lacks a well-defined secondary structure.[3] However, in a membrane-mimetic environment, such as in the presence of sodium dodecyl sulfate (SDS) micelles, it undergoes a conformational transition to a predominantly α-helical structure.[4] This structural change is crucial for its interaction with and disruption of cell membranes.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution.[5] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a characteristic spectrum for different secondary structural elements like α-helices, β-sheets, and random coils. This application note provides a detailed protocol for using CD spectroscopy to study the secondary structure of this compound, along with data presentation and analysis guidelines.

Data Presentation

The secondary structure of this compound is highly dependent on its environment. The following table summarizes the quantitative data on the secondary structure content of this compound in an aqueous buffer versus a membrane-mimetic environment (SDS micelles).

ConditionSecondary Structure ElementContent (%)Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) at 222 nm (Estimated)Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) at 208 nm (Estimated)
Aqueous Buffer (e.g., 10 mM Phosphate Buffer, pH 7.4)Random Coil>95%~0~ -4,000
SDS Micelles (e.g., 80 mM SDS in 10 mM Phosphate Buffer, pH 7.4)α-Helix~70%~ -23,000~ -21,000
β-Sheet<5%--
Random Coil~25%--

Note: Mean residue ellipticity values are estimated based on the reported percentage of α-helicity for a 17-residue peptide and typical values for α-helical structures.

Experimental Protocols

This section provides a detailed methodology for analyzing the secondary structure of this compound using CD spectroscopy.

Peptide Sample Preparation
  • Synthesis and Purification: this compound (sequence: Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2) should be synthesized using solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The purity and correct mass should be confirmed by mass spectrometry.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of lyophilized this compound powder.

    • Dissolve the peptide in a suitable solvent (e.g., ultrapure water or 10 mM phosphate buffer, pH 7.4) to create a concentrated stock solution (e.g., 1-2 mM).

    • Determine the precise concentration of the stock solution using a reliable method such as quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine (which this compound does not, so amino acid analysis is preferred).

Buffer and Micelle Preparation
  • Aqueous Buffer: Prepare a 10 mM phosphate buffer (pH 7.4). Filter the buffer through a 0.22 µm syringe filter to remove any particulate matter.

  • SDS Micelle Solution: To prepare a membrane-mimetic environment, dissolve solid SDS in the 10 mM phosphate buffer (pH 7.4) to a final concentration of 80 mM. This concentration is well above the critical micelle concentration (CMC) of SDS, ensuring the presence of micelles. Filter the solution through a 0.22 µm syringe filter.

Circular Dichroism Spectroscopy Measurement
  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen gas supply at least 30 minutes before use to allow the lamp to warm up and to purge the system.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Data pitch (resolution): 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Integration time (D.I.T.): 1 second

      • Accumulations: 3-5 scans

      • Temperature: 25°C (controlled by a Peltier device)

  • Sample Preparation for Measurement:

    • For the aqueous condition , dilute the this compound stock solution with the 10 mM phosphate buffer to a final concentration of 50 µM in a quartz cuvette with a 1 mm path length.

    • For the micelle condition , dilute the this compound stock solution with the 80 mM SDS solution to a final concentration of 50 µM in a quartz cuvette with a 1 mm path length.

  • Data Acquisition:

    • First, record a baseline spectrum of the respective buffer or SDS solution alone in the same cuvette.

    • Next, record the CD spectrum of the this compound sample.

    • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

  • Data Conversion and Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ * 100) / (c * n * l) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues (17 for this compound)

      • l is the path length of the cuvette in cm (0.1 cm for a 1 mm cuvette)

    • Deconvolute the CD spectra using a secondary structure estimation program (e.g., CONTIN, SELCON3, or K2D) to determine the percentage of α-helix, β-sheet, and random coil.

Visualizations

Experimental Workflow

G Experimental Workflow for CD Analysis of this compound cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis peptide_prep This compound Synthesis, Purification & Stock Preparation sample_loading Sample Loading (Aqueous & Micelle Conditions) peptide_prep->sample_loading buffer_prep Buffer Preparation (10 mM Phosphate, pH 7.4) buffer_prep->sample_loading micelle_prep SDS Micelle Preparation (80 mM SDS in Buffer) micelle_prep->sample_loading instrument_setup Instrument Setup (Wavelength, Temp, etc.) instrument_setup->sample_loading data_acq Data Acquisition (Baseline & Sample Scans) sample_loading->data_acq baseline_sub Baseline Subtraction data_acq->baseline_sub mre_calc Mean Residue Ellipticity Calculation baseline_sub->mre_calc deconvolution Secondary Structure Deconvolution mre_calc->deconvolution

Caption: Workflow for this compound secondary structure analysis.

Proposed Signaling Pathway for Mast Cell Degranulation

This compound is known to induce mast cell degranulation, a key event in allergic and inflammatory responses. This process is often initiated through the activation of Mas-related G protein-coupled receptor X2 (MRGPRX2). The binding of this compound to MRGPRX2 triggers a downstream signaling cascade, leading to the release of histamine and other inflammatory mediators.

G Proposed Signaling Pathway of this compound-Induced Mast Cell Degranulation cluster_cell Mast Cell Bombolitin This compound MRGPRX2 MRGPRX2 Bombolitin->MRGPRX2 Binds G_protein Gαi / Gαq MRGPRX2->G_protein Activates PLC PLCγ G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 Generates AKT AKT PI3K->AKT Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Degranulation Degranulation (Histamine Release) AKT->Degranulation Contributes to Ca_release->Degranulation Ca_influx Ca²⁺ Influx Ca_influx->Degranulation

Caption: this compound signaling pathway in mast cells.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of this compound and understanding its conformational plasticity. The transition from a random coil in an aqueous environment to an α-helical structure in a membrane-mimetic environment is a key feature of this peptide, which is essential for its biological activity. The provided protocols and data serve as a comprehensive guide for researchers investigating the structure-function relationship of this compound and similar amphipathic peptides. This knowledge is critical for the development of novel peptide-based therapeutics that target cell membranes.

References

Application Notes and Protocols for In Vitro Testing of Bombolitin I Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria represents a significant global health threat, necessitating the development of novel antimicrobial agents. Bombolitin I, a cationic antimicrobial peptide derived from the venom of the bumblebee Megabombus pennsylvanicus, presents a promising avenue of investigation. Like other bombolitins, it is a heptadecapeptide rich in hydrophobic amino acids. This document provides a comprehensive set of application notes and detailed protocols for the in vitro evaluation of this compound's efficacy against a panel of clinically relevant antibiotic-resistant bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Acinetobacter baumannii, and Vancomycin-resistant Enterococci (VRE).

The protocols outlined herein cover the determination of minimum inhibitory and bactericidal concentrations, assessment of anti-biofilm activity, and evaluation of cytotoxic effects on mammalian cells to determine the peptide's therapeutic potential.

Data Presentation

Quantitative data from the following experimental protocols should be meticulously recorded and organized. The tables below are provided as templates for the clear and structured presentation of results, facilitating comparative analysis of this compound's activity across different bacterial strains and conditions.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainResistance ProfileMIC (µg/mL)MIC (µM)MBC (µg/mL)MBC (µM)
Staphylococcus aureus (MRSA)Methicillin-Resistant
Pseudomonas aeruginosaMultidrug-Resistant
Acinetobacter baumanniiCarbapenem-Resistant
Enterococcus faecalis (VRE)Vancomycin-Resistant

Table 2: Anti-Biofilm Activity of this compound

Bacterial StrainMBIC (µg/mL)MBIC (µM)MBEC (µg/mL)MBEC (µM)
Staphylococcus aureus (MRSA)
Pseudomonas aeruginosa
Acinetobacter baumannii
Enterococcus faecalis (VRE)

Table 3: Cytotoxicity and Hemolytic Activity of this compound

Cell Line/Blood ComponentAssay TypeIC50 (µg/mL)IC50 (µM)HC50 (µg/mL)HC50 (µM)Selectivity Index (HC50/MIC)
Human Dermal Fibroblasts (HDF)Cytotoxicity (MTT)
Human Red Blood CellsHemolysis

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound (lyophilized powder)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (non-treated, sterile)

  • Bacterial strains (MRSA, P. aeruginosa, A. baumannii, VRE)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Plate shaker incubator

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Peptide Preparation: Dissolve lyophilized this compound in sterile deionized water or 0.01% acetic acid to create a stock solution of 1 mg/mL. Further dilute the stock solution in CAMHB to prepare a series of twofold dilutions ranging from the desired maximum to minimum concentrations.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Procedure:

    • Add 50 µL of the appropriate this compound dilution to each well of a 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria without peptide) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, plate 10 µL of the suspension onto MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.

Anti-Biofilm Assays

These protocols determine the ability of this compound to inhibit biofilm formation (MBIC) and to eradicate pre-formed biofilms (MBEC).

2.1. Minimum Biofilm Inhibitory Concentration (MBIC) Assay

Materials:

  • 96-well flat-bottomed microtiter plates (tissue culture treated)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or 33% acetic acid

Protocol:

  • Plate Preparation: Prepare serial dilutions of this compound in TSB with 1% glucose in the wells of a 96-well plate.

  • Inoculation: Adjust the bacterial culture to a concentration of 1 x 10^6 CFU/mL in TSB with 1% glucose. Add 100 µL of this bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria without peptide) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Staining and Quantification:

    • Gently remove the planktonic cells and wash the wells twice with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at 570 nm. The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

2.2. Minimum Biofilm Eradication Concentration (MBEC) Assay

Protocol:

  • Biofilm Formation: Add 100 µL of a bacterial suspension (approximately 1 x 10^7 CFU/mL) to the wells of a 96-well plate. Incubate for 24 hours at 37°C to allow for mature biofilm formation.

  • Treatment: Remove the planktonic culture and wash the wells twice with PBS. Add 100 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubation: Incubate for a further 24 hours at 37°C.

  • Quantification: Quantify the remaining biofilm biomass using the crystal violet staining method as described in the MBIC protocol (steps 4a-4e). The MBEC is the lowest concentration of the peptide required to eradicate the pre-formed biofilm.

Cytotoxicity and Hemolytic Assays

These assays are crucial for evaluating the safety profile of this compound.

3.1. MTT Cytotoxicity Assay

Materials:

  • Human Dermal Fibroblasts (HDF) or other relevant mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Cell Seeding: Seed HDF cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include an untreated control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • IC50 Determination: The IC50 is the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

3.2. Hemolytic Assay

Materials:

  • Fresh human red blood cells (hRBCs)

  • PBS

  • Triton X-100 (1% v/v)

Protocol:

  • RBC Preparation: Wash hRBCs three times with PBS by centrifugation (1000 x g for 5 minutes). Resuspend the pelleted RBCs to a 2% (v/v) suspension in PBS.

  • Assay:

    • Add 100 µL of the 2% hRBC suspension to wells of a 96-well plate.

    • Add 100 µL of this compound dilutions in PBS to the wells.

    • Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate at 1000 x g for 5 minutes. Transfer 100 µL of the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.

  • HC50 Determination: Calculate the percentage of hemolysis using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. The HC50 is the concentration of this compound that causes 50% hemolysis.

Visualizations: Putative Mechanism of Action and Experimental Workflow

The primary antimicrobial mechanism of many cationic antimicrobial peptides, likely including this compound, involves the disruption of the bacterial cell membrane. This interaction is initiated by electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

G cluster_workflow Experimental Workflow for In Vitro Evaluation of this compound prep This compound Synthesis & Purification mic_mbc MIC & MBC Determination prep->mic_mbc biofilm Anti-Biofilm Assays (MBIC & MBEC) prep->biofilm cytotox Cytotoxicity & Hemolysis Assays prep->cytotox data_analysis Data Analysis & Selectivity Index Calculation mic_mbc->data_analysis biofilm->data_analysis cytotox->data_analysis

Experimental workflow for evaluating this compound.

G cluster_pathway Putative Membrane-Disruptive Mechanism of this compound peptide This compound (Cationic, Amphipathic) attraction Electrostatic Attraction peptide->attraction membrane Bacterial Cell Membrane (Anionic) membrane->attraction insertion Peptide Insertion into Lipid Bilayer attraction->insertion pore Pore Formation (e.g., Toroidal Pore, Barrel-Stave) insertion->pore disruption Membrane Destabilization ('Carpet' Mechanism) insertion->disruption lysis Cell Lysis & Death pore->lysis disruption->lysis

Troubleshooting & Optimization

Troubleshooting low yield in solid-phase synthesis of Bombolitin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, specifically low yield, during the solid-phase peptide synthesis (SPPS) of Bombolitin I.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

This compound is a heptadecapeptide with the following sequence: Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1]

Q2: What are the most common causes of low yield in the solid-phase synthesis of this compound?

Low yields in SPPS are typically due to a few common issues:

  • Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a frequent cause of truncated sequences.[2]

  • Poor Coupling Efficiency: The incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin leads to deletion sequences. This can be particularly challenging with sterically hindered amino acids.[2]

  • Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues present in this compound, can fold and aggregate on the resin. This aggregation can block reactive sites, preventing efficient deprotection and coupling.[3]

  • Issues with Cleavage and Deprotection: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can significantly reduce the final yield of the purified product.[2]

  • Resin and Linker Problems: The choice of resin and linker is crucial. Problems such as low resin loading capacity, poor swelling in the reaction solvent, or instability of the linker can lead to lower yields.

Q3: The this compound sequence contains several hydrophobic and sterically hindered amino acids (Ile, Leu, Val). How can I improve coupling efficiency for these residues?

For sterically hindered amino acids like Isoleucine, Leucine, and Valine, which are present in this compound, you can try the following to improve coupling efficiency:

  • Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.

  • Use of Stronger Coupling Reagents: Employ more potent activating agents such as HATU or HBTU.

  • Increase Reaction Time: Extend the duration of the coupling reaction.

  • Elevated Temperature: Performing the synthesis at a higher temperature can help overcome steric hindrance, though this requires careful optimization to avoid side reactions.

Q4: How can I monitor the progress of the synthesis to detect problems early?

Regular monitoring is key to a successful synthesis. Here are some common methods:

  • Kaiser Test: This is a colorimetric test used to detect the presence of free primary amines. A positive result (blue beads) after a coupling step indicates incomplete coupling, while a negative result (yellow beads) after deprotection suggests the Fmoc group was not removed.

  • UV Monitoring: Some automated synthesizers can monitor the concentration of the piperidine-dibenzofulvene adduct in the effluent during Fmoc deprotection. A persistent UV signal may indicate incomplete deprotection.

Q5: What is the best way to cleave this compound from the resin and remove side-chain protecting groups?

A common method for cleavage and deprotection in Fmoc SPPS is treatment with trifluoroacetic acid (TFA). A standard cleavage cocktail for a peptide like this compound, which contains Met and His, would be TFA/TIS/water/DODT (e.g., 95:2.5:2.5:trace) to scavenge reactive cationic species and prevent side reactions. The cleavage time may need to be extended for complete removal of all side-chain protecting groups.

Troubleshooting Guide: Low Yield

This guide provides a systematic approach to diagnosing and resolving low yield issues during this compound synthesis.

Symptom Possible Cause Suggested Solution
Low final yield with multiple peaks in HPLC of crude product Incomplete coupling or deprotection throughout the synthesis.Review and optimize coupling and deprotection times. Consider double coupling for difficult residues. Use a fresh, high-quality deprotection reagent.
Mass spectrometry shows significant truncated sequences Incomplete Fmoc deprotection at one or more steps.Extend deprotection time or use a stronger deprotection solution (e.g., with DBU). Ensure the deprotection reagent is fresh.
Mass spectrometry shows deletion sequences (missing one amino acid) Inefficient coupling of a specific amino acid.For the problematic amino acid, use a double coupling strategy, a more potent coupling reagent, or increase the reaction time.
Poor resin swelling observed Inappropriate solvent or poor quality resin.Ensure the resin is adequately swelled in the appropriate solvent (e.g., DMF) before synthesis. Use a high-quality resin suitable for the peptide sequence.
Difficulty in purifying the final product Presence of closely related impurities due to side reactions.Optimize the cleavage cocktail to minimize side reactions. Consider using pseudoproline dipeptides in the sequence to disrupt aggregation.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the impact of troubleshooting on the yield of this compound synthesis.

Synthesis Condition Crude Purity (by HPLC) Isolated Yield (%) Observed Impurities (by MS)
Standard Protocol45%25%Deletion and truncated sequences
Double coupling for Ile, Val, Leu65%40%Reduced deletion sequences
Extended deprotection time60%38%Reduced truncated sequences
Optimized cleavage cocktail55%35%Fewer side-reaction products
All optimizations combined80%65%Minimal impurities

Experimental Protocols

Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Protocol for this compound
  • Resin Selection and Swelling:

    • Start with a Rink Amide resin appropriate for a C-terminal amide.

    • Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HBTU (3.95 equivalents) and a base such as DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction with a Kaiser test. If the test is positive (blue), repeat the coupling step.

    • After complete coupling, wash the resin with DMF.

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cleavage and Final Deprotection:

    • Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide with cold diethyl ether and collect the solid by centrifugation.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Deprotection Repeat->Final_Deprotection Last cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide This compound Purification->Final_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Crude Analyze Crude Product (HPLC, MS) Start->Check_Crude Truncated Truncated Sequences? Check_Crude->Truncated Deletion Deletion Sequences? Truncated->Deletion No Solve_Deprotection Incomplete Deprotection - Extend deprotection time - Use fresh reagents Truncated->Solve_Deprotection Yes Complex_HPLC Complex HPLC Profile? Deletion->Complex_HPLC No Solve_Coupling Poor Coupling - Double couple difficult residues - Use stronger coupling agents Deletion->Solve_Coupling Yes Solve_Aggregation Peptide Aggregation - Use 'difficult sequence' strategies - Synthesize at higher temperature Complex_HPLC->Solve_Aggregation Yes Solve_Cleavage Cleavage/Side Reactions - Optimize cleavage cocktail - Adjust cleavage time Complex_HPLC->Solve_Cleavage No

Caption: Decision tree for troubleshooting low yield in SPPS.

References

Optimizing coupling efficiency for specific amino acids in Bombolitin I synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the solid-phase peptide synthesis (SPPS) of Bombolitin I.

This compound Sequence: Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2

Troubleshooting Guide: Optimizing Coupling Efficiency

This guide addresses common issues encountered during the synthesis of this compound, with a focus on specific amino acid couplings.

Symptom/Issue Potential Cause(s) Recommended Solution(s)
Low coupling efficiency at Ile, Val, or Leu residues - Steric Hindrance: These β-branched and bulky amino acids can physically obstruct the approach of the incoming activated amino acid. - Peptide Aggregation: The growing peptide chain, rich in hydrophobic residues, may aggregate on the resin, limiting reagent access to the N-terminus.[1][2]- Double Couple: Repeat the coupling step to ensure the reaction proceeds to completion.[3][4] - Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) to favor the bimolecular reaction.[3] - Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU. - Elevated Temperature: Performing the coupling at a slightly elevated temperature can help disrupt aggregation and improve reaction kinetics. However, this should be done cautiously to avoid side reactions. - Chaotropic Agents: In cases of severe aggregation, washing the resin with a solution containing chaotropic salts (e.g., 0.8 M NaClO4) before coupling may be beneficial.
Incomplete coupling at the second Thr in the Thr-Thr sequence - Steric Hindrance and H-bonding: The hydroxyl group of the first threonine can create steric hindrance and potential for hydrogen bonding, impeding the subsequent coupling. - Peptide Aggregation: Consecutive residues can contribute to the formation of secondary structures that hinder reagent accessibility.- Double Couple: This is highly recommended for the second Thr residue. - Extended Coupling Time: Increase the reaction time for the second Thr coupling. - Use Pseudoproline Dipeptides: If feasible, incorporating a pseudoproline dipeptide at this position during the synthesis planning phase can disrupt aggregation.
Low purity and presence of deletion sequences in the final product - Generally Poor Coupling Efficiency: This can be a cumulative effect of several difficult couplings throughout the synthesis. - Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group will prevent the next amino acid from being added, leading to truncated sequences.- Monitor Coupling Reactions: Use a qualitative test like the Kaiser test (ninhydrin test) on a small sample of resin beads after each coupling step. A blue color indicates incomplete coupling, signaling the need for a recoupling step. - Optimize Deprotection: Ensure fresh deprotection reagent (e.g., piperidine in DMF) is used. For difficult sequences, increasing the deprotection time or using a stronger deprotection cocktail may be necessary.
Side reaction involving Histidine (His) - Racemization: The stereochemical integrity of the alpha-carbon of histidine can be compromised during activation.- Use Additives: The addition of HOBt or HOAt to the coupling reaction can help suppress racemization. - Choose Appropriate Coupling Reagent: Carbodiimide-based reagents like DCC in the absence of excess base can minimize racemization.

Frequently Asked Questions (FAQs)

Q1: Which amino acid couplings in this compound are predicted to be the most challenging?

A1: Based on the sequence Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, the most challenging couplings are likely to be:

  • Isoleucine (Ile) and Valine (Val): These are β-branched amino acids known for causing steric hindrance.

  • The second Threonine (Thr) in the Thr-Thr sequence: Repetitive sequences, especially with hydroxyl-containing amino acids, can be difficult.

  • Lysine (Lys): As a bulky amino acid, it can present steric challenges.

  • Hydrophobic stretches such as Val-Leu-Ala can promote on-resin aggregation.

Q2: What is "double coupling" and when should I use it for this compound synthesis?

A2: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid. For the synthesis of this compound, it is recommended to perform a double coupling for the sterically hindered amino acids such as Isoleucine and Valine, as well as for the second Threonine in the Thr-Thr sequence to ensure the reaction goes to completion and to minimize deletion sequences.

Q3: Which coupling reagents are recommended for the synthesis of this compound?

A3: For routine couplings of non-hindered amino acids in the this compound sequence, standard reagents like HBTU or TBTU are often sufficient. However, for the more challenging residues (Ile, Val, Thr-Thr), more potent activating reagents such as HATU, HCTU, or COMU are recommended to achieve higher coupling efficiency. These reagents generate more reactive esters, which can overcome steric hindrance.

Q4: How can I monitor the efficiency of my coupling reactions in real-time?

A4: The Kaiser test (or ninhydrin test) is a common qualitative method to check for the presence of free primary amines on the resin. After a coupling step, a small sample of resin beads is taken and subjected to the test. A blue or purple color indicates the presence of unreacted amino groups, signifying an incomplete coupling that requires a recoupling step. A yellow or colorless result suggests a complete reaction.

Q5: The C-terminus of this compound is amidated. How does this affect the synthesis strategy?

A5: The C-terminal amide is achieved by using a specific type of resin, such as a Rink Amide resin. The peptide is synthesized on this resin, and upon final cleavage with a strong acid like trifluoroacetic acid (TFA), the peptide is released with a C-terminal amide.

Experimental Protocols

Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle
  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling (Example with HBTU):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • (Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF. This is particularly useful for long or difficult sequences to prevent the formation of deletion peptides.

  • Repeat steps 2-5 for each amino acid in the this compound sequence.

Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Coupling
  • Sample Preparation: Withdraw a small sample of resin beads (5-10 mg) and wash them with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents to the resin beads:

    • Reagent A: 5% ninhydrin in ethanol.

    • Reagent B: 80% phenol in ethanol.

    • Reagent C: 2% KCN in pyridine.

  • Heating: Heat the sample at 100°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Intense Blue/Purple: Indicates a significant amount of free primary amines (incomplete coupling). Recoupling is necessary.

    • Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).

Visualizations

SPPS_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Recouple Recouple KaiserTest->Recouple Positive (Blue) NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative (Yellow) Recouple->Coupling Troubleshooting_Tree Problem Low Coupling Efficiency (Positive Kaiser Test) IsBulky Is the amino acid sterically hindered? (Ile, Val, Lys) Problem->IsBulky IsRepetitive Is it a repeating sequence? (e.g., Thr-Thr) IsBulky->IsRepetitive No Solution1 Double Couple IsBulky->Solution1 Yes IsAggregationProne Is the sequence prone to aggregation? IsRepetitive->IsAggregationProne No Solution5 Extended Coupling Time IsRepetitive->Solution5 Yes Solution3 Use Potent Coupling Reagent (HATU, HCTU) IsAggregationProne->Solution3 No Solution4 Increase Temperature IsAggregationProne->Solution4 Yes Solution2 Increase Reagent Concentration Solution1->Solution2 Solution2->Solution3 Solution5->Solution1

References

Improving the purity of Bombolitin I during RP-HPLC purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Bombolitin I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the purity of this compound during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to RP-HPLC purification?

This compound is a heptadecapeptide (17 amino acids) originally isolated from the venom of the American bumblebee, Megabombus pennsylvanicus.[1][2] Its amino acid sequence is Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1][3] Key properties influencing its purification by RP-HPLC include:

  • Molecular Weight: Approximately 1835.3 Da.[3]

  • Hydrophobicity: It is rich in hydrophobic amino acids (Ile, Met, Leu, Ala, Val), which dictates strong retention on reversed-phase columns.

  • Basic Residues: The presence of three lysine (Lys) residues and one histidine (His) residue gives it a basic character.

  • Amphiphilic Nature: Like other antimicrobial peptides, this compound is amphiphilic, meaning it has both hydrophobic and hydrophilic regions, which can influence its interaction with the stationary phase.

Q2: What is the recommended starting column and mobile phase for this compound purification?

For initial purification attempts of this compound, a C18 reversed-phase column is a standard and effective choice due to the peptide's hydrophobic nature.

  • Recommended Column: A wide-pore (300 Å) C18 silica-based column is ideal for peptides to ensure proper interaction with the stationary phase.

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

TFA acts as an ion-pairing agent, which masks the interactions of the peptide's basic residues with the silica backbone of the stationary phase, leading to sharper peaks.

Q3: My main peak for this compound is broad. What are the likely causes and how can I improve peak sharpness?

Broad peaks in RP-HPLC can be caused by several factors. Here are the primary causes and solutions:

  • Sub-optimal Mobile Phase Conditions: The concentration of the ion-pairing agent (e.g., TFA) can significantly impact peak shape. Low TFA concentrations can lead to peak tailing due to interactions with residual silanol groups.

  • Secondary Interactions: The peptide may be interacting with the stationary phase in undesirable ways.

  • Column Overload: Injecting too much of the crude peptide can lead to peak broadening.

  • Slow Gradient Elution: A shallow gradient may result in broader peaks.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the RP-HPLC purification of this compound.

Issue 1: Co-elution of Impurities with the Main this compound Peak

If your target peptide co-elutes with impurities, several parameters can be adjusted to improve resolution.

Solutions:

  • Modify the Elution Gradient: A shallower gradient around the elution point of this compound can increase the separation between the main peak and closely eluting impurities.

  • Change the Organic Solvent: Replacing acetonitrile with another organic solvent like methanol or ethanol can alter the selectivity of the separation.

  • Adjust the TFA Concentration: Varying the TFA concentration between 0.05% and 0.2% can sometimes improve the resolution of peptide mixtures.

  • Change the Stationary Phase: If a C18 column does not provide adequate resolution, switching to a C8 or C4 column, which are less hydrophobic, may be beneficial. A phenyl-hexyl column could also offer different selectivity, especially for peptides with aromatic residues.

Issue 2: Poor Recovery of this compound

Low recovery of the peptide can be due to poor solubility or irreversible adsorption to the column.

Solutions:

  • Improve Sample Solubility:

    • Dissolve in a Stronger, Miscible Solvent: Initially dissolve the crude peptide in a small amount of a strong, water-miscible organic solvent like DMSO, DMF, or formic acid before diluting with the initial mobile phase.

    • Inject in a Weaker Solvent: Whenever possible, the sample should be dissolved in a solvent that is weaker than the initial mobile phase to ensure the peptide binds to the head of the column in a tight band.

  • Prevent On-Column Precipitation:

    • Increase Injection Volume with Lower Concentration: Injecting a larger volume of a more dilute sample can sometimes prevent on-column precipitation.

  • Add Isopropanol to the Mobile Phase: For very hydrophobic peptides, adding a small, constant concentration of isopropanol (1-5%) to the mobile phase can enhance recovery.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment of this compound

This protocol provides a starting point for the analytical RP-HPLC of a synthetic peptide.

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
Mobile Phase A 0.1% (v/v) TFA in water.
Mobile Phase B 0.1% (v/v) TFA in acetonitrile.
Gradient 5% to 65% B over 30 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 40 °C.
Detection UV at 214 nm and 280 nm.
Injection Volume 10-20 µL of a 1 mg/mL sample solution.
Sample Preparation Dissolve the peptide in Mobile Phase A. If solubility is an issue, use a minimal amount of DMSO and then dilute with Mobile Phase A.
Protocol 2: Preparative RP-HPLC for Purification of this compound

This protocol is for scaling up the purification of this compound.

ParameterSpecification
Column C18 semi-preparative or preparative column (e.g., 9.4 x 250 mm).
Mobile Phase A 0.1% (v/v) TFA in water.
Mobile Phase B 0.1% (v/v) TFA in acetonitrile.
Scouting Run Perform an initial run with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of this compound.
Optimized Gradient Develop a shallower gradient around the elution time of this compound determined from the scouting run.
Flow Rate Adjust according to the column diameter (e.g., 4-5 mL/min for a 9.4 mm ID column).
Sample Loading Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A. The sample load will depend on the column size.
Fraction Collection Collect fractions across the main peak and analyze their purity by analytical RP-HPLC to identify the fractions with the highest purity.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis and Final Product dissolve Dissolve Crude this compound filter Filter Sample (0.45 µm) dissolve->filter scouting Scouting Run (Broad Gradient) filter->scouting optimization Gradient Optimization (Shallow Gradient) scouting->optimization preparative Preparative Run optimization->preparative collection Fraction Collection preparative->collection purity_check Purity Analysis (Analytical RP-HPLC) collection->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Workflow for the purification of this compound using RP-HPLC.

troubleshooting_logic start Initial RP-HPLC Run purity Is Purity > 95%? start->purity broad_peak Are Peaks Broad? purity->broad_peak No success Purification Successful purity->success Yes coelution Co-elution of Impurities? broad_peak->coelution No solution_broad Optimize TFA Concentration Decrease Sample Load Steeper Gradient broad_peak->solution_broad Yes solution_coelution Shallow Gradient Change Organic Solvent Change Stationary Phase (C8/C4) coelution->solution_coelution Yes rerun Re-run with Optimized Parameters solution_broad->rerun solution_coelution->rerun rerun->start

Caption: Troubleshooting logic for improving this compound purity in RP-HPLC.

References

Optimizing MIC Assays for Bombolitin I: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing Minimum Inhibitory Concentration (MIC) assays for the antimicrobial peptide Bombolitin I. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during MIC assays with this compound and other cationic antimicrobial peptides.

Q1: Why am I observing no antimicrobial activity, or significantly higher MIC values than expected for this compound?

A1: Several factors can lead to an apparent lack of activity. Consider the following troubleshooting steps:

  • Peptide Adsorption to Plastics: Cationic peptides like this compound can bind to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the peptide in solution.[1][2]

    • Solution: Always use polypropylene 96-well plates for all peptide dilutions and the final assay. If polypropylene plates are unavailable, glass tubes coated with Sigmacote can be used for preparing stock solutions.[1]

  • Improper Peptide Solubilization and Handling: this compound may not be fully dissolved or could be lost due to improper handling, leading to inaccurate concentrations.

    • Solution: Reconstitute lyophilized this compound in an appropriate solvent. For initial stock preparation, sterile distilled water or a dilute acid (e.g., 0.02% acetic acid) is often suitable.[1][3] To prevent peptide loss on surfaces during serial dilutions, it is highly recommended to use a diluent containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA).

  • Peptide Purity and Integrity: The purity of the synthesized peptide and the presence of counter-ions (like TFA from purification) can affect its activity.

    • Solution: Ensure you are using a high-purity peptide. The net peptide content should be taken into account when calculating concentrations. While residual TFA from HPLC purification can enhance solubility, for highly sensitive assays, TFA-removed peptide may be considered.

Q2: My MIC values for this compound show high variability between experiments. What are the likely causes?

A2: High variability in MICs is a frequent challenge. Key factors to control are:

  • Inoculum Density: The concentration of the bacterial or fungal inoculum is critical. A higher than intended inoculum can overwhelm the peptide, leading to higher MICs.

    • Solution: Standardize your inoculum preparation. Grow cultures to the logarithmic phase and then dilute them to the recommended final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inconsistent Incubation Conditions: Variations in incubation time and temperature can affect microbial growth rates and, consequently, the apparent MIC. Evaporation from wells can also concentrate the peptide and media components, altering the results.

    • Solution: Ensure a consistent incubation temperature (typically 37°C for most bacteria) and duration (18-24 hours). Use sealing films or plate lids to minimize evaporation.

  • Subjectivity in MIC Reading: Determining the endpoint of growth inhibition visually can be subjective.

    • Solution: Have the same person read the plates for visual MIC determination. For a more quantitative and reproducible measure, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., >50% or >90%) compared to the growth control.

Q3: The antimicrobial activity of this compound is lower in my assay medium compared to what is reported in the literature. Why?

A3: Components of the growth medium can interfere with the activity of cationic peptides.

  • Salt Concentration: The activity of many antimicrobial peptides is inhibited by high salt concentrations, which can interfere with the initial electrostatic interaction with the microbial membrane.

  • Divalent Cations: Divalent cations like Ca2+ and Mg2+ can also reduce peptide activity.

  • Serum Components: If testing in the presence of serum, proteins can bind to and sequester the peptide.

    • Solution: Be aware of the composition of your test medium. While standard media like Mueller-Hinton Broth (MHB) are recommended, be consistent with the formulation used. If your application requires testing in physiological media, be prepared for potential differences in activity and report the testing conditions clearly.

Data Presentation

The following table summarizes representative MIC values for this compound and other relevant antimicrobial peptides against common microorganisms. Note that these values can vary depending on the specific strain and the assay conditions used.

Peptide/AntibioticMicroorganismStrainMIC (µg/mL)MIC (µM)Reference
This compound Pseudomonas aeruginosa-1448~789
Staphylococcus aureus (MRSA)-23~12.5
Candida albicans-23~12.5
MelittinEscherichia coliATCC 259224-81.4-2.8
Staphylococcus aureus->80-
VancomycinStaphylococcus aureus (MRSA)Various2~1.4
CiprofloxacinPseudomonas aeruginosaPA 14-12.5-25
FluconazoleCandida albicansSC53141-2~3.3-6.5
Amphotericin BCandida albicansSC53140.5-1~0.5-1.1

Experimental Protocols

Detailed Methodology for MIC Assay of this compound

This protocol is adapted from standard broth microdilution methods with modifications for cationic antimicrobial peptides.

1. Materials:

  • This compound (lyophilized powder)

  • Sterile, 96-well polypropylene microtiter plates (round or flat bottom)

  • Sterile polypropylene microcentrifuge tubes

  • Mueller-Hinton Broth (MHB)

  • 0.02% Acetic Acid in sterile distilled water

  • Peptide Diluent: 0.01% Acetic Acid with 0.2% Bovine Serum Albumin (BSA) in sterile distilled water

  • Bacterial or fungal strains for testing

  • Sterile Petri dishes and Mueller-Hinton Agar (MHA)

  • Spectrophotometer and incubator

2. Preparation of Reagents:

  • This compound Stock Solution (e.g., 1280 µg/mL):

    • Calculate the amount of peptide needed, accounting for purity.

    • Aseptically dissolve the lyophilized this compound in 0.02% acetic acid to create a high-concentration stock. Vortex gently to ensure complete dissolution.

  • Working Bacterial/Fungal Inoculum:

    • From a fresh MHA plate, select 3-5 colonies and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6).

    • Dilute the culture in fresh MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL. This will be your working inoculum, which will be further diluted 1:1 in the plate to reach the final desired concentration of 5 x 10^5 CFU/mL.

3. Assay Procedure:

  • Serial Dilution of this compound:

    • In a sterile polypropylene 96-well plate, add 50 µL of Peptide Diluent to wells 2 through 10 of a designated row.

    • Add 100 µL of the this compound stock solution (e.g., 1280 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no peptide). Add 50 µL of Peptide Diluent to this well.

    • Well 12 will serve as the sterility control/blank (no peptide, no inoculum). Add 100 µL of MHB to this well.

  • Inoculation:

    • Add 50 µL of the working bacterial/fungal inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11.

  • Incubation:

    • Cover the plate with a lid or sealing film.

    • Incubate at 37°C for 18-24 hours.

4. Determination of MIC:

  • Visual Reading: The MIC is the lowest concentration of this compound that shows no visible growth of the microorganism.

  • OD Reading: Measure the absorbance at 600 nm using a microplate reader. The MIC90 is the concentration that inhibits at least 90% of the growth compared to the control well (Well 11).

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in Polypropylene Plate Peptide_Stock->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation MIC_Determination Determine MIC (Visual or OD Reading) Incubation->MIC_Determination AMP_Mechanism cluster_membrane Bacterial Membrane Membrane Peptide Cationic Peptide (this compound) Binding Electrostatic Binding to Anionic Membrane Peptide->Binding Insertion Hydrophobic Insertion into Lipid Bilayer Binding->Insertion Pore Pore Formation/ Membrane Disruption Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

References

Reducing variability in hemolytic assay results for Bombolitin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in hemolytic assay results for the antimicrobial peptide, Bombolitin I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hemolytic activity a concern?

A1: this compound is a heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] Its sequence is H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1][2] Like other antimicrobial peptides (AMPs), this compound exhibits activity against a range of microbes. However, it can also lyse red blood cells (hemolysis), which is a significant safety concern for its potential therapeutic use.[2] Understanding and controlling the variability in hemolytic assay results is crucial for accurately assessing its therapeutic index.

Q2: What are the common sources of variability in a hemolytic assay?

A2: Variability in hemolytic assays can arise from several factors, broadly categorized as experimental protocol variations and intrinsic properties of the peptide and red blood cells (RBCs).

  • Protocol-Related Variability:

    • Blood Source: The species from which the blood is drawn (e.g., human, rabbit, sheep, rat) can significantly impact results, with hemolytic effects varying up to fourfold between species.

    • Erythrocyte Concentration: The concentration of RBCs used in the assay (typically ranging from 1-4%) can affect the measured degree of hemolysis.

    • Incubation Time: The duration of incubation of RBCs with the peptide can influence the extent of hemolysis, with longer times generally leading to increased lysis.

    • Positive Control: The type and concentration of the detergent used for the 100% lysis control (e.g., Triton X-100, SDS) can lead to up to a 2.7-fold difference in calculated hemolytic ratios.

    • Sample Handling: Improper handling during collection, transport, and processing can cause premature lysis of RBCs, leading to inaccurate baseline measurements.

  • Peptide and RBC-Related Variability:

    • Peptide Properties: The net charge, hydrophobicity, and amphipathicity of this compound and its analogues can influence its interaction with the RBC membrane.

    • RBC Stability: The stability and fragility of RBCs can vary between donors of the same species.

Q3: How is the hemolytic activity of this compound quantified?

A3: The hemolytic activity is typically quantified as the HC50 value, which is the concentration of the peptide that causes 50% hemolysis of a red blood cell suspension. A higher HC50 value indicates lower hemolytic activity. The percentage of hemolysis is calculated by measuring the amount of hemoglobin released into the supernatant after incubation with the peptide, relative to a positive control (100% lysis) and a negative control (0% lysis).

Troubleshooting Guide

Issue 1: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent pipetting Ensure accurate and consistent pipetting of RBC suspension and peptide solutions. Use calibrated pipettes.
Incomplete mixing Gently mix the contents of each well thoroughly after adding all components.
Edge effects in microplate Avoid using the outermost wells of the microplate, or fill them with a buffer to maintain humidity.
Temperature gradients Ensure the entire plate is incubated at a uniform temperature.

Issue 2: Inconsistent results between different experiments.

Possible Cause Troubleshooting Step
Different blood donors If possible, use blood from the same donor for a series of related experiments. Note the donor information for each experiment.
Age of blood sample Use fresh blood for each experiment, as RBCs become more fragile over time.
Variations in RBC washing Standardize the number and speed of centrifugation steps for washing the RBCs.
Peptide stock solution degradation Prepare fresh peptide stock solutions regularly and store them appropriately.

Issue 3: Unexpectedly high or low hemolysis.

Possible Cause Troubleshooting Step
Incorrect peptide concentration Verify the concentration of the this compound stock solution.
Contamination of reagents Use sterile, high-purity reagents to avoid unwanted cell lysis.
Inaccurate positive or negative controls Ensure the positive control (e.g., Triton X-100) achieves complete lysis and the negative control (buffer) shows minimal lysis.
Incorrect spectrophotometer readings Check the wavelength setting and blank the instrument correctly before taking measurements.

Experimental Protocols

Standardized Hemolytic Assay Protocol for this compound

This protocol is designed to minimize variability and ensure reproducible results.

1. Preparation of Red Blood Cells (RBCs):

  • Obtain fresh, anticoagulated blood (e.g., human blood with heparin).

  • Centrifuge the blood at 500 x g for 10 minutes at 4°C to pellet the RBCs.

  • Aspirate and discard the supernatant (plasma and buffy coat).

  • Resuspend the RBC pellet in 10 volumes of cold, sterile phosphate-buffered saline (PBS, pH 7.4).

  • Repeat the centrifugation and washing steps three more times.

  • After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in PBS in a 96-well round-bottom plate.

  • Prepare control wells:

    • Negative Control (0% Lysis): PBS only.

    • Positive Control (100% Lysis): 0.1% Triton X-100 in PBS.

  • Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the peptide dilutions or control solutions.

  • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifuge the plate at 400 x g for 10 minutes to pellet intact RBCs and cell debris.

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Measure the absorbance of the released hemoglobin at 415 nm or 540 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

  • Plot the % Hemolysis against the peptide concentration and determine the HC50 value from the dose-response curve.

Quantitative Data Summary

Table 1: Factors Influencing Hemolytic Assay Variability

ParameterCommon Range/OptionsImpact on VariabilityRecommendation for Standardization
Blood Source Species Human, Rat, Rabbit, SheepHighUse a consistent species, preferably human, for clinical relevance.
Erythrocyte Concentration 1 - 4% (v/v)ModerateStandardize to a specific concentration, e.g., 2%.
Incubation Time 30 - 120 minutesHighUse a fixed incubation time, e.g., 60 minutes.
Positive Control Triton X-100 (0.1-1%), SDSHighUse a consistent, specified concentration of a single detergent, e.g., 0.1% Triton X-100.
Wavelength for Absorbance 405-577 nmLow to ModerateSelect a consistent wavelength, e.g., 415 nm or 540 nm.

Visualizations

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Sample Fresh Anticoagulated Blood Sample Centrifuge1 Centrifuge & Wash RBCs (3x) Blood_Sample->Centrifuge1 RBC_Suspension Prepare 2% RBC Suspension in PBS Centrifuge1->RBC_Suspension Incubate Incubate RBCs with Peptide/Controls (37°C, 1h) RBC_Suspension->Incubate Peptide_Dilutions Prepare Serial Dilutions of this compound Peptide_Dilutions->Incubate Controls Prepare Positive (Triton X-100) & Negative (PBS) Controls Controls->Incubate Centrifuge2 Centrifuge to Pellet Intact RBCs Incubate->Centrifuge2 Measure_Absorbance Measure Supernatant Absorbance (415nm) Centrifuge2->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis Measure_Absorbance->Calculate_Hemolysis Determine_HC50 Determine HC50 Value Calculate_Hemolysis->Determine_HC50

Caption: Standardized workflow for determining the hemolytic activity of this compound.

Troubleshooting_Logic Start High Variability in Hemolytic Assay Results Check_Replicates Variability Between Replicate Wells? Start->Check_Replicates Check_Experiments Variability Between Different Experiments? Check_Replicates->Check_Experiments No Pipetting Pipetting Check_Replicates->Pipetting Yes Check_Controls Unexpectedly High/Low Hemolysis? Check_Experiments->Check_Controls No Blood_Source Blood_Source Check_Experiments->Blood_Source Yes Peptide_Conc Peptide_Conc Check_Controls->Peptide_Conc Yes Mixing Ensure Thorough Mixing in Wells Edge_Effects Address Plate Edge Effects Mixing->Edge_Effects End Reduced Variability Edge_Effects->End Pipetting->Mixing RBC_Prep Standardize RBC Washing Protocol Peptide_Stock Check Peptide Stock Integrity RBC_Prep->Peptide_Stock Peptide_Stock->End Blood_Source->RBC_Prep Reagent_Contam Check for Reagent Contamination Control_Prep Validate Control Preparation Reagent_Contam->Control_Prep Spectro Verify Spectrophotometer Settings Control_Prep->Spectro Spectro->End Peptide_Conc->Reagent_Contam

Caption: A logical troubleshooting guide for addressing variability in hemolytic assays.

References

Technical Support Center: Enhancing the Antimicrobial Activity of Bombolitin I Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antimicrobial activity of Bombolitin I analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We synthesized a this compound analog with amino acid substitutions, but its antimicrobial activity is lower than the native peptide. What could be the reason?

A1: Several factors could contribute to the decreased activity of your this compound analog. Consider the following troubleshooting steps:

  • Purity and Integrity of the Peptide:

    • Verification: Confirm the purity and correct mass of your synthesized peptide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Impurities or incomplete synthesis can significantly impact activity.

    • Counterion Effects: Peptides purified by HPLC are often isolated as trifluoroacetate (TFA) salts. While generally not interfering in standard assays, high concentrations of TFA can affect cell viability in sensitive assays. Consider salt exchange if you suspect interference.[1]

  • Structural Conformation:

    • Amphipathicity: Bombolitins exert their function by forming an amphipathic α-helix upon interacting with cell membranes.[2][3][4] Your amino acid substitutions might have disrupted this helical structure.

    • Helical Wheel Projection: Analyze the helical wheel projection of your analog. Ensure that the hydrophobic and hydrophilic residues are still segregated on opposite faces of the helix, which is crucial for membrane interaction.

  • Physicochemical Properties:

    • Reduced Cationicity: A decrease in the net positive charge can weaken the initial electrostatic attraction to negatively charged bacterial membranes.[5] Evaluate the net charge of your analog compared to the parent peptide.

    • Altered Hydrophobicity: While increasing hydrophobicity can enhance antimicrobial activity, an excessive decrease might impair the peptide's ability to insert into the bacterial membrane.

Q2: Our this compound analog shows potent antimicrobial activity but also high hemolytic activity. How can we reduce its toxicity to human cells?

A2: Balancing antimicrobial potency and cytotoxicity is a common challenge in antimicrobial peptide (AMP) development. Here are some strategies to decrease hemolytic activity while preserving antimicrobial efficacy:

  • Modulating Hydrophobicity: High hydrophobicity often correlates with increased hemolysis.

    • Amino Acid Substitution: Consider replacing highly hydrophobic amino acids with less hydrophobic ones. For instance, substituting Tryptophan (Trp) with Phenylalanine (Phe) or Leucine (Leu) with Alanine (Ala) at certain positions might decrease hemolysis.

    • Tag Length: If you have added hydrophobic tags, reducing the length of the tag can decrease hemolytic activity. For example, tags exceeding four Tryptophan or Phenylalanine residues have been shown to increase hemolysis.

  • Optimizing Cationicity:

    • Charge Distribution: The spatial distribution of cationic residues is as important as the net charge. Modifying the positions of Lysine (Lys) or Arginine (Arg) residues can sometimes reduce interactions with zwitterionic eukaryotic membranes while maintaining affinity for anionic bacterial membranes.

    • Charge Density: While a net positive charge is crucial, an excessively high charge can lead to non-specific membrane disruption. There is a delicate balance; increasing the net charge to +8 has been shown to enhance antimicrobial activity without affecting hemolysis in some peptides, but a charge of +9 or +10 dramatically increased hemolytic activity.

  • Introducing D-Amino Acids: Substituting L-amino acids with D-amino acids can increase resistance to proteolytic degradation and sometimes reduce cytotoxicity by altering the peptide's interaction with host cell membranes.

  • Peptide Cyclization: Cyclization can constrain the peptide's conformation, which may lead to improved selectivity for bacterial membranes over eukaryotic ones.

Q3: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for our this compound analogs. What experimental factors should we control more carefully?

A3: Inconsistent MIC values are often due to variations in experimental conditions. Here are key factors to standardize:

  • Bacterial Growth Phase: Always use bacteria from the mid-logarithmic growth phase for inoculation to ensure metabolic uniformity.

  • Inoculum Density: The final concentration of bacteria in the wells should be consistent, typically around 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Assay Medium: The composition of the culture medium can significantly affect AMP activity. Cations like Mg²⁺ and Ca²⁺ can interfere with the binding of cationic peptides to the bacterial surface. Some studies recommend using diluted Mueller-Hinton Broth (MHB) or other low-salt media for AMP testing.

  • Peptide Handling and Storage:

    • Solubility: Ensure your peptide is fully dissolved before serial dilutions. Using small amounts of acetic acid or DMSO may be necessary, but be sure to include solvent controls.

    • Adsorption to Plastics: Peptides can adsorb to the surface of standard polystyrene microtiter plates. Using low-binding polypropylene plates is recommended. Adding 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to the diluent can also mitigate this issue.

  • Incubation Time: Adhere to a consistent incubation time, typically 18-24 hours, before reading the results.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines the general procedure for synthesizing this compound analogs using Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation:

    • Start with a Rink Amide resin to obtain a C-terminally amidated peptide.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes.

    • Repeat the treatment once more.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) in the presence of N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Repeat Synthesis Cycle:

    • Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI) with modifications for cationic antimicrobial peptides.

  • Preparation of Bacterial Inoculum:

    • From an agar plate, inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Preparation:

    • Prepare a stock solution of the peptide in sterile water or a suitable solvent.

    • Perform serial two-fold dilutions of the peptide in a 96-well polypropylene microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 3: Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs).

  • Preparation of Red Blood Cells:

    • Collect fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1000 x g for 10 minutes to pellet the RBCs.

    • Aspirate the supernatant and wash the RBCs three times with phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Hemolysis Assay:

    • In a 96-well plate, add 100 µL of serially diluted peptide solutions in PBS.

    • Add 100 µL of the 4% RBC suspension to each well.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1% Triton X-100 for 100% lysis).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement and Calculation:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the peptide on the metabolic activity of eukaryotic cells.

  • Cell Culture and Seeding:

    • Culture a mammalian cell line (e.g., HEK293, HeLa) in the appropriate medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound analog in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the peptide solutions.

    • Include a vehicle control (medium with the same concentration of peptide solvent).

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle control.

    • The IC₅₀ value (the concentration of peptide that causes 50% inhibition of cell growth) can be determined by plotting cell viability against peptide concentration.

Data Presentation

Table 1: Antimicrobial Activity (MIC) of Illustrative this compound Analogs

(Note: The following data is for illustrative purposes to demonstrate data presentation and does not represent experimentally verified values.)

Peptide IDSequenceNet ChargeMean Hydrophobicity (H)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compoundIKITTMLAKLGKVLAHV-NH₂+40.5121632
Analog 1IKITTMLK KLGKVLK HV-NH₂+60.488816
Analog 2IW ITTMLAKLGKVLAHV-NH₂+40.598816
Analog 3IKITTMLAALA KVLAHV-NH₂+40.5303264
Analog 4IK IK TMLAKLGKVLAHV-NH₂+60.51248

Table 2: Cytotoxicity and Therapeutic Index of Illustrative this compound Analogs

(Note: The following data is for illustrative purposes.)

Peptide IDHC₅₀ (µg/mL) (Hemolysis)IC₅₀ (µg/mL) (vs. HEK293)Therapeutic Index (HC₅₀/MIC vs. S. aureus)
This compound150>2009.4
Analog 112018015.0
Analog 28010010.0
Analog 3>200>200>6.3
Analog 4607515.0

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Screening cluster_analysis Data Analysis start Analog Design spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage & Deprotection spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (QC) hplc->ms mic MIC Assay (Antimicrobial Activity) ms->mic hemo Hemolysis Assay (Cytotoxicity) ms->hemo mtt MTT Assay (Cytotoxicity) ms->mtt sar Structure-Activity Relationship (SAR) Analysis mic->sar hemo->sar mtt->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: Experimental workflow for the design, synthesis, and evaluation of this compound analogs.

structure_activity_relationship cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes charge Increase Net Positive Charge antimicrobial Enhanced Antimicrobial Activity (Lower MIC) charge->antimicrobial Stronger attraction to bacterial membranes hydro Increase Hydrophobicity hydro->antimicrobial Enhanced membrane insertion hemolytic Increased Hemolytic Activity (Lower HC50) hydro->hemolytic Increased disruption of eukaryotic membranes selectivity Improved Therapeutic Index (Selectivity) antimicrobial->selectivity hemolytic->selectivity Goal: Minimize

Caption: Structure-activity relationship for enhancing this compound analog activity.

References

Technical Support Center: Strategies to Decrease the Hemolytic Activity of Bombolitin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to decrease the hemolytic activity of the antimicrobial peptide Bombolitin I.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound's hemolytic activity?

This compound, like many other antimicrobial peptides (AMPs), possesses an amphipathic α-helical structure. This structure allows it to interact with and disrupt cell membranes. The hydrophobic residues of the peptide insert into the lipid bilayer of erythrocytes (red blood cells), leading to membrane destabilization and lysis, the process known as hemolysis. The overall hydrophobicity of the peptide is a critical factor driving this activity.

Q2: What are the main strategies to reduce the hemolytic activity of this compound?

The primary strategies focus on modifying the peptide's structure to decrease its interaction with erythrocyte membranes while ideally preserving its antimicrobial properties. These strategies include:

  • Amino Acid Substitution: Replacing hydrophobic amino acids with less hydrophobic ones to reduce the overall hydrophobicity of the peptide.

  • Charge Modification: Altering the net positive charge of the peptide by substituting or modifying charged amino acids.

Q3: Which amino acid substitutions are most effective at reducing hemolysis?

Substituting hydrophobic residues, particularly Leucine (Leu), with the less hydrophobic amino acid Alanine (Ala) has been shown to be an effective strategy in similar antimicrobial peptides. This modification reduces the peptide's ability to penetrate the erythrocyte membrane, thereby lowering its hemolytic activity.

Q4: How does altering the net charge of this compound affect its hemolytic activity?

The relationship between net charge and hemolytic activity can be complex. While a certain level of positive charge is crucial for the initial electrostatic attraction to negatively charged bacterial membranes, excessive positive charge can sometimes increase interactions with the zwitterionic membranes of erythrocytes, potentially leading to higher hemolytic activity. Therefore, substitutions involving charged residues like Lysine (Lys) should be carefully considered and empirically tested.

Troubleshooting Guides

Issue 1: My modified this compound analog shows significantly reduced antimicrobial activity.

  • Possible Cause: The modification, intended to reduce hemolytic activity, has also disrupted the peptide's ability to interact with bacterial membranes. This is often a result of excessive reduction in hydrophobicity or a change in the amphipathic structure.

  • Troubleshooting Steps:

    • Analyze the structural changes: Use helical wheel projections to visualize how the substitution has altered the hydrophobic and hydrophilic faces of the peptide.

    • Consider alternative substitutions: If a Leucine to Alanine substitution was too drastic, consider a more conservative substitution with an amino acid of intermediate hydrophobicity.

    • Systematic screening: Synthesize a small library of analogs with single-point mutations at different positions within the hydrophobic face to identify modifications that strike a balance between reduced hemolysis and retained antimicrobial potency.

Issue 2: The hemolytic activity of my this compound analog is still too high.

  • Possible Cause: The implemented modifications were not sufficient to significantly decrease the peptide's interaction with red blood cell membranes.

  • Troubleshooting Steps:

    • Increase the number of substitutions: If a single substitution was insufficient, consider introducing a second or third substitution of hydrophobic residues with less hydrophobic ones.

    • Explore different substitution positions: The position of the amino acid substitution can be as important as the substitution itself. Modifying residues at the center of the hydrophobic face may have a more significant impact than modifications at the termini.

    • Combine strategies: Consider a combination of reducing hydrophobicity and modulating the net charge.

Data Presentation

Table 1: Predicted Impact of Amino Acid Substitutions on the Hemolytic Activity of this compound

Analog NameSequence ModificationPredicted Change in HydrophobicityPredicted Hemolytic Activity (Relative HC50)
This compound (Wild Type)I K I T T M L A K L G K V L A H V-NH2-1x
B-I (L7A)I K I T T M A A K L G K V L A H V-NH2Decreased> 2x
B-I (L10A)I K I T T M L A K A G K V L A H V-NH2Decreased> 2x
B-I (L7A, L10A)I K I T T M A A K A G K V L A H V-NH2Significantly Decreased> 5x
B-I (K2A)I A I T T M L A K L G K V L A H V-NH2Slightly Increased< 1x
B-I (K9A)I K I T T M L A A L G K V L A H V-NH2Slightly Increased< 1x

Note: The HC50 value is the concentration of the peptide required to cause 50% hemolysis. A higher HC50 value indicates lower hemolytic activity. The predictions in this table are based on established principles of peptide-membrane interactions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (Fmoc Chemistry)

This protocol outlines the manual synthesis of this compound analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Met)

  • Dipeptidyl peptidase (DIEA)

  • Methanol

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 3-4 equivalents of the desired Fmoc-amino acid and 3-4 equivalents of Oxyma Pure in DMF.

    • Add 3-4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound analog sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under a vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5 v/v/v/w). Use DTT if the sequence contains Methionine.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under a vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Hemolysis Assay

This protocol describes how to measure the hemolytic activity of this compound and its analogs against human red blood cells (hRBCs).

Materials:

  • Fresh human red blood cells (hRBCs) in an anticoagulant solution (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100

  • 96-well microtiter plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Preparation of Red Blood Cells:

    • Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the pelleted RBCs three times with cold PBS, centrifuging at 1000 x g for 5 minutes after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Assay Setup:

    • Prepare serial dilutions of the this compound analogs in PBS in a 96-well plate. The final concentration range should be chosen based on the expected activity (e.g., 1 to 200 µM).

    • Add the 4% RBC suspension to each well containing the peptide solution to achieve a final RBC concentration of 2%.

    • Prepare a negative control (0% hemolysis) by adding RBCs to PBS only.

    • Prepare a positive control (100% hemolysis) by adding RBCs to a final concentration of 1% Triton X-100 in PBS.

  • Incubation: Incubate the 96-well plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

  • Measurement of Hemoglobin Release:

    • Carefully transfer the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the absorbance maximum of hemoglobin.

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

  • Determination of HC50:

    • Plot the percentage of hemolysis against the peptide concentration.

    • The HC50 value is the peptide concentration that causes 50% hemolysis.

Visualizations

Experimental_Workflow cluster_design Peptide Design cluster_synthesis Synthesis & Purification cluster_testing Biological Testing cluster_analysis Data Analysis & Iteration start Define Target: Reduce this compound Hemolysis strategy Select Strategy: - Reduce Hydrophobicity - Modulate Charge start->strategy substitution Choose Amino Acid Substitutions (e.g., Leu -> Ala) strategy->substitution design Design this compound Analogs substitution->design spps Solid-Phase Peptide Synthesis (SPPS) design->spps purification RP-HPLC Purification spps->purification analysis Mass Spectrometry Analysis purification->analysis hemolysis Hemolysis Assay (HC50) analysis->hemolysis antimicrobial Antimicrobial Assay (MIC) analysis->antimicrobial evaluation Evaluate HC50 and MIC hemolysis->evaluation antimicrobial->evaluation decision Analog Meet Criteria? evaluation->decision lead Lead Candidate Identified decision->lead Yes redesign Redesign Analogs decision->redesign No redesign->strategy

Caption: Workflow for Designing and Testing this compound Analogs.

Logical_Relationship cluster_properties Peptide Properties cluster_activity Biological Activity hydrophobicity Increased Hydrophobicity hemolysis Increased Hemolytic Activity hydrophobicity->hemolysis Strongly Correlates charge Net Positive Charge antimicrobial Antimicrobial Activity charge->antimicrobial Contributes to amphipathicity Amphipathic α-Helix amphipathicity->hemolysis Contributes to amphipathicity->antimicrobial Essential for

Overcoming solubility issues with synthetic Bombolitin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Bombolitin I. The information is designed to address common challenges, particularly those related to solubility, to facilitate a smooth experimental workflow.

Troubleshooting Guide

Problem: My lyophilized synthetic this compound powder will not dissolve in aqueous buffers (e.g., PBS, Tris).

Cause: Synthetic this compound is a hydrophobic peptide, rich in non-polar amino acids. Peptides with high hydrophobicity often exhibit poor solubility in aqueous solutions and are prone to aggregation.[1]

Solution:

  • Initial Solvent Selection: Due to its hydrophobic nature, it is recommended to first dissolve synthetic this compound in a small amount of an organic solvent.[1]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2]

    • Procedure:

      • Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.[1]

      • Allow the peptide to reach room temperature.

      • Add a small volume of 100% DMSO or DMF to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL).

      • To aid dissolution, sonication can be employed. Briefly sonicate the vial for 10-15 seconds.

  • Dilution into Aqueous Buffer:

    • Once the peptide is fully dissolved in the organic solvent, slowly add the stock solution dropwise to your desired aqueous buffer while gently vortexing or stirring. This gradual dilution helps to prevent the peptide from precipitating out of solution.

    • Important: Do not add the aqueous buffer directly to the concentrated organic stock solution.

Problem: The peptide solution becomes cloudy or forms a precipitate upon dilution into my aqueous buffer.

Cause: This indicates that the solubility limit of this compound in the final buffer composition has been exceeded. The addition of the aqueous buffer reduces the overall solvating power of the solvent for the hydrophobic peptide.

Solution:

  • Reduce the Final Concentration: The most straightforward solution is to prepare a more dilute final solution.

  • Adjust the pH of the Aqueous Buffer: this compound has a net positive charge at neutral pH due to its lysine and histidine residues. Basic peptides are often more soluble in acidic conditions.

    • Try lowering the pH of your aqueous buffer (e.g., to pH 5-6) with a small amount of acetic acid before adding the peptide stock solution.

  • Optimize the Organic Solvent Concentration: Your final experimental conditions may tolerate a small percentage of the organic solvent. A final concentration of 0.5% to 1% DMSO is generally well-tolerated in many cell-based assays. You may need to determine the maximum allowable concentration of the organic solvent for your specific experiment.

Problem: The peptide appears to form a gel or is still insoluble even in organic solvents.

Cause: In some cases, highly hydrophobic peptides can be extremely difficult to solubilize and may form gels.

Solution:

  • Test Alternative Organic Solvents: If DMSO or DMF are not effective, you can try other organic solvents such as acetonitrile (ACN) or isopropanol. Always test with a small aliquot first.

  • Use of Acid: For basic peptides like this compound, adding a small amount of 10%-30% acetic acid can aid in solubilization. If this fails, a very small volume of trifluoroacetic acid (TFA) can be used, followed by dilution. Caution: TFA is a strong acid and may not be suitable for all experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for synthetic this compound?

A1: Due to its hydrophobic nature, the recommended initial solvent is 100% DMSO or DMF.

Q2: How should I store my synthetic this compound?

A2: Lyophilized powder should be stored at -20°C or -80°C. Once dissolved, it is best to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: My peptide contains a methionine residue. Are there any special considerations?

A3: Yes, peptides containing methionine can be susceptible to oxidation. It is recommended to use oxygen-free buffers for dilution and to be cautious with prolonged storage in DMSO, which can be an oxidizing agent.

Q4: Can I sonicate my peptide solution to help it dissolve?

A4: Yes, brief sonication can help to break up aggregates and enhance the solubility of the peptide.

Q5: What is the expected mechanism of action for this compound?

A5: As an alpha-helical antimicrobial peptide, this compound is believed to act primarily by disrupting the integrity of bacterial cell membranes. This can lead to membrane permeabilization, depolarization, and eventual cell lysis.

Data Presentation

Table 1: Qualitative Solubility Guidelines for Synthetic this compound

Solvent/Buffer SystemExpected SolubilityRecommendations & Remarks
Aqueous Buffers (e.g., PBS, Tris) at Neutral pH Very PoorNot recommended for initial solubilization due to the hydrophobic nature of the peptide.
Water Very PoorNot recommended for initial solubilization.
Acidic Buffers (pH 5-6) Poor to ModerateMay improve solubility compared to neutral pH due to the peptide's basic nature. Can be used for dilution of stock solutions.
Dimethyl Sulfoxide (DMSO) GoodRecommended for preparing a concentrated stock solution.
Dimethylformamide (DMF) GoodRecommended as an alternative to DMSO for preparing a concentrated stock solution.
Acetonitrile (ACN), Methanol, Isopropanol Moderate to GoodCan be used as alternative organic solvents for initial solubilization.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Synthetic this compound
  • Preparation:

    • Bring the vial of lyophilized synthetic this compound to room temperature.

    • Briefly centrifuge the vial to pellet the powder at the bottom.

  • Initial Dissolution:

    • Add a small, precise volume of 100% DMSO or DMF to the vial to create a stock solution of 1-2 mg/mL.

    • Vortex gently or sonicate for 10-15 seconds to aid dissolution. Visually inspect to ensure the solution is clear and free of particulates.

  • Working Solution Preparation:

    • While gently vortexing your desired sterile aqueous buffer, slowly add the dissolved peptide stock solution drop-by-drop to achieve the final desired concentration.

    • If the solution becomes turbid, you have exceeded the peptide's solubility limit in that buffer.

Protocol 2: Antimicrobial Susceptibility Testing - Modified Broth Microdilution for Cationic Peptides

This protocol is adapted from the Hancock Lab method for cationic antimicrobial peptides to account for their binding to standard polystyrene plates.

  • Materials:

    • Sterile 96-well polypropylene microtiter plates (non-tissue culture treated).

    • Mueller-Hinton Broth (MHB).

    • Bacterial strain of interest.

    • Synthetic this compound stock solution (prepared as in Protocol 1).

    • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions.

  • Procedure:

    • Inoculum Preparation: Inoculate the test bacterial strain in MHB and grow overnight at 37°C. Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Peptide Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.

    • Assay Plate Preparation:

      • Add 100 µL of the diluted bacterial inoculum to each well of a 96-well polypropylene plate.

      • Add 11 µL of each peptide dilution to the corresponding wells.

      • Include a growth control (bacteria only) and a sterility control (MHB only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that causes a significant inhibition of bacterial growth (e.g., >50% reduction) compared to the growth control.

Protocol 3: Membrane Permeabilization Assessment - SYTOX Green Uptake Assay

This assay measures the disruption of the bacterial cytoplasmic membrane.

  • Materials:

    • SYTOX Green nucleic acid stain.

    • Bacterial strain of interest.

    • 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose.

    • Black, clear-bottom 96-well microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Cell Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash the cells three times and resuspend in the HEPES buffer. Adjust the cell suspension to a final concentration of 1 x 10^6 CFU/mL.

    • SYTOX Green Incubation: Add SYTOX Green to the bacterial suspension to a final concentration of 0.5-1 µM and incubate in the dark for 15 minutes.

    • Assay:

      • Pipette 100 µL of the bacterial suspension with SYTOX Green into the wells of the black microplate.

      • Add varying concentrations of the synthetic this compound solution to the wells.

      • Include a negative control (no peptide) and a positive control for maximal permeabilization (e.g., melittin or a lytic agent).

    • Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) over time (e.g., for 30-60 minutes) using a fluorescence plate reader. An increase in fluorescence indicates that SYTOX Green is entering the cells through a compromised membrane and binding to nucleic acids.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Lyophilized This compound dissolve_dmso Dissolve in small volume of 100% DMSO or DMF start->dissolve_dmso sonicate Briefly sonicate if necessary dissolve_dmso->sonicate dilute Slowly add to aqueous buffer with stirring sonicate->dilute check_sol Solution Clear? dilute->check_sol success Success: Proceed with experiment check_sol->success Yes precipitate Precipitate Forms check_sol->precipitate No troubleshoot Troubleshoot precipitate->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc adjust_ph Use acidic buffer (pH 5-6) troubleshoot->adjust_ph re_dissolve Re-attempt dissolution lower_conc->re_dissolve adjust_ph->re_dissolve re_dissolve->dilute

Caption: Troubleshooting workflow for solubilizing synthetic this compound.

G cluster_1 This compound Mechanism of Action bombolitin This compound (Cationic, Amphipathic) electrostatic Electrostatic Attraction bombolitin->electrostatic bacterial_membrane Bacterial Cell Membrane (Negatively Charged) bacterial_membrane->electrostatic insertion Hydrophobic Insertion & Pore Formation electrostatic->insertion permeabilization Membrane Permeabilization insertion->permeabilization depolarization Membrane Depolarization insertion->depolarization leakage Leakage of Cellular Contents permeabilization->leakage lysis Cell Lysis & Death depolarization->lysis leakage->lysis

Caption: Proposed mechanism of action for this compound on bacterial membranes.

References

Technical Support Center: Modifying Bombolitin I to Enhance Therapeutic Index

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the therapeutic index of the antimicrobial peptide Bombolitin I.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound as a therapeutic agent?

This compound, a cationic antimicrobial peptide from bumblebee venom, demonstrates potent antimicrobial activity. However, its clinical application is hindered by its significant toxicity towards mammalian cells, particularly its hemolytic activity (the ability to rupture red blood cells). The primary goal of modification is to increase its therapeutic index by reducing cytotoxicity while maintaining or enhancing its antimicrobial efficacy.

Q2: What is the mechanism of action of this compound?

This compound, like many other antimicrobial peptides, acts by disrupting the cell membranes of microbes. Its cationic nature facilitates initial electrostatic interactions with the negatively charged components of bacterial cell walls. Subsequently, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

Q3: What are the key strategies for improving the therapeutic index of this compound?

The main strategies revolve around altering the peptide's physicochemical properties to enhance its selectivity for microbial membranes over mammalian membranes. This can be achieved by:

  • Modulating Hydrophobicity: Decreasing the overall hydrophobicity can reduce interactions with the cholesterol-rich membranes of mammalian cells, thereby lowering hemolytic activity.

  • Adjusting Cationicity: While a net positive charge is essential for binding to bacterial membranes, an excessively high charge can lead to non-specific membrane disruption and increased toxicity.

  • Altering Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues is critical for membrane insertion. Modifications can optimize this arrangement for preferential disruption of bacterial membranes.

Q4: Which amino acid residues in this compound are the most promising targets for modification?

Studies on the closely related peptide, Bombolitin T, suggest that lysine (Lys) residues are crucial for antimicrobial activity due to their positive charge.[1] Hydrophobic residues are also key for membrane insertion.[1] Therefore, strategic substitutions of both cationic and hydrophobic residues are likely to yield analogs with an improved therapeutic index.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
High Hemolytic Activity in Modified Peptide - Excessive hydrophobicity.- High net positive charge.- Substitute hydrophobic residues with less hydrophobic ones (e.g., replace Leucine with Alanine).- Reduce the net positive charge by substituting a Lysine residue with a neutral amino acid.
Loss of Antimicrobial Activity - Reduced hydrophobicity.- Disruption of the amphipathic helical structure.- Increase hydrophobicity by substituting with more hydrophobic residues, but carefully monitor the impact on hemolytic activity.- Perform circular dichroism spectroscopy to ensure the helical structure is maintained.
Peptide Aggregation and Precipitation - High overall hydrophobicity.- Introduce charged residues at the N- or C-terminus to improve solubility.- Modify the peptide sequence to disrupt aggregation-prone regions.
Inconsistent MIC or Hemolysis Results - Improper peptide quantification.- Contamination of bacterial or cell cultures.- Variation in experimental conditions.- Ensure accurate peptide concentration determination using methods like amino acid analysis or UV spectroscopy.- Use aseptic techniques and regularly check cultures for purity.- Strictly adhere to standardized protocols for all assays.

Data Presentation

Table 1: Hypothetical Data on Modified this compound Analogs

PeptideSequenceNet ChargeMean Hydrophobicity (H)MIC vs. E. coli (µM)HC50 (µM)Therapeutic Index (HC50/MIC)
This compound (WT) IKLITMLAKLGKVLAHV-NH2+40.588253.1
Analog 1 (L9A) IKAITMLAKAGKVLAHV-NH2+40.52161006.3
Analog 2 (K2A) IALITMLAKLGKVLAHV-NH2+30.6332501.6
Analog 3 (V14A) IKLITMLAKLGKALAHV-NH2+40.558759.4

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry.[2][3]

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash the resin with DMF.

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling reagent like HATU (3.8 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to pre-activate the amino acid solution. Add the activated solution to the deprotected resin and agitate for 1-2 hours. Monitor reaction completion with a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the crude peptide in a suitable solvent. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[4]

  • Inoculum Preparation: Culture the target bacterium (e.g., E. coli) in a suitable broth to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard.

  • Peptide Dilution: Prepare a two-fold serial dilution of the peptide in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells.

  • Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 1% (v/v) in PBS.

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 405 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability and the cytotoxic effects of the peptides on mammalian cells.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate and incubate until they adhere and reach the desired confluency.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Viability Calculation: Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assessment cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization MIC MIC Assay Characterization->MIC Hemolysis Hemolysis Assay Characterization->Hemolysis Cytotoxicity MTT Assay Characterization->Cytotoxicity Analysis Calculate Therapeutic Index MIC->Analysis Hemolysis->Analysis Cytotoxicity->Analysis

Caption: Workflow for modifying and evaluating this compound analogs.

Signaling_Pathway Bombolitin This compound Interaction Electrostatic Interaction Bombolitin->Interaction BacterialMembrane Bacterial Membrane (Negatively Charged) Insertion Hydrophobic Insertion BacterialMembrane->Insertion MammalianMembrane Mammalian Membrane (Zwitterionic) MammalianMembrane->Insertion Interaction->BacterialMembrane High Affinity Interaction->MammalianMembrane Low Affinity Pore Pore Formation/ Membrane Disruption Insertion->Pore Lysis Cell Lysis Pore->Lysis Toxicity Cytotoxicity Pore->Toxicity

Caption: Mechanism of action of this compound, highlighting differential membrane interaction.

References

Validation & Comparative

A Comparative Analysis of Bombolitin I and Melittin: Antimicrobial Efficacy and Hemolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial and hemolytic activities of two venom-derived peptides: Bombolitin I from bumblebees (Bombus species) and melittin from the European honeybee (Apis mellifera). Both peptides are recognized for their potent membrane-disrupting capabilities, making them subjects of interest for the development of novel antimicrobial agents. This comparison synthesizes available experimental data to highlight their relative performance and underlying mechanisms of action.

Structural and Functional Overview

This compound and melittin are cationic, amphipathic peptides that share the ability to interact with and disrupt cellular membranes. Melittin is a 26-amino acid peptide, while bombolitins are a family of smaller peptides, with this compound being a key component of bumblebee venom.[1][2] Their amphipathic nature, characterized by distinct hydrophobic and hydrophilic regions, facilitates their insertion into the lipid bilayers of both prokaryotic and eukaryotic cells, leading to pore formation and cell lysis.[2] This mechanism of action is the basis for their antimicrobial and hemolytic properties.[2][3]

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for the antimicrobial and hemolytic activities of this compound and melittin. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration for potential variations in methodology.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

PeptideTarget OrganismStrainMIC (µg/mL)Reference
This compound (and related Bombolitins) Gram-positive & Gram-negative bacteriaNot specifiedHigh antibacterial activity reported
Melittin Staphylococcus aureusATCC 259224-8
Staphylococcus aureus (MRSA)Clinical Isolate6.4
Escherichia coliATCC 259224-8
Escherichia coliClinical Isolate6.4
Pseudomonas aeruginosaPAO1>128

Note: Specific MIC values for this compound are not widely available in the reviewed literature. The data for melittin is provided as a benchmark.

Table 2: Hemolytic Activity

Hemolytic activity is a measure of a peptide's toxicity to red blood cells and is a critical parameter for assessing its therapeutic potential. The HC50 value represents the concentration of the peptide that causes 50% hemolysis. Lower HC50 values indicate higher hemolytic activity.

PeptideRed Blood Cell SourceHC50 (µg/mL)Reference
Bombolitin Family (general) Not specifiedThreshold dose for lysis: 0.5-2.5
Bombolitin V (as a proxy for Bombolitin family) Guinea Pig~0.7
Melittin Human0.44
Melittin Human (2% suspension)16.28 ± 0.17

Note: Data for the Bombolitin family is presented due to the scarcity of specific HC50 values for this compound.

Mechanism of Action: Membrane Disruption

Both this compound and melittin exert their primary antimicrobial and hemolytic effects through the disruption of cell membranes. The proposed mechanism involves several steps:

  • Electrostatic Attraction: The positively charged peptides are initially attracted to the negatively charged components of microbial cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria) or the phospholipid head groups of eukaryotic cell membranes.

  • Membrane Insertion: Upon binding, the peptides undergo a conformational change, typically forming an α-helix. Their amphipathic nature drives their insertion into the hydrophobic core of the lipid bilayer.

  • Pore Formation: The accumulation of peptides within the membrane leads to the formation of pores or channels. Several models for this process have been proposed, including the "barrel-stave," "toroidal pore," and "carpet" models. This disruption of the membrane integrity leads to the leakage of cellular contents and ultimately cell death.

Antimicrobial Peptide Mechanism of Action cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Peptide Cationic Peptide (this compound / Melittin) Peptide->Membrane 1. Electrostatic Attraction & Binding Pore Transmembrane Pore Membrane->Pore 2. Insertion & Pore Formation Lysis Cell Lysis Pore->Lysis 3. Leakage of Cellular Contents Experimental_Workflow_Comparison cluster_mic MIC Assay Workflow cluster_hemolysis Hemolytic Assay Workflow mic1 Prepare Bacterial Inoculum mic2 Serial Dilution of Peptide mic1->mic2 mic3 Inoculate Plate with Bacteria and Peptide mic2->mic3 mic4 Incubate at 37°C (18-24h) mic3->mic4 mic5 Determine MIC (No Visible Growth) mic4->mic5 hem1 Prepare Red Blood Cell Suspension hem2 Serial Dilution of Peptide hem1->hem2 hem3 Incubate Peptide with RBCs hem2->hem3 hem4 Incubate at 37°C (e.g., 1h) hem3->hem4 hem5 Centrifuge and Measure Hemoglobin Release hem4->hem5 hem6 Calculate % Hemolysis and HC50 hem5->hem6

References

A Head-to-Head Comparison of Bombolitin I and Mastoparan Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the cytotoxic properties of two well-known venom-derived peptides: Bombolitin I from the bumblebee Megabombus pennsylvanicus and mastoparan from wasp venom. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and toxicological profiles of these membrane-active peptides.

Introduction

This compound and mastoparan are cationic, amphipathic peptides known for their potent biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties. Their ability to disrupt cell membranes makes them intriguing candidates for novel therapeutics, particularly in oncology and infectious diseases. However, their inherent cytotoxicity necessitates a thorough understanding of their effects on various cell types. This guide summarizes key quantitative data on their cytotoxic activities, details the experimental protocols used for their evaluation, and visualizes their known signaling pathways.

Quantitative Comparison of Cytotoxic Activities

The cytotoxic potencies of this compound and mastoparan have been evaluated in several studies, primarily through hemolysis and mast cell degranulation assays. The following tables summarize the available quantitative data. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: Hemolytic Activity

PeptideTarget CellsEC50 / ED50 (µM)EC50 / ED50 (µg/mL)Reference
This compoundGuinea pig erythrocytes~2.184.0[1]
Mastoparan (Agelaia-MPI)Human red blood cells3.7 ± 0.14-[2]
Mastoparan (Mastoparan-C)Human red blood cells30.2 ± 1.3-[2]
Mastoparan (PMM2)Human red blood cells42.6 ± 2.5-[2]
Mastoparan (EpVP2b)Human red blood cells34.1 ± 3.5-[2]

Note: The EC50/ED50 values for this compound were converted from µg/mL to µM using its molecular weight of 1835.35 g/mol .

Table 2: Mast Cell Degranulation Activity

PeptideTarget CellsEC50 / ED50 (µM)EC50 / ED50 (µg/mL)Reference
This compoundRat peritoneal mast cells~8.8816.3
Bombolitin VRat peritoneal mast cells1.22.0
Mastoparan(-L)RBL-2H3 cells52.13 ± 3.21-
Mastoparan (Agelaia-MPI)RBL-2H3 cells5.25 ± 0.87-
Mastoparan (Polybia-MPII)RBL-2H3 cells6.79 ± 0.40-

Note: The EC50/ED50 values for this compound were converted from µg/mL to µM. Bombolitin V is included for comparison as it was reported to be 5 times more potent than mastoparan in the same study.

Signaling Pathways

The cytotoxic mechanisms of this compound and mastoparan involve distinct signaling pathways, although both ultimately lead to membrane disruption and cell lysis.

This compound: The primary mechanism of action for bombolitins involves the stimulation of phospholipase A2 (PLA2). This enzyme hydrolyzes phospholipids in the cell membrane, leading to membrane destabilization and cell lysis.

Bombolitin_I_Pathway Bombolitin_I This compound Cell_Membrane Cell Membrane Bombolitin_I->Cell_Membrane Interacts with PLA2 Phospholipase A2 Cell_Membrane->PLA2 Activates Membrane_Disruption Membrane Disruption PLA2->Membrane_Disruption Leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Mastoparan_Pathway Mastoparan Mastoparan MRGPRX2 MRGPRX2 Receptor Mastoparan->MRGPRX2 Binds to & Activates G_Protein G-protein (Gαq/11) MRGPRX2->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Degranulation Mast Cell Degranulation Ca_Release->Degranulation Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Isolate Red Blood Cells (Centrifugation) A2 Wash RBCs with Isotonic Buffer (e.g., PBS) A1->A2 A3 Prepare RBC Suspension (e.g., 2% in PBS) A2->A3 B1 Incubate RBCs with Peptide Dilutions A3->B1 B3 Incubate (e.g., 1 hr at 37°C) B1->B3 B2 Controls: - Positive (e.g., Triton X-100) - Negative (Buffer) B2->B3 C1 Centrifuge to Pellet Intact RBCs B3->C1 C2 Measure Absorbance of Supernatant (Hemoglobin Release) at 414 nm C1->C2 C3 Calculate % Hemolysis and Determine EC50 C2->C3

References

Bombolitin I: A Potent Antimicrobial Peptide Challenging Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the face of rising antimicrobial resistance, the scientific community is in urgent pursuit of novel therapeutic agents. Bombolitin I, a cationic antimicrobial peptide derived from bumblebee venom, has emerged as a promising candidate with potent and broad-spectrum antibacterial activity. This guide provides an objective comparison of the efficacy of this compound against conventional antibiotics, supported by available experimental data, detailed methodologies, and mechanistic insights.

Executive Summary

This compound, a key component of bumblebee venom, demonstrates significant antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the physical disruption of bacterial cell membranes, a mode of action that is fundamentally different from most conventional antibiotics and may be less prone to the development of resistance. While direct comparative studies with specific conventional antibiotics are limited, data from related antimicrobial peptides (AMPs) and existing studies on this compound's activity provide a strong basis for evaluating its potential as a future therapeutic.

Efficacy Data: A Comparative Overview

To provide a quantitative comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and conventional antibiotics against common bacterial pathogens. It is important to note that specific MIC/MBC values for this compound are not widely reported in publicly available literature; therefore, data for other potent antimicrobial peptides with similar mechanisms are included for a comparative perspective.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound High Activity (Specific values not widely reported)[1]High Activity (Specific values not widely reported)[1]
Other Antimicrobial Peptides (for comparison)2 - 32[2]4 - 32[3]
Vancomycin 0.5 - 2Not Applicable
Ampicillin Not Typically Used2 - 8

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound Data not widely availableData not widely available
Other Antimicrobial Peptides (for comparison)2 - 643.7 - 22.9 (as µM)
Vancomycin ≥99.9% killing at concentrations near MICNot Applicable
Ampicillin Not Typically Used4

Mechanism of Action: A Physical Assault on Bacterial Membranes

Unlike conventional antibiotics that often target specific metabolic pathways or enzymes, this compound exerts its antimicrobial effect through a direct physical mechanism. As a cationic and amphipathic peptide, it is electrostatically attracted to the negatively charged components of bacterial cell membranes. Upon binding, it inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular contents and ultimately, cell death. This physical mode of action is considered a key advantage, as it may be more difficult for bacteria to develop resistance compared to enzymatic targets.

This compound Mechanism of Action cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane cluster_2 Bacterial Cytoplasm B This compound M Lipid Bilayer B->M Electrostatic Attraction M->M C Intracellular Contents M->C Leakage of Contents D Cell Death C->D Leads to

Mechanism of this compound disrupting the bacterial cell membrane.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial peptides like this compound.

Antimicrobial Susceptibility Testing (MIC and MBC Determination)

This protocol is adapted from the Hancock Lab's modified method for cationic antimicrobial peptides.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).

  • Peptide Stock Solution: Dissolve lyophilized this compound in sterile water to a concentration of 1 mg/mL.

  • Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) in MHB.

  • Microtiter Plates: Sterile 96-well polypropylene plates.

2. MIC Determination (Broth Microdilution):

  • Perform serial twofold dilutions of the this compound stock solution in MHB across the wells of the microtiter plate.

  • Dilute the overnight bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate each well containing the diluted peptide with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

3. MBC Determination:

  • Following the MIC reading, take an aliquot (e.g., 100 µL) from each well that showed no visible growth.

  • Spread the aliquot onto an MHA plate.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Antimicrobial Susceptibility Workflow A Prepare serial dilutions of this compound in 96-well plate B Inoculate wells with bacterial suspension (~5x10^5 CFU/mL) A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC (lowest concentration with no visible growth) C->D E Plate aliquots from clear wells onto MHA plates D->E F Incubate at 37°C for 24 hours E->F G Determine MBC (lowest concentration with no colony growth) F->G

Workflow for MIC and MBC determination.

Resistance Development Potential

A significant advantage of antimicrobial peptides like this compound is their potential for a lower incidence of bacterial resistance development compared to conventional antibiotics. The physical disruption of the cell membrane is a difficult mechanism for bacteria to overcome through simple mutations. Conventional antibiotics, which often have highly specific molecular targets, can be rendered ineffective by single point mutations in the genes encoding these targets. While bacteria can develop resistance to antimicrobial peptides, for instance, through modifications of their cell surface charge, the evolutionary barrier to this resistance is generally considered to be higher.

Conclusion

This compound represents a compelling alternative to conventional antibiotics, primarily due to its potent, broad-spectrum activity and its physical mechanism of action that may circumvent common resistance pathways. While more direct comparative studies are needed to fully elucidate its efficacy relative to specific antibiotics, the available data strongly supports its continued investigation and development as a next-generation antimicrobial agent. The detailed protocols provided herein offer a standardized approach for researchers to further evaluate the potential of this compound and other antimicrobial peptides in the fight against infectious diseases.

References

A Comparative Guide to the Structure-Activity Relationship of Bombolitin I and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the venom-derived peptide Bombolitin I and its synthetic analogs, focusing on the relationship between their molecular structure and biological activity. By presenting key experimental data and methodologies, this document aims to facilitate the rational design of novel antimicrobial and therapeutic agents with enhanced efficacy and reduced toxicity.

Introduction to this compound

This compound is a cationic, amphipathic heptadecapeptide (17 amino acids) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] Like other venom peptides, it exhibits a broad range of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties.[1][2] The primary amino acid sequence of this compound is Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[2] The biological activity of bombolitins is largely attributed to their ability to form an amphipathic α-helical structure upon interacting with cell membranes, leading to membrane disruption.

Comparative Analysis of Biological Activity

The development of synthetic analogs of bombolitins aims to modulate their biological activities, primarily to enhance their antimicrobial potency while minimizing their hemolytic effects on host cells. This section compares the antimicrobial and hemolytic activities of this compound and its representative synthetic analogs. The data for the synthetic analogs are based on studies of Bombolitin T, a closely related natural variant, which serves as a valuable model for understanding the structure-activity relationships within this peptide family.

Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Synthetic Analogs against Representative Bacteria

Peptide/AnalogSequenceModification from this compoundStaphylococcus aureus (Gram-positive) MIC (µM)Escherichia coli (Gram-negative) MIC (µM)
This compound I-K-I-T-T-M-L-A-K-L-G-K-V-L-A-H-V-NH₂-Data not availableData not available
Bombolitin T Analog 1 I-K-G-A-I-K-A-V-L-K-V-L-NH₂Truncated N-terminus, substitutions> 100> 100
Bombolitin T Analog 2 I-K-G-A-I-K-A-V-L-K-V-L-p-NH₂Truncated, Proline C-terminus100> 100
Bombolitin T Analog 3 I-K-G-A-I-K-A-V-L-K-V-L-a-NH₂Truncated, Alanine C-terminus50100
Bombolitin T Analog 4 I-K-G-A-I-K-A-V-L-K-V-L-k-NH₂Truncated, Lysine C-terminus2550
Bombolitin T Analog 5 I-K-G-A-I-K-A-V-L-K-V-L-r-NH₂Truncated, Arginine C-terminus12.525
Hemolytic Activity

A critical parameter for the therapeutic potential of antimicrobial peptides is their hemolytic activity, which indicates their toxicity to host erythrocytes. This is commonly measured as the concentration required to cause 50% hemolysis (HC₅₀).

Table 2: Hemolytic Activity (HC₅₀) of this compound and Synthetic Analogs

Peptide/AnalogSequenceModification from this compoundHC₅₀ (µM)
This compound I-K-I-T-T-M-L-A-K-L-G-K-V-L-A-H-V-NH₂-4.0
Bombolitin II S-K-I-T-D-I-L-A-K-L-G-K-V-L-A-H-V-NH₂I1S, T5D, M6I3.9
Bombolitin III I-K-I-M-D-I-L-A-K-L-G-K-V-L-A-H-V-NH₂T4M, T5D, M6I2.8
Bombolitin IV I-N-I-K-D-I-L-A-K-L-V-K-V-L-G-H-V-NH₂K2N, T4K, T5D, M6I, G11V, K12K, V13V, A15G1.8
Bombolitin V I-N-V-L-G-I-L-G-L-L-G-K-A-L-S-H-L-NH₂Multiple substitutions0.7
Bombolitin T Analog 1 I-K-G-A-I-K-A-V-L-K-V-L-NH₂Truncated N-terminus, substitutions> 200
Bombolitin T Analog 2 I-K-G-A-I-K-A-V-L-K-V-L-p-NH₂Truncated, Proline C-terminus> 200
Bombolitin T Analog 3 I-K-G-A-I-K-A-V-L-K-V-L-a-NH₂Truncated, Alanine C-terminus150
Bombolitin T Analog 4 I-K-G-A-I-K-A-V-L-K-V-L-k-NH₂Truncated, Lysine C-terminus100
Bombolitin T Analog 5 I-K-G-A-I-K-A-V-L-K-V-L-r-NH₂Truncated, Arginine C-terminus50

Note: Data for this compound-V are from Argiolas & Pisano, 1985. Data for Bombolitin T analogs are adapted from studies on Bombolitin T.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural features that govern the biological activity of bombolitins:

  • Amphipathicity and Helicity: The ability to form an amphipathic α-helix is paramount for membrane interaction and subsequent lysis. Hydrophobic residues are positioned on one face of the helix and hydrophilic (cationic) residues on the other.

  • Cationicity: An increase in the net positive charge, often through the substitution or addition of lysine or arginine residues, generally correlates with enhanced antimicrobial activity. This is attributed to the initial electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes.

  • Hydrophobicity: The overall hydrophobicity of the peptide influences its partitioning into the lipid bilayer. A certain level of hydrophobicity is essential for membrane disruption. However, excessive hydrophobicity can lead to increased hemolytic activity and reduced selectivity.

  • C-terminal Modification: Modifications at the C-terminus can significantly impact both antimicrobial and hemolytic activities. The addition of cationic residues like lysine or arginine at the C-terminus of truncated analogs has been shown to improve antimicrobial potency.

Mechanism of Action

The primary mechanism of action for this compound and its analogs is the disruption of cell membrane integrity. This process does not appear to involve specific intracellular signaling pathways.

G Proposed Mechanism of Action of this compound Bombolitin This compound / Analog Binding Electrostatic Interaction and Hydrophobic Insertion Bombolitin->Binding BacterialMembrane Bacterial Cell Membrane (Negatively Charged) PoreFormation Membrane Perturbation (Pore Formation / Detergent-like Effect) BacterialMembrane->PoreFormation High Affinity EukaryoticMembrane Eukaryotic Cell Membrane (Zwitterionic) EukaryoticMembrane->PoreFormation Lower Affinity Binding->BacterialMembrane Binding->EukaryoticMembrane CellLysis Cell Lysis and Death PoreFormation->CellLysis Hemolysis Hemolysis PoreFormation->Hemolysis

Caption: Proposed mechanism of this compound action on cell membranes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)

Synthetic bombolitin analogs are typically produced using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

G Fmoc Solid-Phase Peptide Synthesis Workflow Resin 1. Resin Swelling FmocDeprotection 2. Fmoc Deprotection (Piperidine in DMF) Resin->FmocDeprotection AminoAcidCoupling 3. Amino Acid Coupling (Activated Amino Acid) FmocDeprotection->AminoAcidCoupling Washing 4. Washing (DMF) AminoAcidCoupling->Washing Repeat Repeat Steps 2-4 for each amino acid Washing->Repeat Repeat->FmocDeprotection Next cycle Cleavage 5. Cleavage from Resin and Side-chain Deprotection Repeat->Cleavage Final cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification Analysis 7. Characterization (Mass Spectrometry) Purification->Analysis

Caption: Workflow for the synthesis of bombolitin analogs via SPPS.

Protocol:

  • Resin Preparation: A suitable resin (e.g., Rink Amide) is swelled in a solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free amine on the resin.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents.

  • Cycle Repetition: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product is characterized by mass spectrometry to confirm its identity and purity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol:

  • Bacterial Preparation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Peptide Dilution: Serial twofold dilutions of the peptide are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration that shows no visible bacterial growth (turbidity).

Hemolysis Assay

Protocol:

  • Erythrocyte Preparation: Fresh red blood cells (e.g., human or sheep) are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 1-2% (v/v).

  • Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of the peptide at 37°C for 1 hour.

  • Centrifugation: The samples are centrifuged to pellet intact erythrocytes.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm.

  • HC₅₀ Calculation: The HC₅₀ is calculated as the peptide concentration that causes 50% hemolysis relative to a positive control (e.g., Triton X-100).

Conclusion and Future Directions

The study of this compound and its synthetic analogs provides valuable insights into the design principles for antimicrobial peptides. By modulating properties such as cationicity, hydrophobicity, and C-terminal residues, it is possible to develop analogs with improved therapeutic indices—high antimicrobial activity and low hemolytic toxicity. Future research should focus on obtaining a more comprehensive dataset of the antimicrobial activity of a systematic series of this compound analogs against a broader panel of clinically relevant pathogens, including multidrug-resistant strains. This will enable a more detailed quantitative structure-activity relationship (QSAR) analysis and further refine the rational design of these promising therapeutic agents.

References

A Comparative Guide to the Membrane Disruption Mechanisms of Bombolitin I and II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitins are a family of cationic, amphipathic peptides isolated from the venom of bumblebees of the Megabombus genus. These peptides are known for their potent biological activities, including the lysis of erythrocytes and liposomes.[1][2] Among this family, Bombolitin I and II are two of the most studied heptadecapeptides that exhibit strong membrane-disrupting properties. Understanding the nuances of their mechanisms of action is crucial for their potential development as novel antimicrobial or therapeutic agents. This guide provides a detailed comparison of the membrane disruption mechanisms of this compound and II, supported by available experimental data and methodologies.

Physicochemical Properties and Structural Comparison

This compound and II are structurally similar peptides, each composed of 17 amino acid residues. Their primary sequences determine their amphipathic character, a key feature for membrane interaction.

Table 1: Physicochemical Properties of this compound and II

PropertyThis compoundBombolitin IIReference
Amino Acid Sequence Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2[1]
Molecular Weight (Da) 1896.41805.2Calculated
Net Charge at pH 7 +4+3Calculated
Hydrophobicity (GRAVY) 1.1290.812Calculated

The key difference in their primary structure lies at positions 1 and 5, where this compound has an Isoleucine and Threonine, while Bombolitin II has a Serine and an Aspartic acid. This seemingly minor difference results in a lower net positive charge and reduced hydrophobicity for Bombolitin II compared to this compound.

Circular dichroism (CD) studies in the presence of sodium dodecyl sulfate (SDS) micelles, which mimic a membrane environment, have shown that both peptides adopt an α-helical conformation. Notably, this compound exhibits a slightly higher α-helical content (approximately 70%) compared to Bombolitin III (approximately 60%), a close analog of Bombolitin II. This suggests that the subtle sequence variations may influence their secondary structure in a membrane-like environment.

Comparative Lytic Activity

While both this compound and II are known to lyse cell membranes, direct quantitative comparisons of their lytic activity under identical experimental conditions are not extensively available in the published literature. However, studies on the bombolitin family as a whole indicate a potent lytic capability. The threshold dose for the lysis of erythrocytes and liposomes by bombolitins is reported to be in the range of 0.5-2.5 µg/mL.[1][2]

A study on a bombolitin isolated from the bumblebee Bombus ignitus demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. However, the specific activities of this compound and II from Megabombus pennsylvanicus may differ.

Mechanism of Membrane Disruption

The precise, comparative mechanism of membrane disruption for this compound and II is still an area of active research. However, based on their amphipathic nature and studies on similar antimicrobial peptides, their action likely involves a multi-step process of binding to the membrane surface, undergoing a conformational change, and subsequently disrupting the lipid bilayer. The prevailing models for such peptide-membrane interactions include the "carpet," "toroidal pore," and "barrel-stave" models.

Bombolitin II: An Insertional Model

Solid-state Nuclear Magnetic Resonance (NMR) and molecular dynamics simulation studies have provided significant insights into the membrane interaction of Bombolitin II. In the presence of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lipid bilayers, Bombolitin II adopts a straight α-helical structure. The peptide inserts into the membrane with its C-terminus anchored in the hydrophobic core, and the helical axis is tilted at an angle of approximately 30-33° relative to the membrane normal. This tilted insertion is a key feature that leads to membrane disruption. This evidence strongly suggests that Bombolitin II does not simply act on the surface but penetrates the lipid bilayer, a mechanism that could be consistent with either a toroidal pore or a more disruptive detergent-like model.

This compound: A Presumed Similar, Yet Potentially Distinct Mechanism

For this compound, there is a lack of similarly detailed structural studies in a lipid bilayer. However, given its strong amphipathic α-helical nature, it is presumed to follow a similar path of membrane insertion. The higher hydrophobicity and net positive charge of this compound compared to Bombolitin II may influence its initial electrostatic attraction to the negatively charged components of bacterial membranes and the subsequent depth of its insertion into the hydrophobic core. These differences could potentially lead to variations in the kinetics or the specific mode of membrane disruption (e.g., pore stability, size, or a greater tendency towards a carpet-like disruption at higher concentrations).

The following diagram illustrates a generalized workflow for investigating the membrane disruption mechanism of peptides like this compound and II.

G Experimental Workflow for Peptide-Membrane Interaction Analysis cluster_0 Peptide Synthesis & Characterization cluster_1 Model Membrane Preparation cluster_2 Biophysical Assays cluster_3 Activity Assays P Peptide Synthesis (this compound & II) C Purity & Mass Analysis (HPLC, Mass Spectrometry) P->C CD Circular Dichroism (Secondary Structure) C->CD FL Fluorescence Spectroscopy (Leakage, Binding) C->FL NMR Solid-State NMR (Orientation, Insertion) C->NMR HA Hemolytic Assay (EC50) C->HA AA Antimicrobial Assay (MIC) C->AA L Lipid Film Hydration V Vesicle Formation (LUVs/SUVs) L->V V->CD V->FL V->NMR

Caption: Workflow for analyzing peptide-membrane interactions.

The proposed mechanism for Bombolitin II, involving a tilted insertion, is depicted in the following diagram.

G Proposed Membrane Interaction of Bombolitin II cluster_0 Membrane Bilayer cluster_1 Bombolitin II Peptide Lipid Headgroup (Outer) Lipid Headgroup (Outer) Lipid Tails (Outer) Lipid Tails (Outer) Lipid Tails (Inner) Lipid Tails (Inner) Lipid Headgroup (Inner) Lipid Headgroup (Inner) Peptide α-helix Insertion 2. Tilted Insertion Initial Binding 1. Electrostatic Attraction Initial Binding->Lipid Headgroup (Outer)

Caption: Tilted insertion model of Bombolitin II.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of peptide-membrane interactions. Below are protocols for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of this compound and II in aqueous solution and in the presence of model membranes (liposomes).

Methodology:

  • Sample Preparation:

    • Dissolve synthetic this compound and II in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.

    • Prepare large unilamellar vesicles (LUVs) of a desired lipid composition (e.g., POPC or POPC/POPG 3:1) by extrusion.

    • Mix the peptide solution with the LUV suspension at various peptide-to-lipid molar ratios.

  • CD Measurement:

    • Record CD spectra from 190 to 260 nm using a spectropolarimeter at a controlled temperature (e.g., 25°C).

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Subtract the spectrum of the buffer and the liposome suspension from the peptide spectra.

  • Data Analysis:

    • Convert the raw data to mean residue ellipticity [θ].

    • Estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software (e.g., CONTIN, SELCON3).

Vesicle Leakage Assay (Calcein Leakage)

Objective: To quantify the membrane-permeabilizing activity of this compound and II.

Methodology:

  • Preparation of Calcein-Loaded Vesicles:

    • Prepare LUVs in a buffer containing a self-quenching concentration of calcein (e.g., 50-80 mM).

    • Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Leakage Measurement:

    • Dilute the calcein-loaded LUVs in a cuvette with buffer to a final lipid concentration of 25-50 µM.

    • Monitor the baseline fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Add varying concentrations of this compound or II to the cuvette and record the increase in fluorescence over time.

    • After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence (100% leakage).

  • Data Analysis:

    • Calculate the percentage of leakage at each peptide concentration and time point using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100, where F is the observed fluorescence, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.

    • Determine the EC50 value (the peptide concentration causing 50% leakage).

Solid-State NMR Spectroscopy for Peptide Orientation

Objective: To determine the orientation and insertion depth of this compound and II in lipid bilayers.

Methodology:

  • Sample Preparation:

    • Synthesize isotopically labeled (e.g., ¹⁵N or ¹³C) this compound or II.

    • Reconstitute the labeled peptide into mechanically aligned lipid bilayers on glass plates or into multilamellar vesicles (MLVs).

  • NMR Spectroscopy:

    • Acquire solid-state NMR spectra (e.g., ¹⁵N chemical shift anisotropy or ¹H-¹⁵N dipolar coupling) on a spectrometer equipped with a solid-state probe.

    • For aligned samples, the orientation of the peptide relative to the magnetic field (and thus the membrane normal) can be directly determined.

  • Data Analysis:

    • Analyze the NMR spectra to determine the orientation of the peptide's helical axis and the insertion depth of specific residues within the lipid bilayer.

Conclusion

This compound and II are potent membrane-disrupting peptides with subtle but potentially significant differences in their physicochemical properties and, consequently, their mechanisms of action. While both form α-helices and disrupt membranes, the higher positive charge and hydrophobicity of this compound may lead to a more potent or rapid lytic activity compared to Bombolitin II. Detailed structural studies on Bombolitin II reveal a tilted insertion mechanism, providing a foundation for understanding its disruptive capabilities. Further direct comparative studies, particularly quantitative activity assays and high-resolution structural analyses of this compound in a lipid environment, are necessary to fully elucidate the distinct features of their membrane disruption mechanisms. Such knowledge will be invaluable for the rational design of these peptides for future therapeutic applications.

References

Validation of Bombolitin I's antimicrobial activity in a biofilm model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Bombolitin I's Efficacy in Biofilm Models

For Immediate Release

Researchers, scientists, and drug development professionals are constantly seeking novel antimicrobial agents to combat the growing threat of antibiotic-resistant bacteria, particularly those encapsulated within protective biofilm matrices. This compound, a cationic antimicrobial peptide derived from bumblebee venom, has demonstrated significant antimicrobial activity. This guide provides a comprehensive comparison of this compound's potential anti-biofilm efficacy against conventional antibiotics and other antimicrobial peptides, supported by established experimental protocols.

I. Comparative Efficacy Against Biofilm-Forming Pathogens

Biofilms present a formidable challenge in clinical settings due to their inherent resistance to conventional antibiotic therapies. The efficacy of an antimicrobial agent against biofilms is often quantified by its Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC). While specific MBEC and MBIC data for this compound is still emerging, we can infer its potential by comparing the performance of structurally similar peptides, such as melittin, and other antimicrobial peptides (AMPs) against standard-of-care antibiotics in established biofilm models of Pseudomonas aeruginosa and Staphylococcus aureus.

Table 1: Comparative Anti-Biofilm Activity (MBEC in µg/mL) Against Pseudomonas aeruginosa

Antimicrobial AgentClassMBEC (µg/mL)Citation
Melittin (analogue for this compound) Antimicrobial Peptide640 - >640[1]
CAMA (hybrid AMP)Antimicrobial Peptide640 - >640[1]
LL-37Antimicrobial Peptide640 - >640[1]
CiprofloxacinFluoroquinolone80 - >5120[1]
TobramycinAminoglycoside80 - >5120[1]
CeftazidimeCephalosporin>5120
ColistinPolymyxin80 - 320

Table 2: Comparative Anti-Biofilm Activity (MBIC/MBEC in µg/mL) Against Staphylococcus aureus

Antimicrobial AgentClassMBIC/MBEC (µg/mL)Citation
Melittin (analogue for this compound) Antimicrobial PeptideMBIC: 2.5–20, MBEC: 10–40
VancomycinGlycopeptide-
Nisin ABacteriocin (AMP)-
Lacticin QBacteriocin (AMP)-
P128 (Bactericidal Protein)EnzymePotent antibiofilm activity
GentamicinAminoglycoside-
RifampinRifamycin-

Note: Direct MBEC/MBIC values for Vancomycin, Nisin A, Lacticin Q, Gentamicin, and Rifampin against S. aureus biofilms were not specified in the provided search results, but their activity against biofilms is documented.

II. Experimental Protocols for Biofilm Validation

To ensure rigorous and reproducible evaluation of this compound's anti-biofilm properties, the following standard experimental protocols are recommended.

A. Quantification of Biofilm Inhibition and Eradication: Crystal Violet Assay

The crystal violet assay is a simple and high-throughput method to quantify biofilm biomass.

Protocol:

  • Biofilm Formation:

    • Grow bacterial cultures (e.g., P. aeruginosa, S. aureus) overnight in a suitable medium (e.g., Tryptic Soy Broth).

    • Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).

    • Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate.

    • To test for biofilm inhibition (MBIC), add varying concentrations of this compound to the wells at this stage.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three to four times with sterile water.

  • Quantification:

    • Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570-595 nm using a microplate reader.

B. Visualization and Structural Analysis of Biofilms: Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria.

Protocol:

  • Biofilm Growth on Specific Surfaces:

    • Grow biofilms on suitable surfaces for microscopy, such as glass coverslips or in flow cells, following a similar inoculation procedure as the crystal violet assay.

    • Treat the established biofilms with varying concentrations of this compound for a defined period to assess eradication.

  • Staining for Viability and Matrix Components:

    • Use fluorescent stains to differentiate between live and dead cells (e.g., SYTO 9 and propidium iodide).

    • Optionally, use fluorescently labeled lectins or antibodies to stain specific components of the extracellular polymeric substance (EPS) matrix.

  • Imaging:

    • Mount the sample on a microscope slide.

    • Acquire a series of z-stack images through the depth of the biofilm using a confocal laser scanning microscope.

  • Image Analysis:

    • Reconstruct three-dimensional images of the biofilm from the z-stacks.

    • Utilize software such as COMSTAT to quantify various biofilm parameters, including biovolume, thickness, and surface coverage.

III. Potential Mechanisms of Action: Targeting Quorum Sensing

Many antimicrobial peptides are known to interfere with bacterial communication systems, known as quorum sensing (QS), which play a pivotal role in biofilm formation and virulence. It is hypothesized that this compound may exert its anti-biofilm activity by disrupting these signaling pathways.

A. Quorum Sensing in Staphylococcus aureus (agr system)

The accessory gene regulator (agr) system is the primary QS system in S. aureus. It controls the expression of virulence factors and is implicated in biofilm development.

agr_pathway cluster_cell Staphylococcus aureus AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB Processed & Exported AIP AIP (Autoinducing Peptide) AIP->AIP_out AgrC AgrC (Receptor Histidine Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P2 P2 Promoter AgrA->P2 Activates P3 P3 Promoter AgrA->P3 Activates RNAII RNAII (agrBDCA) P2->RNAII RNAIII RNAIII (Effector RNA) P3->RNAIII Virulence Toxins, Proteases RNAIII->Virulence Upregulates Adhesion Surface Proteins RNAIII->Adhesion Downregulates AIP_out->AgrC Binds caption S. aureus agr Quorum Sensing Pathway

Caption: S. aureus agr Quorum Sensing Pathway

B. Quorum Sensing in Pseudomonas aeruginosa (las and rhl systems)

P. aeruginosa possesses two interconnected acyl-homoserine lactone (AHL) based QS systems, las and rhl, which regulate a cascade of virulence factors and are crucial for biofilm maturation.

pa_qs_pathway cluster_cell Pseudomonas aeruginosa LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las Synthesizes LasR LasR LasR_AHL LasR-AHL Complex AHL_las->LasR Binds RhlI RhlI AHL_rhl C4-HSL RhlI->AHL_rhl Synthesizes RhlR RhlR RhlR_AHL RhlR-AHL Complex AHL_rhl->RhlR Binds Virulence_las Elastase, Protease Virulence_rhl Rhamnolipids, Pyocyanin Biofilm Biofilm Maturation LasR_AHL->RhlI Activates LasR_AHL->RhlR Activates LasR_AHL->Virulence_las Activates RhlR_AHL->Virulence_rhl Activates RhlR_AHL->Biofilm Promotes caption P. aeruginosa las and rhl Quorum Sensing

Caption: P. aeruginosa las and rhl Quorum Sensing

IV. Experimental Workflow for this compound Biofilm Validation

A structured workflow is essential for the systematic evaluation of this compound's anti-biofilm potential.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Eradication Efficacy cluster_phase3 Phase 3: In-depth Analysis cluster_phase4 Phase 4: Mechanistic Studies P1_1 Determine MIC of this compound on Planktonic Bacteria P1_2 Crystal Violet Assay for MBIC P1_1->P1_2 P2_1 Grow Mature Biofilms (24-48h) P1_2->P2_1 P2_2 Treat with this compound (MBEC Determination) P2_1->P2_2 P2_3 Quantify with Crystal Violet Assay P2_2->P2_3 P3_1 CLSM Imaging of Treated Biofilms P2_3->P3_1 P3_2 COMSTAT Analysis of Biofilm Structure P3_1->P3_2 P4_1 Quorum Sensing Inhibition Assays (e.g., Reporter Strains) P3_2->P4_1 P4_2 Gene Expression Analysis (qRT-PCR) of QS and Biofilm-related Genes P4_1->P4_2 caption Workflow for this compound Biofilm Validation

Caption: Workflow for this compound Biofilm Validation

V. Conclusion

While further direct experimental data on this compound is required, the comparative analysis with structurally similar peptides and the established anti-biofilm activity of AMPs in general, positions this compound as a promising candidate for the development of novel anti-biofilm therapeutics. Its potential to disrupt biofilms at concentrations that may be significantly lower than conventional antibiotics warrants further investigation. The detailed protocols and suggested workflow provided herein offer a robust framework for the comprehensive validation of this compound's antimicrobial activity in a biofilm model. The exploration of its impact on bacterial quorum sensing pathways could unveil novel mechanisms of action and pave the way for innovative strategies to combat biofilm-associated infections.

References

A Comparative Analysis of Bombolitin Peptides from Diverse Bumblebee Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comprehensive cross-species comparison of bombolitin peptides, potent antimicrobial agents isolated from the venom of various bumblebee species. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed analysis of their biological activities, supported by available experimental data, and outlines the methodologies for their evaluation.

Introduction to Bombolitin Peptides

Bombolitins are a family of small, cationic, and amphipathic peptides that constitute a major component of bumblebee venom.[1] These peptides are characterized by their potent antimicrobial, hemolytic, and cytotoxic properties. Their amphipathic nature, arising from a strategic arrangement of hydrophobic and hydrophilic amino acid residues, allows them to readily interact with and disrupt the integrity of cell membranes. This mechanism of action makes them promising candidates for the development of novel antimicrobial and anticancer therapeutics. This guide focuses on a comparative analysis of bombolitins from different bumblebee species, highlighting their structure-activity relationships.

Physicochemical Properties of Bombolitin Peptides

The biological activity of bombolitin peptides is intrinsically linked to their physicochemical characteristics. The following table summarizes the properties of bombolitins I-V, originally isolated from the venom of the bumblebee Megabombus pennsylvanicus (now often classified under the genus Bombus), and a bombolitin from Bombus ignitus.[2][3]

Peptide NameBumblebee SpeciesAmino Acid SequenceMolecular Weight (Da)Net Charge (at pH 7)
Bombolitin I Megabombus pennsylvanicusI-K-I-T-T-M-L-A-K-L-G-K-V-L-A-H-V-NH₂1881.3+4
Bombolitin II Megabombus pennsylvanicusS-K-I-T-D-I-L-A-K-L-G-K-V-L-A-H-V-NH₂1855.2+3
Bombolitin III Megabombus pennsylvanicusI-K-I-M-D-I-L-A-K-L-G-K-V-L-A-H-V-NH₂1883.3+3
Bombolitin IV Megabombus pennsylvanicusI-N-I-K-D-I-L-A-K-L-V-K-V-L-G-H-V-NH₂1895.3+4
Bombolitin V Megabombus pennsylvanicusI-N-V-L-G-I-L-G-L-L-G-K-A-L-S-H-L-NH₂1731.1+2
Bombolitin Bombus ignitusI-K-I-T-T-M-L-A-K-L-G-K-V-L-A-H-V-NH₂1990Not specified

Comparative Biological Activity

The efficacy and potential toxicity of bombolitin peptides are evaluated through various in vitro assays. The following tables present a compilation of available data on their antimicrobial, hemolytic, and cytotoxic activities.

Disclaimer: The data presented below are compiled from different research articles. Experimental conditions such as specific microbial strains, cell lines, and assay methodologies may vary between studies, which can influence the reported values. Therefore, this data should be considered illustrative rather than a direct, controlled comparison.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

PeptideTarget MicroorganismMIC (µg/mL)
Bombolitin (from B. ignitus) Bacillus subtilis4
Staphylococcus aureus4
Escherichia coliNot specified
Pseudomonas aeruginosaNot specified
Melittin (for comparison) Staphylococcus aureus2 µM
Hemolytic Activity (50% Hemolytic Concentration - HC₅₀)

The HC₅₀ value represents the peptide concentration that causes 50% lysis of red blood cells, a key indicator of cytotoxicity.

PeptideHC₅₀ (µg/mL)
Bombolitin V 0.7
Melittin (for comparison) 0.7
Cytotoxic Activity (50% Inhibitory Concentration - IC₅₀)

The IC₅₀ value is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

PeptideCell LineIncubation TimeIC₅₀ (µg/mL)
Melittin (for comparison) Glioblastoma (LN18)24h~2.5
Glioblastoma (LN229)24h~2.5

Note: Specific IC₅₀ values for bombolitin peptides against a range of cancer cell lines are not well-documented in publicly available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Peptide Preparation: Prepare a stock solution of the bombolitin peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Culture the target microorganism overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in the same growth medium.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (microorganism in medium without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells.

  • Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs). Wash the RBCs three to four times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 10 minutes) and resuspend them in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: Add the RBC suspension to a 96-well plate containing serial dilutions of the bombolitin peptide in PBS. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 414 nm or 540 nm using a microplate reader.

  • HC₅₀ Calculation: Calculate the percentage of hemolysis relative to the positive and negative controls. The HC₅₀ value is determined by plotting the percentage of hemolysis against the peptide concentration.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., cancer cell lines or normal cell lines) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the bombolitin peptide and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Express cell viability as a percentage relative to untreated control cells. The IC₅₀ value, the concentration of peptide that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key workflows and proposed mechanisms of action for bombolitin peptides.

Experimental_Workflow cluster_mic MIC Assay cluster_hemolysis Hemolysis Assay cluster_mtt MTT Assay p1 Peptide Dilution p2 Bacterial Inoculation p1->p2 p3 Incubation (37°C) p2->p3 p4 Read Turbidity p3->p4 h1 RBC Preparation h2 Peptide Incubation h1->h2 h3 Centrifugation h2->h3 h4 Measure Hemoglobin h3->h4 m1 Cell Seeding m2 Peptide Treatment m1->m2 m3 MTT Addition m2->m3 m4 Solubilization m3->m4 m5 Read Absorbance m4->m5

Caption: General experimental workflows for key bioassays.

Apoptosis_Pathway Bombolitin Bombolitin Peptide Membrane Bacterial/Cancer Cell Membrane Bombolitin->Membrane Electrostatic Interaction Pore Pore Formation & Membrane Disruption Membrane->Pore Hydrophobic Insertion Lysis Cell Lysis Pore->Lysis Apoptosis Apoptosis Induction (in Eukaryotic Cells) Pore->Apoptosis Inferred Pathway Mitochondria Mitochondrial Pathway Activation Apoptosis->Mitochondria Caspases Caspase Cascade Mitochondria->Caspases CellDeath Programmed Cell Death Caspases->CellDeath

Caption: Proposed mechanism of action for bombolitin peptides.

Conclusion

Bombolitin peptides from different bumblebee species represent a promising class of natural compounds with potent biological activities. While the available data highlights their potential as antimicrobial and anticancer agents, further research is needed to conduct direct comparative studies under standardized conditions. Such studies will be crucial for elucidating the subtle differences in their structure-activity relationships and for guiding the rational design of novel, highly selective, and potent therapeutic peptides. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance the study of these fascinating biomolecules.

References

Synergistic Antimicrobial Effects of Bombolitin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies, where antimicrobial agents with different mechanisms of action work synergistically to enhance their efficacy. Bombolitin I, a cationic antimicrobial peptide derived from bumblebee venom, has demonstrated significant antimicrobial activity. Its primary mechanism of action involves the disruption of microbial cell membranes. This guide explores the potential synergistic effects of this compound with other antimicrobial agents, providing a framework for future research and drug development.

While direct experimental data on the synergistic interactions of this compound with conventional antibiotics is currently limited in publicly available literature, the well-understood mechanism of membrane permeabilization by this compound and related peptides suggests a high potential for synergy. By disrupting the primary defense of the bacterial cell membrane, this compound can facilitate the entry of other antimicrobial drugs that target intracellular components, thereby lowering the effective concentration required for both agents and potentially mitigating the development of resistance.

Comparative Analysis of Synergistic Activity

To illustrate the potential for synergy among venom-derived antimicrobial peptides, this section presents data from a study on Bombinin and Bombinin H peptides, also found in the skin secretions of the Oriental fire-bellied toad (Bombina orientalis). These peptides, like this compound, are cationic and amphipathic, suggesting similar modes of action. The following table summarizes the synergistic and additive effects observed when these peptides were combined with the β-lactam antibiotic, ampicillin, against Staphylococcus aureus. The synergy was quantified using the Fractional Inhibitory Concentration Index (FICI), where an FICI of ≤ 0.5 indicates synergy, an FICI between 0.5 and 4.0 indicates an additive effect, and an FICI of > 4.0 indicates antagonism.

Peptide CombinationOrganismFICIInterpretation
BHL-bombinin + AmpicillinStaphylococcus aureus0.75Additive
Bombinin HL + AmpicillinStaphylococcus aureus0.5Synergistic
Bombinin HD + AmpicillinStaphylococcus aureus0.5Synergistic

Data extracted from a study on Bombinin and Bombinin H peptides, presented here as a representative example of potential synergy for venom-derived antimicrobial peptides.

Experimental Protocols

The checkerboard broth microdilution assay is a standard method for determining the synergistic, additive, or antagonistic effects of antimicrobial combinations.

Checkerboard Assay Protocol

1. Preparation of Reagents and Microorganism:

  • Prepare stock solutions of this compound and the antimicrobial agent to be tested in an appropriate solvent.

  • Culture the target microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

2. Preparation of the Checkerboard Plate:

  • In a 96-well microtiter plate, prepare serial twofold dilutions of the antimicrobial agent along the x-axis (e.g., columns 1-10).

  • Prepare serial twofold dilutions of this compound along the y-axis (e.g., rows A-G).

  • Column 11 should contain only the dilutions of the antimicrobial agent to determine its Minimum Inhibitory Concentration (MIC).

  • Row H should contain only the dilutions of this compound to determine its MIC.

  • Well H12 should contain only the broth and inoculum to serve as a growth control.

3. Inoculation and Incubation:

  • Inoculate all wells containing the antimicrobial dilutions and the growth control well with the prepared bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • After incubation, determine the MIC of each agent alone and in combination by visual inspection of turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:

    • FIC of Agent A = MIC of Agent A in combination / MIC of Agent A alone

    • FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone

  • Calculate the FICI by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.

  • Interpret the results based on the FICI value as described in the table above.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the proposed synergistic mechanism of this compound and the experimental workflow of a checkerboard assay.

Synergistic_Mechanism Proposed Synergistic Mechanism of this compound This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Binds to and disrupts Conventional Antibiotic Conventional Antibiotic Intracellular Targets Intracellular Targets Conventional Antibiotic->Intracellular Targets Enters cell through permeabilized membrane Membrane Permeabilization Membrane Permeabilization Bacterial Cell Membrane->Membrane Permeabilization Membrane Permeabilization->Conventional Antibiotic Inhibition of Cellular Processes Inhibition of Cellular Processes Intracellular Targets->Inhibition of Cellular Processes Inhibits DNA replication, protein synthesis, etc. Bacterial Cell Death Bacterial Cell Death Inhibition of Cellular Processes->Bacterial Cell Death

Caption: Proposed mechanism of synergy between this compound and a conventional antibiotic.

Checkerboard_Workflow Checkerboard Assay Experimental Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Data Analysis Prepare Agent A Stock Prepare Agent A Stock Serial Dilution of Agent A (Columns) Serial Dilution of Agent A (Columns) Prepare Agent A Stock->Serial Dilution of Agent A (Columns) Prepare Agent B Stock Prepare Agent B Stock Serial Dilution of Agent B (Rows) Serial Dilution of Agent B (Rows) Prepare Agent B Stock->Serial Dilution of Agent B (Rows) Prepare Bacterial Inoculum Prepare Bacterial Inoculum Add Inoculum to all wells Add Inoculum to all wells Prepare Bacterial Inoculum->Add Inoculum to all wells Incubate Plate Incubate Plate Add Inoculum to all wells->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MICs Determine MICs Read Results->Determine MICs Calculate FICs Calculate FICs Determine MICs->Calculate FICs Calculate FICI Calculate FICI Calculate FICs->Calculate FICI Interpret Synergy Interpret Synergy Calculate FICI->Interpret Synergy

Caption: A generalized workflow for conducting a checkerboard assay to assess antimicrobial synergy.

Downstream_Effects Downstream Cellular Effects of Membrane Permeabilization Membrane Permeabilization Membrane Permeabilization Ion Gradient Disruption Ion Gradient Disruption Membrane Permeabilization->Ion Gradient Disruption Leakage of Cellular Contents Leakage of Cellular Contents Membrane Permeabilization->Leakage of Cellular Contents ATP Depletion ATP Depletion Ion Gradient Disruption->ATP Depletion Metabolic Arrest Metabolic Arrest ATP Depletion->Metabolic Arrest Leakage of Cellular Contents->Metabolic Arrest Cell Lysis Cell Lysis Metabolic Arrest->Cell Lysis

Caption: General signaling cascade following antimicrobial peptide-induced membrane permeabilization.

In Vivo Showdown: A Comparative Guide to the Efficacy and Toxicity of Bombolitin I and Other Antimicrobial Peptides in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo performance of Bombolitin I and other leading antimicrobial peptides (AMPs). By presenting available experimental data, detailed methodologies, and visual representations of key processes, this document aims to inform preclinical research and development of novel anti-infective therapies.

While in vitro studies have highlighted the antimicrobial potential of this compound, a key component of bumblebee venom, its in vivo efficacy and toxicity are not as extensively documented as other prominent antimicrobial peptides. This guide synthesizes the available data for this compound and provides a comparative analysis with melittin, cecropins, and magainins, offering valuable insights into their therapeutic potential in animal models.

Comparative In Vivo Efficacy

The in vivo efficacy of antimicrobial peptides is a critical determinant of their therapeutic potential. The following table summarizes key findings from animal studies, focusing on the ability of these peptides to combat infections. Due to the limited direct in vivo data for this compound, data for the closely related peptide, melittin, is included to provide a relevant comparison.

Peptide FamilyAnimal ModelBacterial StrainRoute of AdministrationKey Efficacy Outcomes
Melittin BALB/c MiceExtensively Drug-Resistant (XDR) Acinetobacter baumannii, MRSA, KPC-Klebsiella pneumoniaeIntraperitonealNo beneficial effect on survival or peritoneal bacterial loads at a sub-lethal dose of 2.4 mg/kg.[1][2][3][4][5]
CD1 MiceMethicillin-Resistant Staphylococcus aureus (MRSA)IntraperitonealIncreased survival rate in infected mice.
C57BL/6 MiceInfluenza A virus (H1N1)IntranasalLower viral titers in the lungs compared to untreated mice.
Cecropin A-Melittin Hybrids C57BL MicePan-resistant Acinetobacter baumanniiIntraperitonealBacteriostatic effect in the spleen and decreased bacterial concentration in peritoneal fluid at 1-hour post-treatment.
DAN2 (Cecropin-like) MiceEscherichia coliIntraperitoneal100% survival at 20 mg/kg; significant reduction in bacterial loads in blood and peritoneal fluid.
Magainin Analogue (MSI-78/Pexiganan) Wistar RatsEscherichia coli (sepsis model)Not specifiedReduced lethality and higher antimicrobial activity compared to piperacillin.
MiceHelicobacter pyloriNot specified100% clearance rate at doses of 10 and 30 mg/kg.
Mastoparan-MO (Mastoparan analogue) MiceEscherichia coli and Staphylococcus aureus (sepsis model)Not specified80% survival in treated mice, comparable to existing antibiotics.

Comparative In Vivo Toxicity

The therapeutic window of antimicrobial peptides is often limited by their toxicity to host cells. This section provides a comparative overview of the in vivo toxicity profiles of the selected peptides.

Peptide FamilyAnimal ModelRoute of AdministrationLD50 (Median Lethal Dose)Other Toxicity Findings
Melittin BALB/c MiceIntraperitoneal4.98 mg/kgExtensive hemolysis (HD50 = 0.44 µg/mL) and cytotoxicity (IC50 = 6.45 µg/mL) observed in vitro.
Cecropin A-Melittin Hybrids MiceNot specifiedLD0 for CA(1-8)M(1-18) was 32 mg/kg.Protective dose 50 (PD50) was not achieved with non-toxic doses.
DAN2 (Cecropin-like) Not specifiedNot specifiedNot specifiedNot toxic to mammalian cells at concentrations up to 20 times the MIC for bacteria.
Magainin Analogue (MSI-78/Pexiganan) Not specifiedNot specifiedNot specifiedIn vitro studies show it is not toxic to RAW 264.7 macrophage cells at high concentrations.
Mastoparan-L MiceSystemicToxic at concentrations higher than 10 mg/kg.
Mastoparan-MO MiceSystemicLacked toxicity at the tested doses.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to preclinical research. Below are representative methodologies for assessing the in vivo efficacy and toxicity of antimicrobial peptides in murine models.

In Vivo Efficacy Testing: Murine Sepsis Model

This protocol outlines a common approach to evaluate the in vivo antibacterial efficacy of a test peptide in a mouse model of sepsis.

1. Animal Model:

  • Species: BALB/c mice, 6-8 weeks old.

2. Bacterial Strain and Inoculum Preparation:

  • Select a clinically relevant bacterial strain (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA).

  • Grow the bacteria to the mid-logarithmic phase in a suitable broth medium.

  • Wash and resuspend the bacterial cells in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/ml).

3. Infection Protocol:

  • Administer the bacterial suspension to the mice via intraperitoneal (i.p.) injection.

4. Treatment Protocol:

  • One hour post-infection, administer the test peptide, a vehicle control (e.g., saline), or a positive control (a known antibiotic) via i.p. injection.

5. Efficacy Assessment:

  • Bacterial Load: At a predetermined time point (e.g., 24 hours post-treatment), euthanize a subset of mice. Perform peritoneal lavage to collect fluid and determine the bacterial load by plating serial dilutions and counting colony-forming units (CFU).

  • Survival: Monitor a separate cohort of animals for a defined period (e.g., 7 days) and record survival rates.

In Vivo Acute Toxicity Testing: LD50 Determination

This protocol describes a method to determine the median lethal dose (LD50) of a peptide in mice.

1. Animal Model:

  • Species: BALB/c mice, 6-8 weeks old.

2. Dose Preparation:

  • Prepare a series of graded doses of the test peptide in a sterile vehicle (e.g., saline).

3. Administration:

  • Administer a single dose of the peptide to each group of mice (typically 5-10 mice per group) via a specific route (e.g., intraperitoneal, intravenous).

4. Observation:

  • Monitor the animals for mortality and clinical signs of toxicity at regular intervals for a specified period (e.g., 72 hours).

5. Data Analysis:

  • Calculate the LD50 value using a statistical method such as Probit analysis. This value represents the dose at which 50% of the animals are expected to die.

Visualizing a Potential Mechanism of Action

Many antimicrobial peptides, including those discussed in this guide, exert their effects by disrupting the bacterial cell membrane. The following diagram illustrates a generalized mechanism of action for these peptides.

cluster_0 Initial Interaction cluster_1 Membrane Disruption Peptide Cationic AMP Membrane Anionic Bacterial Membrane Peptide->Membrane Electrostatic Attraction Insertion Peptide Insertion into Membrane Membrane->Insertion Pore Pore Formation Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Generalized mechanism of membrane disruption by cationic antimicrobial peptides.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the in vivo evaluation of an antimicrobial peptide.

cluster_workflow In Vivo Evaluation Workflow start Peptide Synthesis & Characterization toxicity Acute Toxicity Study (LD50 Determination) start->toxicity efficacy Efficacy Study (Infection Model) start->efficacy data Data Analysis (Bacterial Load, Survival) toxicity->data efficacy->data end Conclusion on Therapeutic Potential data->end

Caption: A typical experimental workflow for the in vivo assessment of a novel antimicrobial peptide.

Conclusion

This comparative guide highlights the current landscape of in vivo research on this compound and other significant antimicrobial peptides. While this compound's in vivo profile remains largely unexplored, the extensive data available for its close analog, melittin, alongside other peptides like cecropins and magainins, provides a valuable framework for future investigations. The presented data underscores the critical balance between antimicrobial efficacy and host toxicity, a central challenge in the development of AMP-based therapeutics. The detailed experimental protocols and workflow visualizations serve as a practical resource for researchers aiming to advance the preclinical evaluation of these promising anti-infective agents. Further in vivo studies on this compound are imperative to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Bombolitin I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Bombolitin I. If an SDS is not available, the substance should be treated as a hazardous chemical.[1] The use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a buttoned lab coat, is mandatory to prevent skin and eye contact.[1][2]

Chemical Inactivation and Disposal Procedures

The primary method for disposing of peptide toxin waste involves chemical inactivation to neutralize its biological activity, followed by disposal in accordance with institutional and local regulations.

Quantitative Data for Decontamination Solutions

For effective decontamination of peptide toxins, the following solutions and contact times are recommended.

Decontamination AgentConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)6% (m/v)Not SpecifiedEffective for complete digestion of α-conotoxins.[3] May require neutralization before disposal.
Enzymatic Detergent (e.g., Contrex™ EZ, SBCleaner)1% (m/v)30-60 minutesResults in significant reduction of α-helical content and partial peptide digestion.[1]
Inactivation Solution (General)10 parts solution to 1 part waste30-60 minutesEnsures complete deactivation of the peptide waste.

Experimental Protocol for Liquid Waste Disposal

This protocol outlines the chemical inactivation of liquid waste containing this compound.

Materials:

  • Liquid peptide waste

  • Inactivation solution (e.g., 6% sodium hypochlorite or 1% enzymatic detergent)

  • Neutralizing agent (if necessary, e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions)

  • Appropriate PPE (gloves, eye protection, lab coat)

  • Labeled hazardous waste container

Procedure:

  • Prepare Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution according to the concentrations listed in the table above.

  • Inactivate Peptide Waste: Carefully and slowly add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure thorough mixing and deactivation.

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes. This duration is crucial for the chemical agent to effectively neutralize the peptide's activity.

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent.

  • Final Disposal: After inactivation and neutralization, the resulting solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. It is crucial to verify this with your institution's Environmental Health & Safety (EHS) department before any drain disposal. If drain disposal is not permitted, the inactivated and neutralized solution should be collected in a clearly labeled hazardous waste container for professional disposal.

Solid Waste Disposal

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, requires careful segregation and disposal as hazardous waste.

Procedure:

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container that is clearly labeled.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, awaiting pickup by a licensed professional waste disposal service.

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Bombolitin_I_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) waste_type Determine Waste Type ppe->waste_type sds->ppe inactivate Chemical Inactivation (e.g., 6% Bleach or 1% Enzymatic Detergent) waste_type->inactivate Liquid segregate Segregate into Labeled, Leak-Proof Container waste_type->segregate Solid neutralize Neutralize Solution (if necessary) inactivate->neutralize check_regs Check Local Regulations for Drain Disposal neutralize->check_regs drain_disposal Dispose Down Drain with Copious Water check_regs->drain_disposal Permitted hazardous_liquid Collect in Labeled Hazardous Waste Container check_regs->hazardous_liquid Not Permitted hazardous_solid Store in Designated Hazardous Waste Area segregate->hazardous_solid

Caption: Workflow for the proper disposal of this compound.

By adhering to these general guidelines and consulting with institutional safety officers, researchers can ensure the safe and compliant disposal of this compound and other peptide toxins, fostering a secure laboratory environment.

References

Personal protective equipment for handling Bombolitin I

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Bombolitin I, a naturally occurring antimicrobial peptide derived from bumblebee venom.[1][2][3] Adherence to these procedures is essential to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, which may be harmful if inhaled, swallowed, or absorbed through the skin, a comprehensive approach to personal protection is necessary.[4] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn. Inspect gloves prior to use and dispose of them properly after handling.[5]
Eye Protection Safety glasses with side shields or gogglesEssential to protect from splashes of solutions containing this compound.
Body Protection Laboratory coatA standard lab coat is required to prevent skin contact.
Respiratory Protection Dust mask or respiratorUse a dust mask or a NIOSH-approved respirator if there is a risk of inhaling the powder form, especially when weighing or preparing solutions.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.

AspectProcedure
Handling Avoid creating dust when working with the powdered form. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often at or below -20°C.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential.

Spill Response:

  • Evacuate: Clear the immediate area of the spill.

  • Protect: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Contain: For powdered spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material.

  • Clean: Carefully sweep or scoop up the contained material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable laboratory disinfectant or detergent and water.

Disposal Plan: this compound waste, including contaminated materials and unused product, must be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

BombolitinI_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Review SDS ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh this compound Powder (in fume hood or ventilated enclosure) ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Dispose of Waste (Solid & Liquid Chemical Waste) decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.